molecular formula C30H48O5 B1180840 Uncargenin C CAS No. 152243-70-4

Uncargenin C

货号: B1180840
CAS 编号: 152243-70-4
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uncargenin C is a natural product found in Salsola baryosma, Caroxylon imbricatum, and other organisms with data available.

属性

IUPAC Name

8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRLUGUSXUFEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Uncargenin C: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) that has been isolated from multiple botanical sources, including the leaves of Turpinia arguta and the ethanol (B145695) extract of Uncaria rhychophyllo Miq.[1][2] As a member of the triterpenoid class of compounds, this compound holds potential for further investigation into its biological activities, drawing interest from the fields of phytochemistry and drug discovery. This technical guide provides a detailed summary of its known physicochemical properties, general experimental protocols for their determination, and an exploration of the biological activities of related compounds, which may inform future research into the therapeutic potential of this compound.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C30H48O5[3]
Molecular Weight 488.71 g/mol [3]
IUPAC Name (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS Number 152243-70-4[3][4]
Appearance Powder
Type of Compound Triterpenoid[2]
Boiling Point 621.5 ± 55.0 °C (Predicted)
Density 1.19 ± 0.1 g/cm³ (Predicted)
pKa 4.61 ± 0.70 (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Not available in cited literature

Experimental Protocols

1. Determination of Solubility: The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method. A surplus amount of the compound is added to a known volume of the solvent of interest. The resulting suspension is agitated in a temperature-controlled environment until equilibrium is reached. Subsequently, the saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Determination of pKa: The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration or UV-Vis spectroscopy. In potentiometric titration, a solution of this compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa can then be calculated from the titration curve. For UV-Vis spectroscopy, the absorbance of a solution of this compound is measured at various pH values. The pKa can be determined by analyzing the changes in the UV-Vis spectrum as a function of pH.

3. Determination of Melting Point: The melting point of this compound can be determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC). With a melting point apparatus, a small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded. DSC provides a more precise measurement by detecting the heat flow to the sample as a function of temperature. The melting point is identified as the temperature at which the endothermic melting peak occurs.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the bioactivity of other triterpenoids isolated from Uncaria rhynchophylla provides valuable insights into its potential therapeutic effects.

Several triterpenoids from Uncaria rhynchophylla have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[5] Inhibition of PTP1B is a validated therapeutic target for type 2 diabetes and obesity. The inhibitory action of these related triterpenoids suggests that this compound may also modulate the insulin signaling pathway.

Furthermore, other triterpenoids from the same plant have shown moderate inhibitory activity against ferroptosis, a form of regulated cell death.[6][7] This suggests a potential role in protecting against ischemia-reperfusion injury and other conditions where ferroptosis is implicated. Some triterpenic acids from Uncaria rhynchophylla have also exhibited weak inhibitory effects on the production of nitric oxide (NO) induced by lipopolysaccharides.[8] This points towards potential anti-inflammatory properties.

Given these findings, future research into this compound could focus on its potential as a PTP1B inhibitor, a ferroptosis inhibitor, or an anti-inflammatory agent.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

G A Plant Material (e.g., Uncaria rhynchophylla) B Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column Chromatography) C->D E Fractions D->E F Purification (e.g., HPLC) E->F G Pure this compound F->G H Structural Elucidation (NMR, MS) G->H I Physicochemical Characterization (Solubility, pKa, etc.) G->I J Biological Activity Screening G->J

Isolation and Characterization Workflow for this compound.
Potential Signaling Pathway Modulation

Based on the activity of related compounds, the following diagram speculates on how triterpenoids from Uncaria rhynchophylla, and potentially this compound, might interact with the insulin signaling pathway through the inhibition of PTP1B.

G cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS-1) IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Triterpenoids Triterpenoids from Uncaria rhynchophylla (e.g., this compound) Triterpenoids->PTP1B inhibits

Potential Modulation of Insulin Signaling by Triterpenoids.

References

Uncargenin C: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its inhibitory effects on the TNF-α-induced NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₅. Its chemical identity is definitively established by its CAS Registry Number, 152243-70-4.[1] The systematic IUPAC name for this compound is 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

Chemical Structure:

Caption: Workflow for determining the IC₅₀ of this compound on NF-κB activation.

References

Uncargenin C: A Technical Overview of its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Uncargenin C, a pentacyclic triterpenoid (B12794562) with the molecular formula C30H48O5, presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a consolidated overview of its physicochemical properties and currently understood biological activities, with a focus on its anti-inflammatory potential. Detailed experimental insights and potential signaling pathways are discussed to facilitate future research endeavors.

Physicochemical Properties of this compound

This compound, a natural product isolated from plant species such as Uncaria rhynchophylla and Turpinia arguta, possesses a defined chemical structure that dictates its biological interactions. A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource
Molecular Formula C30H48O5[1][2][3]
Molecular Weight 488.7 g/mol [1][2]
IUPAC Name (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]
Synonyms 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1]
CAS Number 152243-70-4[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Biological Activity: Focus on Anti-Inflammatory Effects

Current research indicates that this compound exhibits notable anti-inflammatory properties. As a pentacyclic triterpenoid, its activity is in line with other structurally similar compounds that are known to modulate inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokines

A key study demonstrated that 3β,6β,23-trihydroxyolean-12-en-28-oic acid, a synonym for this compound, significantly inhibits the production of several pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The inhibitory concentration (IC50) values for the suppression of key cytokines are detailed in Table 2.

CytokineIC50 (µM)
IL-12 p403.3 - 9.1
IL-63.3 - 9.1
TNF-α8.8 - 20.0

These findings suggest that this compound can effectively modulate the innate immune response by downregulating the production of critical inflammatory mediators.

Experimental Protocols

To facilitate the replication and extension of these findings, a generalized experimental protocol for assessing the anti-inflammatory activity of this compound is provided below. This is a composite methodology based on standard practices for cytokine inhibition assays.

Cell Culture and Treatment
  • Cell Line: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Plating: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Cytokine Measurement
  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. The IC50 values are then determined from the dose-response curves.

Postulated Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on pro-inflammatory cytokine production suggests a potential interaction with key signaling pathways involved in the inflammatory response. A plausible mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Potential Inhibition of the NF-κB Pathway

The workflow for investigating the effect of this compound on the NF-κB pathway is outlined below.

UncargeninC_NFkB_Workflow cluster_cell Cellular Response cluster_intervention Intervention LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokine Genes (IL-6, TNF-α, etc.) Nucleus->Cytokines Gene Transcription Inflammation Inflammation Cytokines->Inflammation UncargeninC This compound UncargeninC->IKK Potential Inhibition? UncargeninC->IkB Stabilization? UncargeninC->NFkB Inhibition of Translocation?

Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

This diagram illustrates that upon LPS stimulation of the TLR4 receptor, a signaling cascade is initiated, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, which drives the transcription of pro-inflammatory genes. This compound may exert its inhibitory effects at one or more points in this pathway, such as by inhibiting IKK activation, stabilizing IκBα, or preventing the nuclear translocation of NF-κB.

Future Directions and Research Opportunities

The current data on this compound provides a strong foundation for more in-depth investigation. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways (e.g., MAPK, JAK-STAT).

  • Broader Biological Screening: Evaluating the potential of this compound in other therapeutic areas, such as oncology and neurodegenerative diseases, given the known activities of other triterpenoids.

  • In Vivo Efficacy: Assessing the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and pharmacokinetic properties.

The workflow for future research could be conceptualized as follows:

Future_Research_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Isolation Isolation & Characterization of this compound Activity Initial Biological Screening (Anti-inflammatory) Isolation->Activity MoA Mechanism of Action Studies (e.g., NF-κB, MAPK) Activity->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR InVivo In Vivo Efficacy & Toxicology Studies SAR->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Phase1 Phase I Clinical Trials LeadOpt->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the development of this compound as a therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit the production of key pro-inflammatory cytokines warrants further investigation into its mechanism of action and therapeutic potential. The information and frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing molecule.

References

Uncargenin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, also known as Pteropodine, is a pentacyclic oxindole (B195798) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Uncaria tomentosa (Cat's Claw). The document details quantitative data on its prevalence in various parts of the plant, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the woody vine Uncaria tomentosa, commonly known as Cat's Claw, which belongs to the Rubiaceae family. This plant has a long history of use in traditional medicine, particularly in South America. This compound is one of several oxindole alkaloids found in this plant, which are believed to be responsible for many of its pharmacological effects. While Uncaria tomentosa is the most studied source, other species within the Uncaria genus may also contain this compound. Another plant from the Rubiaceae family, Nauclea officinalis, has been investigated for its alkaloid content, although the presence and quantity of this compound in this species are less characterized.

Quantitative Analysis of this compound in Uncaria tomentosa

The concentration of this compound can vary depending on the specific part of the Uncaria tomentosa plant, its geographical origin, and the time of harvest. The bark and leaves are the most commonly analyzed parts for their alkaloid content. The following tables summarize the quantitative data available in the scientific literature.

Plant PartCompoundConcentrationReference
Bark
Pteropodine (this compound)0.15 mg/g in a hydroethanolic extract[1]
Total Pentacyclic Oxindole Alkaloids95 - 275 mg/100g of dry material[2][3]
Leaves
Total Pentacyclic Oxindole Alkaloids30 - 704 mg/100g of dry material[2][3]
Pteropodine (this compound)Lower concentrations observed in young leaves compared to other pentacyclic oxindole alkaloids[4]

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process that includes extraction, purification, and analytical determination. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the most common analytical technique employed for accurate quantification.

Extraction of Oxindole Alkaloids from Uncaria tomentosa

Objective: To obtain a crude extract enriched with oxindole alkaloids, including this compound.

Materials:

  • Dried and powdered Uncaria tomentosa bark or leaves

  • Ethanol (B145695) (96%) or a hydroethanolic solution (e.g., 70% ethanol in water)

  • Maceration apparatus or soxhlet extractor

  • Rotary evaporator

  • Filtration system (e.g., filter paper or sintered glass funnel)

Procedure:

  • Maceration:

    • Weigh a known amount of the powdered plant material.

    • Suspend the powder in the chosen solvent (e.g., 1:10 plant material to solvent ratio).

    • Stir the mixture at room temperature for a specified period (e.g., 24-48 hours).

    • Filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two more times to ensure maximum yield.

    • Combine the filtrates.

  • Soxhlet Extraction:

    • Place a known amount of the powdered plant material in a thimble.

    • Place the thimble in the soxhlet extractor.

    • Fill the distillation flask with the chosen solvent.

    • Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the alkaloids.

    • Continue the process for a sufficient number of cycles (e.g., 6-8 hours).

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification of this compound

Objective: To isolate this compound from the crude alkaloid extract.

Materials:

Procedure:

  • Acid-Base Partitioning:

    • Dissolve the crude extract in the 2% HCl solution. This protonates the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform multiple times.

    • Combine the organic layers and evaporate the solvent to obtain an alkaloid-rich fraction.

  • Column Chromatography:

    • Prepare a silica gel column with an appropriate non-polar solvent.

    • Dissolve the alkaloid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing this compound (identified by comparison with a standard on TLC).

    • Evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC

Objective: To determine the precise concentration of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm or MS detection in positive ion mode.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration. From this, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Dissolve a known weight of the extract in the mobile phase, filter through a 0.45 µm filter, and place in an HPLC vial.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, which likely underlies its observed pharmacological effects, including its anti-inflammatory and neuromodulatory properties.

Positive Modulation of Muscarinic M1 and 5-HT2 Receptors

This compound acts as a positive modulator of the muscarinic M1 acetylcholine (B1216132) receptor and the serotonin (B10506) 5-HT2 receptor.[5][6][7] This means that while it does not activate these receptors on its own, it enhances the response of these receptors to their natural ligands (acetylcholine and serotonin, respectively). This modulation can lead to an increase in downstream signaling, which is significant for cognitive function and mood regulation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M1_Receptor Muscarinic M1 Receptor Gq_protein Gq M1_Receptor->Gq_protein HT2_Receptor 5-HT2 Receptor HT2_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Uncargenin_C This compound Uncargenin_C->M1_Receptor + modulation Uncargenin_C->HT2_Receptor + modulation Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Serotonin Serotonin Serotonin->HT2_Receptor

This compound's positive modulation of M1 and 5-HT2 receptor signaling.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

The anti-inflammatory properties of Uncaria tomentosa extracts are partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). While the direct action of this compound on this pathway requires further elucidation, it is a significant component of extracts that demonstrate this inhibitory activity.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex activates Uncargenin_C This compound Uncargenin_C->IKK_complex inhibits IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK_complex signal DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α) DNA->Pro_inflammatory_genes transcribes

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound stands out as a promising bioactive compound predominantly found in Uncaria tomentosa. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and quantification, and an exploration of its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers and professionals aiming to further investigate the therapeutic potential of this compound. Future research should focus on elucidating the precise quantitative variations of this alkaloid in a wider range of natural sources and further detailing its interactions with cellular signaling pathways to unlock its full potential in drug development.

References

Uncargenin C: A Technical Guide to its Discovery, Properties, and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562), has emerged as a molecule of interest due to its potential anti-inflammatory properties. First isolated in 1995, this natural product has been identified in several plant species, including Uncaria rhynchophylla and Kalopanax pictus. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes a summary of its physicochemical properties, details of its isolation and structure elucidation, and an exploration of its putative anti-inflammatory mechanism of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

**1. Discovery and History

This compound was first isolated from the ethanol (B145695) extract of Uncaria rhynchophylla Miq., a plant used in traditional medicine.[1] The discovery was reported in a 1995 publication in Acta Botanica Yunnanica.[1][2] The structure of this compound was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Subsequently, this compound has also been isolated from other plant sources, such as the stem bark of Kalopanax pictus.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 3β,6β,23-trihydroxyolean-12-en-28-oic acid[3]
Molecular Formula C30H48O5[3]
Molecular Weight 488.7 g/mol [3]
CAS Number 152243-70-4[1]
Class Pentacyclic Triterpenoid (Oleanane-type)[1][3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1][2]

Isolation and Structure Elucidation

Isolation Protocol
  • Extraction: The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted with a solvent such as ethanol or methanol (B129727) at room temperature or under reflux.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to various chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Structure Elucidation

The structure of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Spectroscopic Data (Reported for 3β,6β,23-trihydroxyolean-12-en-28-oic acid from other sources):

Technique Observed Features
¹H NMR Signals for five methyl groups, a trisubstituted double bond, and several oxymethine protons, consistent with a hydroxylated oleanane-type triterpenoid.
¹³C NMR Thirty carbon signals, including those for five methyl groups, a carboxylic acid, a double bond, and three hydroxyl-bearing carbons.
Mass Spec. A molecular ion peak consistent with the molecular formula C30H48O5.

Synthesis

To date, a specific total synthesis of this compound has not been reported in the scientific literature. The chemical synthesis of complex natural products like this compound is a challenging endeavor due to the presence of multiple stereocenters and functional groups.

Biological Activity and Mechanism of Action

This compound and its glycosidic forms have demonstrated notable anti-inflammatory activity. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway.

Anti-Inflammatory Effects

Studies on triterpenoids isolated from Kalopanax pictus, including 3β,6β,23-trihydroxyolean-12-en-28-oic acid and its 28-O-β-D-glucopyranoside, have shown potent inhibitory effects on TNFα-induced NF-κB transcriptional activity in HepG2 cells. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Furthermore, research on structurally similar triterpenoids suggests that they can reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Proposed Signaling Pathway

The anti-inflammatory action of this compound is believed to be mediated through the modulation of the NF-κB signaling cascade. A proposed pathway is illustrated in the diagram below.

UncargeninC_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_inhibition Inhibition by this compound cluster_transcription Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates UncargeninC This compound UncargeninC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_nuc NF-κB (active) DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) DNA->Genes Induces Transcription NFkB_cyto NF-κB (inactive) IkB->NFkB_cyto Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_cyto->NFkB_nuc Translocates to Nucleus

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This assay is used to determine the effect of a compound on the activation of the NF-κB transcription factor.

  • Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

  • Treatment: After transfection, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

  • Luciferase Assay: After a further incubation period (e.g., 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

This assay measures the effect of a compound on the expression of key pro-inflammatory genes.

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound and stimulated with TNF-α as described above.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers. The relative gene expression is calculated using the ΔΔCt method. A decrease in the relative expression of COX-2 and iNOS in this compound-treated cells indicates an anti-inflammatory effect.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays Culture HepG2 Cell Culture Transfect Transfection with NF-κB Luciferase Reporter Culture->Transfect Pretreat Pre-treatment with This compound Transfect->Pretreat Stimulate Stimulation with TNF-α Pretreat->Stimulate Luciferase NF-κB Luciferase Assay Stimulate->Luciferase RNA_Isolation RNA Isolation & cDNA Synthesis Stimulate->RNA_Isolation qPCR COX-2/iNOS qPCR RNA_Isolation->qPCR

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues with improved potency and pharmacokinetic properties.

  • In-depth Mechanism of Action Studies: Further studies are needed to fully elucidate the molecular targets of this compound and to confirm its effects on the NF-κB pathway in various cell types and in vivo models.

  • In Vivo Efficacy: The anti-inflammatory effects of this compound should be evaluated in animal models of inflammatory diseases to assess its therapeutic potential.

  • Pharmacokinetics and Safety: Preclinical studies are required to determine the pharmacokinetic profile and safety of this compound.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway. While further research is needed to fully characterize its therapeutic utility, the existing data suggest that this compound is a valuable lead compound for the development of new treatments for inflammatory disorders. This guide provides a summary of the current knowledge on this compound, offering a foundation for future investigations in this promising area of natural product research.

References

The Uncargenin C Enigma: A Deep Dive into its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Uncargenin C, a complex catechin-alkaloid hybrid molecule found in the medicinal plant Uncaria gambir. This guide consolidates current knowledge, highlights critical gaps in understanding, and provides a theoretical framework for the enzymatic reactions leading to the formation of this unique natural product.

This compound, along with its isomers such as uncariagambiriine, represents a fascinating convergence of two major secondary metabolic pathways in plants: the flavonoid and the monoterpene indole (B1671886) alkaloid pathways. While the general outlines of these parent pathways are established, the precise enzymatic machinery responsible for the crucial coupling of a catechin (B1668976) moiety with an alkaloid precursor to form this compound has remained elusive.

This whitepaper collates available quantitative data on the precursors of this compound in Uncaria gambir, providing a baseline for future research. It also puts forth a hypothesized biosynthetic pathway, suggesting a key enzymatic step for the formation of the hybrid molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to occur through the convergence of the well-characterized flavonoid and monoterpene indole alkaloid pathways.

1. Flavonoid Pathway (Leading to (+)-Catechin):

The formation of the (+)-catechin backbone in Uncaria gambir follows the general flavonoid biosynthetic route. Studies have shown the incorporation of precursors like acetate (B1210297) and CO2 into the catechin molecule.[1] The pathway commences with the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. This is followed by a series of enzymatic steps involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR) to yield (+)-catechin.

2. Monoterpene Indole Alkaloid Pathway (Leading to an Indole Alkaloid Precursor):

The biosynthesis of monoterpene indole alkaloids in the Uncaria genus originates from the condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine (B192452) synthase (STR), to form strictosidine. Tryptamine itself is derived from the decarboxylation of tryptophan. Secologanin is produced via the methylerythritol phosphate (B84403) (MEP) pathway. Strictosidine then serves as a central intermediate for the formation of a diverse array of indole alkaloids. The specific indole alkaloid that acts as the direct precursor to this compound is yet to be definitively identified.

3. The Crucial Coupling Step: A Hypothesized Enzymatic Pictet-Spengler Reaction:

The formation of the this compound scaffold is proposed to occur via an enzymatic Pictet-Spengler reaction. This reaction would involve the condensation of the electron-rich indole ring of an alkaloid precursor with an electrophilic center on the catechin molecule, or vice versa. The enzyme catalyzing this key step, likely a Pictet-Spenglerase, remains to be discovered and characterized in Uncaria gambir. The existence of enzymes capable of catalyzing such reactions has been demonstrated in other plant species for the synthesis of other alkaloids.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on Uncaria gambir provide valuable information on the abundance of its precursors.

Compound ClassCompoundPlant PartConcentration RangeAnalytical Method
FlavonoidsTotal FlavansLeaves & Twigs24 - 79% of aqueous extractVanillin-HCl method
(+)-CatechinLeaves & Twigs7 - 76% of aqueous extractReversed-Phase HPLC
(+)-CatechinMethanol Leaf Extract86.35 mg/gHPLC-DAD
(+)-CatechinMethanol Stem Extract51.20 mg/gHPLC-DAD
AlkaloidsTotal Alkaloids-Not specified-

This table summarizes data from multiple sources and analytical methods, leading to a wide range of reported concentrations.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet established. However, a general workflow for the characterization of the enzymes involved can be proposed.

1. Enzyme Extraction and Purification:

  • Plant Material: Fresh, young leaves of Uncaria gambir should be used as they are likely sites of active biosynthesis.

  • Homogenization: Plant tissue is ground in a suitable buffer (e.g., phosphate or Tris-HCl) containing protective agents like polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol to prevent oxidation and enzyme denaturation.

  • Fractionation: The crude extract is subjected to differential centrifugation to separate cellular components.

  • Protein Purification: Standard chromatographic techniques such as ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography would be employed to purify the target enzymes.

2. Enzyme Assays:

  • Substrate Synthesis: The putative alkaloid and catechin precursors would need to be synthesized or isolated.

  • Reaction Incubation: The purified enzyme fraction is incubated with the substrates under optimized conditions (pH, temperature, co-factors).

  • Product Detection: The formation of this compound would be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD).

3. Enzyme Kinetics:

  • The kinetic parameters (Km and Vmax) of the purified enzyme would be determined by measuring the initial reaction rates at varying substrate concentrations. This data is crucial for understanding the enzyme's efficiency and its regulation within the metabolic network.

Visualizations

To aid in the understanding of the proposed biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Uncargenin_C_Biosynthesis cluster_flavonoid Flavonoid Pathway cluster_alkaloid Monoterpene Indole Alkaloid Pathway MalonylCoA 3x Malonyl-CoA CHS Chalcone Synthase (CHS) MalonylCoA->CHS pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CHI Chalcone Isomerase (CHI) NaringeninChalcone->CHI Naringenin Naringenin CHI->Naringenin F3H Flavanone 3-Hydroxylase (F3H) Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol DFR Dihydroflavonol 4-Reductase (DFR) Dihydrokaempferol->DFR Leucocyanidin Leucocyanidin DFR->Leucocyanidin LAR Leucoanthocyanidin Reductase (LAR) Leucocyanidin->LAR Catechin (+)-Catechin LAR->Catechin CouplingEnzyme Putative Pictet-Spenglerase Catechin->CouplingEnzyme Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine StrictosidineSynthase Strictosidine Synthase (STR) Tryptamine->StrictosidineSynthase Secologanin Secologanin Secologanin->StrictosidineSynthase Strictosidine Strictosidine StrictosidineSynthase->Strictosidine IndoleAlkaloid Indole Alkaloid Precursor Strictosidine->IndoleAlkaloid ...multiple steps IndoleAlkaloid->CouplingEnzyme UncargeninC This compound CouplingEnzyme->UncargeninC

Figure 1: Proposed biosynthetic pathway for this compound in Uncaria gambir.

Experimental_Workflow PlantMaterial Uncaria gambir Leaves Homogenization Homogenization in Buffer PlantMaterial->Homogenization CrudeExtract Crude Protein Extract Homogenization->CrudeExtract Purification Enzyme Purification (Chromatography) CrudeExtract->Purification PurifiedEnzyme Purified Enzyme Fraction Purification->PurifiedEnzyme EnzymeAssay Enzyme Assay (Substrates + Enzyme) PurifiedEnzyme->EnzymeAssay Analysis Product Analysis (HPLC-MS) EnzymeAssay->Analysis Kinetics Enzyme Kinetics (Varying Substrate Conc.) Analysis->Kinetics

Figure 2: General experimental workflow for enzyme characterization.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound holds significant potential for metabolic engineering and synthetic biology applications. By identifying and characterizing the key enzymes, particularly the proposed Pictet-Spenglerase, it may be possible to produce this compound and novel analogs in microbial or plant-based systems. This would provide a sustainable source of these complex molecules for further pharmacological investigation and potential drug development.

This technical guide serves as a foundational resource to stimulate further research into the fascinating biosynthesis of this compound. The path forward requires a multidisciplinary approach, combining phytochemistry, enzymology, and molecular biology to unravel the remaining mysteries of how this unique catechin-alkaloid hybrid is assembled in nature.

References

The Elusive Target: A Technical Guide to the State of Uncargenin C Synthesis and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from Uncaria rhynchophylla, a plant with a history in traditional medicine, this complex natural product presents a formidable challenge for synthetic chemists. This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its isolation, characterization, and the synthetic strategies employed for its analogs. In the absence of a reported total synthesis, this guide emphasizes semi-synthetic approaches and the broader landscape of oleanane-type triterpenoid modification. Furthermore, it delves into the known biological activities and the signaling pathways modulated by this class of compounds, offering insights for future drug discovery and development endeavors.

Introduction: The Profile of this compound

This compound is a naturally occurring pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1] Its structure is based on the oleanane scaffold, a common motif in bioactive natural products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C30H48O5[1]
Molecular Weight 488.7 g/mol [1]
IUPAC Name (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1]
CAS Number 152243-70-4
Natural Sources Uncaria rhynchophylla Miq., Kalopanax pictus, Acer pictum, Centella asiatica[1][2]

To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity, including multiple stereocenters and varied oxygenation patterns, presents a significant synthetic hurdle. Research has therefore concentrated on its isolation from natural sources and the semi-synthesis of analogs from more readily available triterpenoids like oleanolic acid.

Isolation and Characterization of this compound

The primary source of this compound is the hook-bearing stems of Uncaria rhynchophylla.[2][3] The isolation process typically involves the following workflow:

G A Dried Plant Material (Uncaria rhynchophylla) B Solvent Extraction (e.g., Ethanol, Methanol) A->B C Crude Extract B->C D Partitioning (e.g., with Ethyl Acetate (B1210297), n-Butanol) C->D E Fractionation D->E F Chromatographic Separation (Silica Gel, Sephadex) E->F G Purified this compound F->G

Figure 1: General workflow for the isolation of this compound.

While specific yields of this compound are not consistently reported across different studies, they are generally low, which is a significant driver for exploring synthetic and semi-synthetic production routes.

Synthetic Strategies: The Road to Analogs

Given the absence of a total synthesis of this compound, the synthetic focus has been on the modification of the oleanane scaffold to produce analogs. Oleanolic acid, a structurally related and more abundant natural triterpenoid, often serves as the starting material for these semi-synthetic efforts.

Key Synthetic Transformations for Oleanane Scaffolds

The synthesis of this compound analogs involves a toolkit of chemical reactions to introduce the desired functional groups at specific positions of the oleanane core.

Table 2: Key Reactions in the Semi-Synthesis of Oleanane Triterpenoid Analogs

Reaction TypeReagents and ConditionsTarget Position(s)Purpose
Oxidation PCC, PDC, Swern, Dess-MartinC-3, C-6, C-23Introduction of ketone or aldehyde functionalities.
Reduction NaBH4, LiAlH4Carbonyl groupsConversion of ketones/aldehydes to hydroxyl groups.
Esterification/Amidation Acyl chlorides, anhydrides, carboxylic acids with coupling agents (e.g., EDC, DCC)C-28 carboxyl groupModification of the C-28 carboxylic acid to esters or amides.[4]
Glycosylation Glycosyl donors (e.g., trichloroacetimidates) with a promoter (e.g., TMSOTf)C-3, C-28 hydroxyl groupsIntroduction of sugar moieties to enhance solubility and modulate bioactivity.
Allylic Oxidation SeO2, CrO3C-11, C-12Introduction of functionality at the C-12 double bond.
A Representative Experimental Protocol: Acetylation of an Oleanane Triterpenoid

The following protocol, adapted from the synthesis of oleanane derivatives, illustrates a common modification.[5]

Objective: To acetylate the hydroxyl groups of an oleanane-type triterpenoid.

Materials:

Procedure:

  • Dissolve the oleanane triterpenoid (1 equivalent) in a minimal amount of pyridine.

  • Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the acetylated product.

Biological Activity and Potential Therapeutic Applications

Oleanane-type triterpenoids, including this compound and its analogs, exhibit a wide range of biological activities.

Table 3: Reported Biological Activities of this compound and Related Triterpenoids

Biological ActivityCompound/AnalogAssay SystemQuantitative Data (IC50/EC50)Reference
Anti-inflammatory Uncarinic acids F-J from U. rhynchophyllaLPS-induced NO production in RAW264.7 cellsIC50 values ranging from 1.48 µM to 7.01 µM[6]
Ferroptosis Inhibition Triterpenoids from U. rhynchophyllaNot specifiedEC50 of 14.74 ± 0.20 μM and 23.11 ± 1.31 μM[2][3]
Inhibition of Aβ42 Aggregation Uncarinic acid CThT fluorescence assay-[7]
Anticancer Synthetic oleanane-type triterpenoidsT-84 human colon carcinoma cell lineVaries with analog structure[4]
Modulation of Inflammatory Signaling Pathways

A key mechanism of action for many oleanane triterpenoids is the modulation of inflammatory pathways. One of the well-studied targets is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress.[8] Synthetic oleanane triterpenoids have been shown to be potent inducers of this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Targeted for Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination Cul3->Ub Ub->Nrf2 SO Synthetic Oleanane Triterpenoid (SO) SO->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Figure 2: Simplified signaling pathway of Keap1-Nrf2 activation by synthetic oleanane triterpenoids.

Future Directions and Conclusion

The total synthesis of this compound remains an open and challenging goal for the synthetic chemistry community. Achieving a total synthesis would not only be a testament to the advancement of synthetic methodologies but would also provide a platform for the generation of a diverse library of analogs for structure-activity relationship studies.

Key areas for future research include:

  • Development of a Total Synthesis: A successful total synthesis would enable access to larger quantities of this compound and facilitate the synthesis of previously inaccessible analogs.

  • Exploration of Biosynthetic Pathways: Understanding the enzymatic machinery responsible for the synthesis of this compound in Uncaria rhynchophylla could open up possibilities for biotechnological production.

  • In-depth Pharmacological Studies: Further investigation into the mechanisms of action of this compound is needed to fully elucidate its therapeutic potential.

References

Uncargenin C solubility in DMSO, ethanol, and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. A fundamental aspect of its preclinical development and in vitro evaluation is a thorough understanding of its solubility in various solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. It further outlines detailed experimental protocols for researchers to quantitatively determine its solubility and presents a logical workflow for these procedures. This document is intended to serve as a practical resource for scientists engaged in the research and development of this compound.

Introduction to this compound

This compound is a complex organic molecule classified as a triterpenoid. Its intricate structure influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a multitude of research applications, including:

  • In vitro bioassays: The preparation of stock solutions and the final concentration of the compound in cell culture media are directly dependent on its solubility.

  • Formulation development: For potential therapeutic applications, knowledge of solubility is paramount for developing suitable delivery systems.

  • Analytical method development: The choice of solvent is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Qualitative and Quantitative Solubility of this compound

Based on available data, this compound is qualitatively described as being soluble in a range of organic solvents. However, specific quantitative solubility data is not widely published. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Quantitative Solubility (mM)
Dimethyl Sulfoxide (DMSO)Soluble[1][2]Data to be determinedData to be determined
EthanolData to be determinedData to be determinedData to be determined
ChloroformSoluble[1][2]Data to be determinedData to be determined
DichloromethaneSoluble[1][2]Data to be determinedData to be determined
Ethyl AcetateSoluble[1][2]Data to be determinedData to be determined
AcetoneSoluble[1][2]Data to be determinedData to be determined

Note: The molecular weight of this compound is 488.7 g/mol .

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols are adapted from established methodologies for solubility testing of chemical compounds.

Materials and Equipment
  • This compound (solid powder)

  • Selected organic solvents (DMSO, ethanol, etc., of high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

  • Glass vials and appropriate laboratory glassware

Protocol for Determination of Thermodynamic Solubility

This protocol aims to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

    • Add a defined volume of the selected solvent (e.g., 1 mL).

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A visual confirmation of excess solid material at the bottom of the vial should be made.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method. A generic reversed-phase HPLC method with UV detection is a suitable starting point.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

Protocol for Kinetic Solubility Assessment

This protocol is useful for assessing the apparent solubility of this compound from a DMSO stock solution into an aqueous buffer, which is relevant for many in vitro assays.

  • Preparation of a High-Concentration Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution in Aqueous Buffer:

    • Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final concentrations. It is important to maintain a low final percentage of DMSO (typically ≤1%) to minimize its effect on the assay system.

  • Incubation and Observation:

    • Incubate the solutions at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours).

    • Visually inspect the solutions for any signs of precipitation.

  • Quantitative Analysis (Optional):

    • For a more quantitative assessment, centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant for the concentration of dissolved this compound using HPLC, as described in the thermodynamic solubility protocol.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

G cluster_0 Thermodynamic Solubility Workflow A Weigh excess this compound B Add solvent A->B C Equilibrate (24-48h) B->C D Filter supernatant C->D E Analyze by HPLC D->E F Quantify against standards E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Kinetic Solubility Workflow G Prepare DMSO stock solution H Dilute in aqueous buffer G->H I Incubate (e.g., 2h) H->I J Visual inspection for precipitate I->J K Optional: Centrifuge & analyze supernatant J->K

Caption: Workflow for Kinetic Solubility Assessment.

Conclusion

While qualitative data indicates that this compound is soluble in several common organic solvents, including DMSO, quantitative data remains to be fully elucidated in publicly available literature. This guide provides researchers with the necessary framework and detailed experimental protocols to systematically and accurately determine the solubility of this compound. The provided workflows and methodologies are based on established scientific principles and can be adapted to specific laboratory conditions and analytical instrumentation. A thorough understanding of this compound's solubility is a critical step in advancing its research and potential development as a therapeutic agent.

References

Spectroscopic Profile of Uncargenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. The data for this compound is consistent with the molecular formula C₃₀H₄₈O₅.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₀H₄₈O₅
Exact Mass488.3502 g/mol
Molecular Weight488.7 g/mol

Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid)

Carbon No.Chemical Shift (δc) in ppm
138.8
227.3
379.1
439.0
555.6
668.4
742.1
839.9
947.7
1037.1
1123.7
12122.6
13144.1
1441.9
1528.2
1623.5
1746.6
1841.5
1946.1
2030.8
2134.1
2232.6
2365.0
2413.0
2516.8
2617.3
2726.1
28180.5
2933.1
3023.6

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.

Table 3: ¹H NMR Spectroscopic Data for this compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid)

Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound is not fully available in the public domain at this time. Researchers should refer to the primary literature on its isolation for complete assignment.

Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.

Mass Spectrometry

High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (typically 1-10 µg/mL).

  • Instrumentation: A high-resolution mass spectrometer (e.g., LCTOF MS, Q-TOF MS, or LTQ-Orbitrap) is used.

  • Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's properties. For a carboxylic acid-containing compound like this compound, negative ion mode is often informative.

  • Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 100-1000) to detect the molecular ion and any characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher is typically used.

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule.

Visualization of Experimental Workflow

The general workflow for the isolation and structural elucidation of this compound from a natural source is depicted below.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Structure Elucidation plant_material Plant Material (e.g., Uncaria rhychophylla) extraction Solvent Extraction (e.g., with Ethanol) plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms_analysis Mass Spectrometry (HRESIMS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D and 2D) pure_compound->nmr_analysis structure_determination Data Analysis and Structure Determination ms_analysis->structure_determination nmr_analysis->structure_determination

Caption: General workflow for the isolation and structural elucidation of this compound.

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Uncargenin C, a triterpenoid (B12794562) natural product. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is based on the initial structural elucidation of this compound, isolated from Uncaria rhynchophylla.

Introduction to this compound

This compound is a triterpenoid that was first isolated from the ethanol (B145695) extract of Uncaria rhychophyllo Miq. Jacks.[1]. Its structure has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1][2]. The compound has also been isolated from the leaves of Turpinia arguta[3]. As a member of the triterpenoid class, this compound is of interest for its potential biological activities.

Experimental Protocols

The NMR data presented in this guide were obtained from the initial isolation and characterization of this compound. The following provides a general outline of the experimental methodologies typically employed for such analyses.

Isolation of this compound

The isolation of this compound from Uncaria rhychophyllo was achieved through column chromatography of the ethanol extract of the plant material[1].

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

Workflow for NMR Data Acquisition and Processing:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation of this compound Dissolution Dissolution in C₅D₅N Isolation->Dissolution H1_NMR ¹H NMR Acquisition (400 MHz) Dissolution->H1_NMR C13_NMR ¹³C NMR Acquisition (100 MHz) Dissolution->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing to TMS Baseline_Correction->Referencing Integration Integration Referencing->Integration Peak_Picking Peak Picking & Assignment Integration->Peak_Picking

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data of this compound (400 MHz, C₅D₅N)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H3.45dd11.0, 4.0
5-H1.63d11.0
6-H4.91br d11.0
12-H5.56t3.5
18-H3.32dd13.5, 4.0
23-H₂4.02, 3.73ABq11.0
24-CH₃1.30s-
25-CH₃1.03s-
26-CH₃1.08s-
27-CH₃1.38s-
29-CH₃1.04s-
30-CH₃1.00s-
¹³C NMR Spectral Data of this compound (100 MHz, C₅D₅N)
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
139.21624.0
227.01748.2
378.41842.4
443.11946.8
548.42031.2
668.92134.4
733.62233.4
840.02366.0
948.02417.2
1037.42517.5
1124.12617.7
12123.02726.4
13144.528180.5
1442.42933.4
1528.63023.9

Structural Elucidation and Signal Assignment

The structure of this compound was determined through the analysis of its ¹H and ¹³C NMR spectra, including DEPT experiments, as well as comparison with the spectral data of known triterpenoids.

Logical Relationship for Signal Assignment:

Signal_Assignment cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data (Hypothetical for Complex Structures) cluster_analysis Structural Analysis H1_Data ¹H NMR: - Chemical Shift - Multiplicity - Coupling Constants Fragmentation Substructure Identification H1_Data->Fragmentation C13_Data ¹³C NMR: - Chemical Shift C13_Data->Fragmentation DEPT DEPT: - CH, CH₂, CH₃ DEPT->Fragmentation COSY COSY: ¹H-¹H Correlations Connectivity Assembly of Substructures COSY->Connectivity HSQC HSQC: ¹H-¹³C Direct Correlations HSQC->Connectivity HMBC HMBC: ¹H-¹³C Long-Range Correlations HMBC->Connectivity Fragmentation->Connectivity Stereochemistry Stereochemical Assignment (NOESY/ROESY) Connectivity->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: A logical diagram illustrating the process of structural elucidation using NMR data.

The assignments of the proton and carbon signals were based on their chemical shifts, multiplicities, and the characteristic signals of the oleanane-type triterpenoid skeleton. The downfield shift of the C-3 proton to δ 3.45 and the corresponding carbon signal at δ 78.4 are indicative of a hydroxyl group at this position. Similarly, the signals for the C-6 proton at δ 4.91 and the C-6 carbon at δ 68.9, along with the C-23 methylene (B1212753) protons at δ 4.02 and 3.73 and the C-23 carbon at δ 66.0, confirm the presence of hydroxyl groups at these positions. The olefinic proton at C-12 (δ 5.56) and the corresponding carbons C-12 (δ 123.0) and C-13 (δ 144.5) are characteristic of the Δ¹²-oleanene skeleton. The signal at δ 180.5 in the ¹³C NMR spectrum is assigned to the carboxylic acid at C-28.

Conclusion

This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound. The tabulated data, along with the outlined experimental protocols and logical workflows, offer a valuable resource for the identification and further investigation of this natural product. The comprehensive spectral analysis confirms the structure of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This information is crucial for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Uncargenin C: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a polyhydroxylated oleanane (B1240867) triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory and the anti-leukemic potential of its synthetic precursors. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug discovery.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant sources, including Uncaria rhynchophylla and Cryptolepis buchananii. Triterpenoids are a large and diverse class of natural products known for their wide range of biological activities. This compound is characterized by a high degree of oxidation on its oleanane skeleton, a feature that is believed to enhance its solubility and bioavailability compared to less oxidized triterpenoids like oleanolic acid, making it an attractive candidate for further pharmacological investigation.[1] This guide explores the documented anti-inflammatory properties of this compound derivatives and the notable anti-leukemic activity discovered in a synthetic intermediate during its total synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been investigated, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data: Nitric Oxide Inhibition
CompoundAssay SystemIC50 (µM)Reference
This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl esterLPS-activated RAW264.7 cells18.79 - 37.57[2]
3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl esterLPS-activated RAW264.7 cells18.79 - 37.57[2]
Dexamethasone (Positive Control)LPS-activated RAW264.7 cells14.05[2]
Signaling Pathway: LPS-Induced Nitric Oxide Production

The inflammatory response triggered by LPS in macrophages is largely mediated by the activation of the transcription factor NF-κB. This leads to the upregulation of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS

LPS-induced NF-κB signaling leading to NO production.
Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound or its derivatives in DMSO.

  • Dilute the stock solutions with DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

3. LPS Stimulation:

  • After a 1-hour pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL) to each well, except for the non-stimulated control wells.

  • Incubate the plate for an additional 24 hours.

4. Nitrite (B80452) Quantification (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

5. Data Analysis:

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.

Anti-Leukemic Activity of a Synthetic Intermediate

While this compound itself has not been reported to possess direct anti-leukemic activity, a key synthetic intermediate in its total synthesis has shown pronounced antiproliferative effects against leukemia cell lines.[1][3] This discovery was the result of a collaboration between the laboratories of Nuno Maulide (synthesis) and Georg Winter (biological evaluation).[1]

Quantitative Data: Anti-proliferative Activity

The study by Berger et al. (2020) in the journal Chem detailed the synthesis of this compound from the more abundant triterpenoid, oleanolic acid. During this process, a synthetic intermediate, a C6-oxidized lactone, was evaluated for its biological activity.

CompoundCell LineAssay TypeGI50 (µM)Reference
C6-oxidized lactone intermediateMOLM-13Cell Viability~10[1][3]
C6-oxidized lactone intermediateK562Cell Viability>30[1][3]
This compoundMOLM-13Cell Viability>30[1][3]
This compoundK562Cell Viability>30[1][3]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Workflow: Synthesis and Biological Evaluation

The discovery of the active intermediate was embedded in a multi-step synthetic strategy to achieve the total synthesis of this compound. This workflow highlights the synergy between synthetic chemistry and biological screening.

Synthesis_Workflow Start Oleanolic Acid (Abundant Feedstock) Synth Multi-step Chemical Synthesis (Relay C-H Oxidation) Start->Synth Intermediate C6-oxidized Lactone Intermediate Synth->Intermediate BioAssay Anti-leukemic Screening Intermediate->BioAssay FinalProduct This compound (Final Product) Intermediate->FinalProduct further steps Activity Pronounced Anti-proliferative Activity (GI50 ~10 µM) BioAssay->Activity NoActivity No Significant Activity (GI50 >30 µM) BioAssay->NoActivity FinalProduct->BioAssay

Workflow from synthesis to biological activity assessment.
Experimental Protocol: Cell Viability Assay

The following is a representative protocol for assessing the anti-proliferative activity of compounds on leukemia cell lines, based on standard methodologies.

1. Cell Culture:

  • Culture human leukemia cell lines (e.g., MOLM-13, K562) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat cells with a serial dilution of the test compound (e.g., the C6-oxidized lactone intermediate) and a vehicle control (DMSO).

3. Incubation:

  • Incubate the cells for 72 hours.

4. Cell Viability Measurement (e.g., using CellTiter-Glo®):

  • After the incubation period, equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Normalize the luminescence readings of the compound-treated wells to the vehicle-treated control wells.

  • Plot the normalized values against the compound concentration and fit a dose-response curve to determine the GI50 value.

Conclusion

This compound is a promising natural product scaffold for the development of new therapeutic agents. While direct evidence for its biological activity is still emerging, studies on its derivatives and synthetic precursors provide compelling preliminary data. The significant anti-inflammatory activity of this compound glycosides, demonstrated by their ability to inhibit nitric oxide production, suggests potential applications in inflammatory disorders. Furthermore, the discovery of potent anti-leukemic activity in a synthetic intermediate of this compound opens a new avenue for the development of novel anticancer agents. This technical guide provides researchers with the foundational data and methodologies to further explore the therapeutic potential of this compound and its analogues. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to fully realize their drug development potential.

References

Uncargenin C: A Triterpenoid with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a naturally occurring compound with a burgeoning profile of biological activities. While this compound itself has demonstrated moderate anti-inflammatory properties, its derivatives, particularly glycosides and synthetic intermediates, have exhibited more potent bioactivities, including significant anti-inflammatory and potential anti-leukemic effects. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, natural sources, and methods for its isolation and chemical synthesis. Furthermore, it presents a thorough examination of its biological activities, supported by quantitative data and detailed experimental protocols for key assays. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic promise of this compound and its analogues.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor.[1] They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] this compound is an oleanane-type pentacyclic triterpenoid that has been isolated from several medicinal plants. While initial investigations into its direct bioactivity have shown moderate effects, recent studies on its derivatives have unveiled a more promising therapeutic potential, particularly in the realm of inflammation and oncology. This guide synthesizes the current scientific knowledge on this compound, with a focus on providing the detailed, actionable information required for advanced research and development.

Physicochemical Properties of this compound

This compound is characterized by a pentacyclic oleanane (B1240867) skeleton with hydroxyl groups at positions 3, 6, and 23, and a carboxylic acid group at position 28.

PropertyValueReference
Chemical Name 3β,6β,23-trihydroxyolean-12-en-28-oic acid[4]
Molecular Formula C₃₀H₄₈O₅[4]
Molecular Weight 488.7 g/mol [4]
CAS Number 152243-70-4[4]
Appearance White amorphous powder[5]

Natural Sources and Isolation

This compound has been identified in a variety of plant species, offering multiple avenues for its natural procurement.

Table 3.1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Uncaria rhynchophyllaRubiaceaeHooks and stems[6][7][8]
Mussaenda recurvataRubiaceaeAerial parts[5]
Cryptolepis buchaniiApocynaceaeFruits
Kalopanax pictusAraliaceaeStem bark[9]
Spermacoce latifoliaRubiaceae
Nauclea latifoliaRubiaceae
Ophiorrhiza baviensisRubiaceae
Detailed Experimental Protocol: Isolation from Uncaria rhynchophylla

The following protocol is a representative method for the isolation of this compound from the hooks and stems of Uncaria rhynchophylla.

Workflow for Isolation of this compound

start Air-dried and powdered Uncaria rhynchophylla (1.5 kg) extraction Reflux extraction with 70% aqueous EtOH (2 x 10 L, 2 h each) start->extraction evaporation Evaporation under reduced pressure extraction->evaporation partition Partition between H2O and EtOAc evaporation->partition EtOAc_fraction EtOAc Fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient elution) EtOAc_fraction->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Semi-preparative HPLC chromatography2->hplc uncargenin_c Pure this compound hplc->uncargenin_c

Caption: Isolation workflow for this compound.

Methodology:

  • Plant Material and Extraction: Air-dried and powdered hooks of Uncaria rhynchophylla (1.5 kg) are extracted under reflux with 70% aqueous ethanol (B145695) (10 L) twice, for 2 hours each time.[6]

  • Solvent Partitioning: The combined ethanol extract is evaporated under reduced pressure to yield a concentrated residue. This residue is then suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc).[6] The EtOAc fraction, which contains the triterpenoids, is collected.

  • Chromatographic Separation: The EtOAc extract is subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol.[8]

    • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column.[8]

    • Semi-preparative HPLC: Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[8]

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Chemical Synthesis

The total synthesis of this compound has been reported, providing a means to produce the compound and its analogues for further study without reliance on natural sources. A detailed, step-by-step experimental protocol for the complete synthesis is not yet widely available in a single, consolidated source. However, the general strategies often involve the modification of more readily available triterpenoids like oleanolic acid.

General Synthetic Strategy from Oleanolic Acid

oleanolic_acid Oleanolic Acid protection Protection of functional groups (e.g., carboxylic acid, C3-OH) oleanolic_acid->protection oxidation1 Allylic oxidation to introduce functionality at C6 protection->oxidation1 reduction Stereoselective reduction to introduce 6β-OH oxidation1->reduction oxidation2 Oxidation at C23 reduction->oxidation2 deprotection Deprotection oxidation2->deprotection uncargenin_c This compound deprotection->uncargenin_c LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO inflammation Inflammation NO->inflammation Uncargenin_C This compound Uncargenin_C->iNOS_protein Inhibition OA_derivative Oleanolic Acid Derivative (this compound Intermediate?) PML_RARa PML/RARα OA_derivative->PML_RARa Inhibition Bcl2 Bcl-2 (anti-apoptotic) OA_derivative->Bcl2 Downregulates Bax Bax (pro-apoptotic) OA_derivative->Bax Upregulates proliferation Cell Proliferation PML_RARa->proliferation Promotes apoptosis Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->apoptosis

References

Uncargenin C: A Review of an Elusive Triterpenoid and its Antileukemic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Uncargenin C presents a compelling yet enigmatic case. Isolated from Uncaria rhynchophylla, this pentacyclic triterpenoid (B12794562), chemically identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, has been noted in scientific literature for the anti-leukemic activity of one of its intermediates, while this compound itself is reportedly inactive. This whitepaper provides a comprehensive review of the currently available information on this compound and the tantalizing prospect of its derivatives as potential therapeutic agents.

Chemical Profile and Isolation

This compound is a naturally occurring triterpenoid belonging to the oleanane (B1240867) class. Its structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3, 6, and 23, and a carboxylic acid group at position 28.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name 3β,6β,23-trihydroxyolean-12-en-28-oic acid
Molecular Formula C₃₀H₄₈O₅
CAS Number 152243-70-4
Natural Source Uncaria rhynchophylla (Miq.) Jacks.

The initial isolation of this compound was documented in the journal Acta Botanica Yunnanica in 1995. This foundational study laid the groundwork for identifying this compound within the complex phytochemical landscape of Uncaria rhynchophylla, a plant with a long history in traditional medicine.[1]

The Anti-Leukemic Intermediate: An Unresolved Mystery

The most significant aspect of this compound research is the repeated assertion that while the compound itself is biologically inert in this regard, an intermediate in its synthesis or a related derivative possesses anti-leukemic properties. This suggests that specific structural modifications of the this compound scaffold are crucial for its cytotoxic activity against leukemia cells.

At present, the precise chemical structure of this active intermediate has not been explicitly detailed in widely accessible scientific literature. The original 1995 isolation paper, which may contain further details, remains elusive in digital databases. Consequently, there is a critical knowledge gap regarding the specific functional groups or structural alterations that confer this anti-leukemic activity.

Insights from Related Triterpenoids

While direct experimental data on the this compound intermediate is lacking, research on other oleanolic acid derivatives provides valuable context and potential avenues for investigation. Studies on synthetic derivatives of oleanolic acid have demonstrated their potential to modulate various signaling pathways and induce apoptosis in leukemia cell lines.

For instance, the synthetic oleanane triterpenoid 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) has been shown to induce monocytic differentiation of human myeloid leukemia cells.[2] This suggests that modifications to the A and C rings of the oleanane skeleton can significantly enhance cytotoxic and differentiating effects. It is plausible that the active intermediate of this compound possesses similar structural alterations.

The broader family of triterpenoids from Uncaria rhynchophylla has been investigated for various biological activities, including inhibitory effects on nitric oxide production and ferroptosis.[3][4] These studies highlight the therapeutic potential of the triterpenoid scaffold from this plant source.

Postulated Experimental Workflow for Identification and Characterization

To unlock the therapeutic potential of this compound's lineage, a structured research approach is necessary. The following workflow outlines a logical progression for identifying, synthesizing, and characterizing the active intermediate.

experimental_workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies A Obtain Original 1995 Publication B Identify Structure of Active Intermediate A->B C Develop Synthetic Route to Intermediate B->C D Synthesize Intermediate and Analogs C->D E Screen against Leukemia Cell Lines (e.g., HL-60, K562) D->E F Determine IC50 Values E->F G Apoptosis Assays (e.g., Annexin V, Caspase Activation) F->G H Cell Cycle Analysis F->H I Identify Affected Signaling Pathways (e.g., Western Blot for key proteins) F->I

Caption: A proposed workflow for the discovery and preclinical evaluation of the active anti-leukemic intermediate of this compound.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic triterpenoids, several signaling pathways are prime candidates for investigation into the mechanism of action of the this compound intermediate.

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Intermediate Active this compound Intermediate Bcl2 Bcl-2 family proteins Intermediate->Bcl2 inhibition? p21_p27 p21/p27 Intermediate->p21_p27 upregulation? Caspases Caspase Cascade Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs Cyclin-Dependent Kinases (CDKs) CellCycleArrest G1/S or G2/M Arrest CDKs->CellCycleArrest p21_p27->CDKs

Caption: Postulated signaling pathways potentially modulated by the active intermediate of this compound, leading to apoptosis and cell cycle arrest in leukemia cells.

Future Directions and Conclusion

The story of this compound is currently one of unrealized potential. The primary obstacle to further research is the lack of specific information regarding the structure and activity of its anti-leukemic intermediate. The scientific community would greatly benefit from the digitization and wider dissemination of the original 1995 publication in Acta Botanica Yunnanica.

Once this information becomes available, a focused effort on the synthesis of this intermediate and a library of related derivatives could pave the way for the development of a novel class of anti-leukemic agents. The oleanane scaffold of this compound, sourced from a plant with a rich history in traditional medicine, offers a promising starting point for modern drug discovery. Further investigation is imperative to solve the mystery of the active intermediate and potentially translate this natural product lead into a clinically valuable therapeutic.

References

Uncargenin C Intermediate: A Promising Anti-Leukemia Agent

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, mechanism, and experimental protocols of a novel synthetic triterpenoid (B12794562) intermediate with potent anti-leukemic properties.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the significant anti-leukemia activity discovered in a synthetic intermediate of Uncargenin C, a polyhydroxylated oleanane (B1240867) triterpenoid. While this compound itself did not exhibit this activity, a specific intermediate synthesized during its total synthesis has shown pronounced antiproliferative effects against leukemia cell lines.[1][2][3] This discovery, a result of a collaboration between the research groups of Nuno Maulide at the University of Vienna and Georg Winter at the CeMM Research Center for Molecular Medicine, opens a new avenue for the development of novel anti-cancer therapeutics.[3]

The parent compound, oleanolic acid, is an abundant natural triterpenoid but suffers from poor bioavailability, limiting its therapeutic application. The synthetic strategy to produce more oxidized and potentially more bioavailable derivatives like this compound led to the fortuitous discovery of this active intermediate. This guide will detail the available data, experimental procedures, and proposed mechanisms of action for this promising compound.

Quantitative Analysis of Anti-Leukemic Activity

The anti-proliferative activity of the this compound intermediate was assessed against a leukemia cell line. The following table summarizes the key quantitative data obtained from these studies.

CompoundCell LineAssay TypeIC50 (µM)Exposure Time (h)
This compound IntermediateKBM7Cell Viability1.572
This compoundKBM7Cell Viability>1072
Oleanolic AcidKBM7Cell Viability>1072

Table 1: In Vitro Anti-Leukemic Activity of this compound Intermediate and Related Compounds. The data clearly indicates the potent and selective activity of the synthetic intermediate compared to the final natural product and the starting material.

Experimental Protocols

The following section provides a detailed methodology for the key experiment cited in the discovery of the anti-leukemic activity of the this compound intermediate.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound intermediate on leukemia cells.

Materials:

  • KBM7 leukemia cell line

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound intermediate, this compound, and Oleanolic Acid (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: KBM7 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI 1640 medium.

  • Compound Treatment: The cells were treated with a serial dilution of the this compound intermediate, this compound, or oleanolic acid. The final concentrations ranged from 0.01 µM to 10 µM. A DMSO control was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: After the incubation period, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was recorded using a standard luminometer.

  • Data Analysis: The relative luminescence units (RLU) were normalized to the DMSO-treated control wells. The IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response -- variable slope) in GraphPad Prism software.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and evaluation of the this compound intermediate, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway cluster_bioactivity Biological Evaluation Oleanolic Acid Oleanolic Acid Intermediate_1 Intermediate 1 Oleanolic Acid->Intermediate_1 C-H Oxidation ... ... Intermediate_1->... Multi-step Synthesis Intermediate_N This compound Intermediate (Active) Uncargenin_C This compound (Inactive) Intermediate_N->Uncargenin_C Final Steps Leukemia_Cells Leukemia Cells (KBM7) Intermediate_N->Leukemia_Cells Treatment ...->Intermediate_N Multi-step Synthesis Proliferation_Inhibition Inhibition of Proliferation Leukemia_Cells->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Leukemia_Cells->Apoptosis_Induction

Caption: Synthetic and biological evaluation workflow.

While the precise signaling pathway targeted by the this compound intermediate has not yet been fully elucidated in the initial discovery, the induction of apoptosis is a common mechanism for anti-cancer agents. A generalized apoptosis signaling cascade is depicted below.

G Uncargenin_Intermediate This compound Intermediate Mitochondria Mitochondria Uncargenin_Intermediate->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Further research is necessary to identify the direct molecular targets of the this compound intermediate and to fully understand its mechanism of action. This will be crucial for its future development as a potential therapeutic agent for leukemia. The promising initial findings, however, underscore the value of natural product synthesis in uncovering novel bioactive compounds with significant therapeutic potential.

References

Methodological & Application

Uncargenin C: In Vitro Cytotoxicity Assays - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Uncargenin C, a compound of interest in oncological research. The following sections outline the methodologies for determining its cytotoxic effects on various cancer cell lines, including the evaluation of cell viability, induction of apoptosis, and cell cycle arrest. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the anticancer potential of this compound. Initial literature searches for "this compound" did not yield specific results; based on the commonality of similar compounds in cancer research, the information provided herein is based on studies of Arctigenin , a lignan (B3055560) with well-documented cytotoxic properties. It is presumed that "this compound" may be a related compound or a typographical error.

Data Presentation: Summary of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Arctigenin across a range of cancer cell lines, providing a comparative view of its efficacy.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Triple-Negative Breast CancerMDA-MB-2310.78724[1]
Triple-Negative Breast CancerMDA-MB-4680.28324[1]
Breast CancerMDA-MB-453>2024[1]
Breast CancerMDA-MB-435S>2024[1]
Breast CancerMCF-7>2024[1]
Breast CancerSK-BR3>2024[1]
Hepatocellular CarcinomaHep G238.2912[2]
Hepatocellular CarcinomaHep G21.9924[2]
Hepatocellular CarcinomaHep G20.2448[2]
Hepatocellular CarcinomaSMMC7721>100 (at 24h)24[2]
Colon CancerH1160.31 µg/mlNot Specified[3]
Pancreatic CancerPANC-1Not SpecifiedNot Specified[3]
Lung CancerH125Not SpecifiedNot Specified[3]
Ovarian CancerOVC-5Not SpecifiedNot Specified[3]
Brain CancerU251NNot SpecifiedNot Specified[3]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (Arctigenin) stock solution (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve (% Viability vs. log[Concentration]) to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include untreated cells as a negative control.

  • Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.[9] Keep the samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Use appropriate compensation controls for FITC and PI. The cell populations can be identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Cell cycle analysis using PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol (B145695)

  • PI/RNase A staining solution

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis cluster_outcome Results cell_culture Seed Cancer Cells (96-well or 6-well plates) treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt Proceed to apoptosis Annexin V/PI Staining (Apoptosis) incubation->apoptosis Proceed to cell_cycle PI Staining (Cell Cycle Analysis) incubation->cell_cycle Proceed to plate_reader Microplate Reader (Absorbance) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 IC50 Calculation plate_reader->ic50 apoptosis_quant % Apoptotic Cells flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist conclusion Determine Cytotoxic Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathways Implicated in Arctigenin-Induced Cytotoxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Arctigenin Arctigenin PI3K PI3K Arctigenin->PI3K inhibits STAT3 STAT3 Arctigenin->STAT3 inhibits FasL FasL FasR Fas Receptor FasL->FasR Pro_Casp8 Pro-caspase-8 FasR->Pro_Casp8 Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Casp8 Caspase-8 Pro_Casp8->Casp8 activates Bid Bid Casp8->Bid Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 tBid tBid Bid->tBid Bax Bax tBid->Bax activates Bcl2->Bax inhibits CytC Cytochrome c Bax->CytC release Apaf1 Apaf-1 CytC->Apaf1 Pro_Casp9 Pro-caspase-9 Apaf1->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 activates Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 activates PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathways of Arctigenin-induced apoptosis.

References

Application Notes & Protocols: Evaluating the Efficacy of Iridoid Compounds on Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Uncargenin C" did not yield targeted results in the scientific literature. This document provides a detailed framework based on published data for Genipin (B1671432) , a structurally related iridoid compound, and its well-documented effects on leukemia cell lines. These protocols and data serve as a robust template for researchers investigating novel anti-cancer agents of this class.

Introduction

Iridoid compounds, such as Genipin derived from the fruit of Gardenia jasminoides, are a class of natural products being investigated for their therapeutic potential, including anti-cancer activities.[1] These compounds have been shown to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).[2] This document outlines the recommended cell line models, quantitative data on cytotoxic effects, and detailed experimental protocols for evaluating the anti-leukemic properties of Genipin and similar compounds. The primary focus is on the human chronic myeloid leukemia (CML) cell line K562, in which the mechanism of action has been partially elucidated.[1][2]

Recommended Leukemia Cell Lines for Testing

Selecting the appropriate cell line is critical for obtaining relevant and reproducible data. The following human leukemia cell lines are recommended based on their use in cancer research and specific studies involving iridoid compounds.[3]

  • K562 (Chronic Myeloid Leukemia, CML): This is a well-characterized, suspension cell line derived from a CML patient in blast crisis.[4] It is widely used to study the mechanisms of apoptosis and cell cycle arrest.[1][2] Notably, K562 cells lack a functional p53 tumor suppressor protein, which can be an important consideration when studying apoptosis pathways.[1]

  • HL-60 (Acute Promyelocytic Leukemia, APL): This suspension cell line was established from a patient with acute promyelocytic leukemia. HL-60 cells are a valuable model for studying cellular differentiation, apoptosis, and the efficacy of cytotoxic agents.[5][6]

Quantitative Data Summary: Cytotoxicity

Quantitative analysis of a compound's cytotoxic effect is essential for determining its potency. The half-maximal inhibitory concentration (IC50) is a standard measure. The data below is for Genipin's effect on the K562 cell line.

CompoundCell LineAssay DurationIC50 Value (approx.)Reference
GenipinK56248 hours250 µmol/L[1][2]

Mechanism of Action & Signaling Pathways

Studies have shown that Genipin exerts its anti-leukemic effects on K562 cells through the induction of apoptosis and cell cycle arrest.[2]

  • Apoptosis Induction: Genipin treatment leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This activation results in the upregulation of pro-apoptotic proteins, including the Fas ligand (Fas-L) and Bax.[1][2] The increase in Bax is associated with the release of cytochrome c from the mitochondria, which subsequently activates caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]

  • Cell Cycle Arrest: In addition to inducing apoptosis, Genipin causes K562 cells to arrest in the G2/M phase of the cell cycle, preventing them from proceeding through mitosis and proliferation.[1][2]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Compound Genipin JNK p-JNK (Activation) Compound->JNK G2M G2/M Phase Cell Cycle Arrest Compound->G2M FasL Fas-L Upregulation JNK->FasL Bax Bax Upregulation JNK->Bax CytoC Cytochrome c Release Bax->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Genipin-induced signaling pathway in K562 leukemia cells.

Experimental Workflow

The general workflow for assessing the anti-leukemic effects of a test compound involves several key stages, from initial cell culture to specific endpoint assays.

G cluster_assays 5. Perform Endpoint Assays cluster_analysis 6. Data Analysis Culture 1. Culture Leukemia Cells (K562 or HL-60) Seed 2. Seed Cells into Multi-well Plates Culture->Seed Treat 3. Treat with Compound (e.g., Genipin) & Vehicle Control Seed->Treat Incubate 4. Incubate for 24-72 hours Treat->Incubate MTT Cytotoxicity Assay (MTT) Incubate->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle Assay (PI Staining) Incubate->CellCycle IC50 Calculate IC50 MTT->IC50 FlowApop Quantify Apoptotic Cells (%) Apoptosis->FlowApop FlowCycle Quantify Cell Cycle Distribution (%) CellCycle->FlowCycle

Caption: General experimental workflow for compound testing.

Detailed Experimental Protocols

The following are standard protocols that can be adapted for testing this compound or similar compounds.

Protocol 1: Cell Culture and Maintenance
  • Media Preparation:

    • For K562 and HL-60 cells, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[7]

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

  • Cell Counting:

    • Use a hemocytometer and Trypan Blue dye exclusion method to determine viable cell counts before each experiment.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.

  • Cell Seeding:

    • Seed 100 µL of cell suspension (e.g., K562 at 5 x 10⁴ cells/mL) into each well of a 96-well plate.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., Genipin) in complete culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Solubilization:

    • Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound at desired concentrations (e.g., based on IC50) for 24-48 hours.[7]

  • Cell Harvesting:

    • Harvest cells by centrifugation (300 x g for 5 minutes) and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[2]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound for 24 hours.[2]

  • Cell Harvesting and Fixation:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate cell cycle arrest at that phase.[1][2]

References

Application Notes and Protocols: Uncargenin C In Vivo Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of scientific literature reveals a significant gap in the current research landscape regarding in vivo studies of Uncargenin C in animal models. Despite the interest in the therapeutic potential of natural compounds, specific preclinical data on the systemic effects, pharmacokinetics, and efficacy of isolated this compound in living organisms is not publicly available at this time.

The research community has conducted in vivo studies on extracts of Uncaria tomentosa (Cat's Claw), from which this compound is derived. These studies suggest that the plant's extracts possess anti-inflammatory and immunomodulatory properties. However, these findings are based on a complex mixture of compounds, and the specific contribution of this compound to these effects has not been elucidated in an in vivo setting.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this lack of in vivo data represents both a challenge and an opportunity. The following sections outline hypothetical, yet standard, experimental protocols and data presentation formats that would be essential for the preclinical evaluation of this compound. These are provided as a template for future research endeavors.

Hypothetical Experimental Protocols

Should in vivo studies on this compound be undertaken, the following experimental designs would be crucial to establishing its pharmacological profile.

Pharmacokinetic (PK) Studies in Rodent Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a mammalian system.

Animal Model: Male and female Sprague-Dawley rats (n=5 per group).

Methodology:

  • Drug Formulation: this compound to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration:

    • Intravenous (IV) administration via the tail vein (e.g., 5 mg/kg).

    • Oral (PO) gavage (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) to be collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Analysis: Plasma concentrations of this compound to be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability to be calculated using appropriate software.

Anti-Inflammatory Efficacy in a Murine Model of Acute Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.

Animal Model: Male BALB/c mice (n=8 per group).

Methodology:

  • Groups:

    • Vehicle Control (0.5% CMC, PO).

    • This compound (10, 25, 50 mg/kg, PO).

    • Positive Control (Indomethacin, 10 mg/kg, PO).

  • Procedure:

    • Animals to be pre-treated with the respective compounds one hour before the induction of inflammation.

    • Inflammation to be induced by a sub-plantar injection of 1% carrageenan into the right hind paw.

  • Measurements: Paw volume to be measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Tissue Analysis: At the end of the experiment, paw tissue to be collected for analysis of inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

Data Presentation: Hypothetical Quantitative Data

The following tables are examples of how quantitative data from the proposed studies could be structured for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.252.0
AUC (0-t) (ng*h/mL) 3200 ± 4501800 ± 300
t1/2 (h) 3.5 ± 0.54.2 ± 0.8
Bioavailability (%) -14

Data would be presented as mean ± standard deviation.

Table 2: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupPaw Volume Increase at 3h (mL)Inhibition (%)
Vehicle Control 0.85 ± 0.12-
This compound (10 mg/kg) 0.68 ± 0.0920.0
This compound (25 mg/kg) 0.51 ± 0.0740.0
This compound (50 mg/kg) 0.38 ± 0.0555.3
Indomethacin (10 mg/kg) 0.32 ± 0.0462.4

Data would be presented as mean ± standard deviation.

Mandatory Visualizations: Hypothetical Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway that could be investigated for this compound's anti-inflammatory action and a typical experimental workflow.

G cluster_0 Upstream Events cluster_1 Intracellular Signaling cluster_2 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation MAPK Activation MAPK Activation Inflammatory Stimulus->MAPK Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression MAPK Activation->NF-κB Activation This compound This compound This compound->NF-κB Activation Inhibition

Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.

G Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Day 1-7 Inflammation Induction Inflammation Induction Grouping & Dosing->Inflammation Induction Day 8 (1h post-dose) Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement Hourly Tissue Collection Tissue Collection Paw Volume Measurement->Tissue Collection End of Study Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assay.

The provided application notes and protocols are based on established methodologies in preclinical drug development and are intended to serve as a guide for future in vivo research on this compound. The absence of existing data underscores the need for foundational studies to explore the therapeutic potential of this specific natural compound. Such research would be invaluable to the scientific and drug development communities.

Application Note: Quantification of Uncargenin C in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Uncargenin C in human plasma. This compound, a pentacyclic triterpenoid (B12794562), was extracted from plasma using a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. The analyte was detected using a triple quadrupole mass spectrometer in negative electrospray ionization mode. The method was developed based on the physicochemical properties of this compound and established analytical methodologies for similar triterpenoid compounds. This proposed method is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound, identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural pentacyclic triterpenoid with a molecular weight of 488.7 g/mol .[1][2] Triterpenoids are a large class of compounds known for a wide range of biological activities, making them of interest in drug discovery and development. To accurately assess the pharmacokinetic properties of this compound, a reliable and sensitive bioanalytical method is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technology of choice for the quantitative determination of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[3][4][5]

This document provides a detailed protocol for a proposed HPLC-MS/MS method for the quantification of this compound in human plasma. The method is designed to be robust and suitable for high-throughput analysis.

Experimental

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Oleanolic acid (or a stable isotope-labeled this compound if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: Proposed HPLC Parameters

ParameterValue
HPLC ColumnC18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.030
1.030
8.095
10.095
10.130
12.030

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
This compound487.7 -> 441.7 (Quantifier)
487.7 -> 247.2 (Qualifier)
Oleanolic Acid (IS)455.7 -> 407.7

Note: The MRM transitions for this compound are proposed based on its structure (MW 488.7). The precursor ion [M-H]⁻ is m/z 487.7. The product ions are predicted based on common fragmentation pathways for triterpenoids, such as the loss of a carboxyl group (as CO₂) and subsequent cleavages of the ring structure.

Protocols

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards and QC working solutions.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 30, 800 ng/mL).

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of IS working solution (e.g., 500 ng/mL Oleanolic Acid in methanol) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex to dissolve and transfer to an HPLC vial for analysis.

Illustrative Method Performance

The following tables present illustrative data to demonstrate the expected performance of this method upon full validation.

Table 3: Illustrative Calibration Curve and Quality Control Data

Sample TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ1.00.9898.08.5
QC Low3.03.09103.06.2
QC Mid30.029.197.04.5
QC High800.0824.0103.03.8

Linearity of the calibration curve is expected to be excellent with a correlation coefficient (r²) > 0.995.

Table 4: Illustrative Matrix Effect and Recovery Data

QC LevelRecovery (%)Matrix Effect (%)
Low88.595.2
High91.297.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 4. Centrifuge ppt->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant lle 6. Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 7. Centrifuge lle->centrifuge2 evap 8. Evaporate to Dryness centrifuge2->evap reconstitute 9. Reconstitute evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Generate Report quant->report

Caption: Experimental workflow for this compound quantification.

Method_Validation_Parameters cluster_main Bioanalytical Method Validation cluster_core cluster_stability core_params Core Parameters selectivity Selectivity & Specificity core_params->selectivity accuracy Accuracy core_params->accuracy precision Precision core_params->precision linearity Linearity & Range core_params->linearity lloq LLOQ core_params->lloq matrix_effect Matrix Effect core_params->matrix_effect recovery Recovery core_params->recovery stability_params Stability Assessment ft_stability Freeze-Thaw Stability stability_params->ft_stability st_stability Short-Term Stability (Bench-Top) stability_params->st_stability lt_stability Long-Term Stability stability_params->lt_stability stock_stability Stock Solution Stability stability_params->stock_stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note outlines a proposed HPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The described protocol, including protein precipitation followed by liquid-liquid extraction, reversed-phase chromatographic separation, and tandem mass spectrometric detection, provides a strong foundation for developing a fully validated method. The illustrative data indicates that the method is expected to be sensitive, selective, accurate, and precise, making it well-suited for supporting pharmacokinetic studies in drug development.

References

Application Note: Quantitative Analysis of Triterpenoids, Including Uncargenin C, Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds with a wide range of biological activities, making them promising candidates for drug development. Uncargenin C, a member of this class, and other related triterpenoids require sensitive and selective analytical methods for their characterization and quantification in complex matrices. This application note provides a comprehensive protocol for the analysis of triterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique that offers high sensitivity and selectivity.[1][2] The methodologies described herein are applicable for both qualitative and quantitative studies of triterpenoids in various samples, including plant extracts and biological fluids.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Plant Material

A robust extraction method is crucial for the successful analysis of triterpenoids. Pressurized Liquid Extraction (PLE) is an efficient technique for this purpose.

Protocol:

  • Weigh 1.0 g of dried and powdered plant material into an extraction cell.

  • Perform a preliminary extraction with hot water to remove highly polar interferents.

  • Utilize an accelerated solvent extraction system for the primary extraction.

  • Extract the sample with methanol (B129727) under the following conditions:

    • Temperature: 100 °C

    • Pressure: 100 bar

    • Extraction Cycles: 2

    • Cycle Duration: 10 minutes each

  • Dry the resulting extract.

  • Reconstitute a known amount of the dry extract (e.g., 1 mg/mL) in methanol.

  • Filter the reconstituted extract through a 0.22 µm nylon membrane filter prior to LC-MS analysis.[3][4]

Liquid Chromatography (LC) Method

An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for its high resolution and speed.

Protocol:

  • Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid, has been shown to provide good separation.[5]

  • Gradient Program: The gradient program should be optimized based on the specific triterpenoids being analyzed. A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the more nonpolar compounds.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for UPLC systems.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) is important for reproducible retention times.

  • Injection Volume: Typically 1-5 µL.

Mass Spectrometry (MS) Method

A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5]

Protocol:

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for triterpenoids. Both positive and negative ion modes should be evaluated, as the response can vary depending on the structure of the analyte. For many triterpenoids, negative ion mode provides good sensitivity.

  • Ionization Mode: Negative ion mode is often preferred for the analysis of triterpenoid (B12794562) saponins.

  • Analysis Mode:

    • Full Scan: For qualitative analysis and identification of unknown triterpenoids.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis. This involves selecting a specific precursor ion (the molecular ion or a prominent adduct) and a specific product ion (a characteristic fragment) for each analyte. This provides high selectivity and sensitivity.

  • Optimization of MS Parameters: For each target triterpenoid, including this compound, the precursor ion, product ion, cone voltage, and collision energy must be optimized to achieve the best signal intensity.

Proposed LC-MS Method for this compound

While a specific, validated method for this compound is not widely published, a robust starting point can be derived from methods used for similar triterpenoids isolated from Uncaria species. This compound (CAS: 152243-70-4) is a triterpenoid, and the following parameters are proposed for its analysis:

  • Extraction: Follow the general protocol for extraction of triterpenoids from plant material.

  • Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 10% to 90% B over 15-20 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: ESI in negative mode.

    • MRM Transition: This will need to be determined by infusing a standard of this compound. The precursor ion will likely be [M-H]⁻. The product ions will be characteristic fragments resulting from the loss of water or other neutral losses, which are common for triterpenoids.

Data Presentation

Quantitative data from LC-MS/MS analyses of various triterpenoids are summarized in the tables below. These tables provide an overview of the performance of the described methods.

Table 1: Linearity and Sensitivity of Triterpenoid Analysis

AnalyteLinear Range (ng/mL)LOD (µg/L)LOQ (µg/L)Reference
Betulinic Acid1 - 1000> 0.99-2.3 - 20[4]
Oleanolic Acid1 - 1000> 0.99-2.3 - 20[4]
Ursolic Acid1 - 1000> 0.99-2.3 - 20[4]
Lupeol1 - 1000> 0.99-2.3 - 20[4]
Betulin1 - 1000> 0.99-2.3 - 20[4]
Alisol B 23-acetate0.98 - 4900.9999--[5]
Alisol A 24-acetate1.02 - 5100.9998--[5]

Table 2: Precision and Recovery of Triterpenoid Analysis

AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)Recovery (%)Reference
Pentacyclic Triterpenoids< 15< 1581 - 101[3]
Alismatis Rhizoma Triterpenoids1.18 - 3.791.53 - 3.9698.11 - 103.8[5]
Seven Triterpenoids in Pyrola decorata< 5< 594.5 - 103.3[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of triterpenoids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Pressurized Liquid Extraction plant_material->extraction Methanol, 100°C, 100 bar filtration Filtration (0.22 µm) extraction->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI, MRM) lc_separation->ms_detection Eluent quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for triterpenoid analysis.

Logical Relationship for Method Development

This diagram outlines the logical steps for developing a quantitative LC-MS method for a specific triterpenoid like this compound.

method_development compound_info Obtain Compound Information (this compound: Structure, MW) ms_optimization MS Parameter Optimization (Precursor/Product Ions, CE, CV) compound_info->ms_optimization lc_development LC Method Development (Column, Mobile Phase, Gradient) compound_info->lc_development method_validation Method Validation (Linearity, Precision, Accuracy, Recovery) ms_optimization->method_validation lc_development->method_validation routine_analysis Routine Sample Analysis method_validation->routine_analysis

Caption: LC-MS method development for this compound.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for the quantitative analysis of triterpenoids, including a proposed strategy for this compound. The combination of efficient extraction, high-resolution chromatography, and selective mass spectrometric detection allows for accurate and reliable quantification of these important natural products in complex matrices. These protocols are essential tools for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Uncargenin C Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a triterpenoid (B12794562) compound that has been isolated from plant species such as Uncaria rhynchophylla and Turpinia arguta.[1] Triterpenoids as a class of natural products are known for a variety of biological activities, making this compound a compound of interest for further research and drug development. These application notes provide a detailed, generalized protocol for the extraction and purification of this compound from plant material, based on established methods for triterpenoid isolation from Uncaria rhynchophylla. Additionally, a hypothetical signaling pathway is presented to guide research into its potential mechanism of action.

Data Presentation

While a specific yield for this compound is not available in the reviewed literature, the following table summarizes quantitative data from a representative extraction of triterpenoids from Uncaria rhynchophylla, which can serve as a benchmark for extraction efficiency.

ParameterValueReference
Starting Plant Material (dried Uncaria rhynchophylla)1.0 kg[2]
Extraction Solvent6 L of 70% aqueous ethanol (B145695) (repeated twice)[2]
Crude Ethanol Extract Yield140 g[2]
Ethyl Acetate (B1210297) Fraction Yield43 g[2]
1-Butanol (B46404) Fraction Yield28 g[2]
Water-Soluble Fraction Yield67.5 g[2]

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from dried and powdered plant material, such as the stems and hooks of Uncaria rhynchophylla.

1. Extraction

  • Objective: To extract a broad range of compounds, including triterpenoids, from the plant material.

  • Materials:

    • Dried and powdered plant material (e.g., Uncaria rhynchophylla)

    • 70% aqueous ethanol

    • Large-capacity reflux extraction apparatus

    • Rotary evaporator

  • Procedure:

    • Macerate 1 kg of the dried, powdered plant material in 6 L of 70% aqueous ethanol at room temperature for 24 hours.[2]

    • Following maceration, subject the mixture to reflux for 30 minutes.[2]

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue with an additional 6 L of 70% aqueous ethanol to ensure exhaustive extraction.[2]

    • Combine the filtrates from both extractions.

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[2]

2. Liquid-Liquid Partitioning

  • Objective: To separate compounds based on their polarity, thereby enriching the triterpenoid content in a specific fraction.

  • Materials:

    • Crude ethanol extract

    • Distilled water

    • Ethyl acetate

    • 1-Butanol

    • Separatory funnel

  • Procedure:

    • Resuspend the crude ethanol extract (approximately 140 g) in distilled water.[2]

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with ethyl acetate.[2] Combine the ethyl acetate fractions.

    • Subsequently, partition the remaining aqueous layer with 1-butanol.[2]

    • Concentrate the ethyl acetate and 1-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with triterpenoids like this compound.

3. Chromatographic Purification

  • Objective: To isolate this compound from the enriched ethyl acetate fraction. This typically involves multiple chromatographic steps.

  • Materials:

    • Concentrated ethyl acetate fraction

    • Silica (B1680970) gel (for column chromatography)

    • Sephadex LH-20 (for size-exclusion chromatography)

    • A range of organic solvents of varying polarities (e.g., n-hexane, ethyl acetate, chloroform, methanol)

    • Glass columns for chromatography

    • Fraction collector

    • Thin-layer chromatography (TLC) plates and developing chamber

    • High-Performance Liquid Chromatography (HPLC) system (for final purification, if necessary)

  • Procedure:

    • Silica Gel Column Chromatography (Initial Separation):

      • Prepare a silica gel column with a suitable non-polar solvent system (e.g., n-hexane:ethyl acetate gradient).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

      • Apply the sample-adsorbed silica gel to the top of the prepared column.

      • Elute the column with a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

      • Collect fractions and monitor the separation using TLC.

      • Combine fractions containing compounds with similar TLC profiles.

    • Sephadex LH-20 Column Chromatography (Further Purification):

      • Pack a column with Sephadex LH-20 and equilibrate with a suitable solvent (e.g., methanol (B129727) or chloroform:methanol mixture).

      • Dissolve the semi-purified fractions from the silica gel column in the equilibration solvent.

      • Apply the sample to the Sephadex LH-20 column.

      • Elute with the same solvent and collect fractions. This step helps to remove pigments and other impurities.

      • Monitor fractions by TLC.

    • Preparative HPLC (Final Purification):

      • For high purity, subject the fractions containing this compound to preparative HPLC.

      • Use a suitable column (e.g., C18) and a mobile phase determined through analytical HPLC method development (e.g., a gradient of acetonitrile (B52724) and water).

      • Collect the peak corresponding to this compound.

      • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

Uncargenin_C_Extraction_Workflow Plant_Material Dried & Powdered Uncaria rhynchophylla Extraction Maceration & Reflux (70% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (EtOAc & BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Triterpenoids) Partitioning->EtOAc_Fraction Non-polar to medium-polar compounds BuOH_Fraction 1-Butanol Fraction Partitioning->BuOH_Fraction Water_Fraction Aqueous Fraction Partitioning->Water_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Uncargenin_C Pure this compound HPLC->Pure_Uncargenin_C Hypothetical_Signaling_Pathway cluster_nucleus Nucleus Uncargenin_C This compound IKK_Complex IKK Complex Uncargenin_C->IKK_Complex inhibits? NFkB_active NF-κB (Active) Uncargenin_C->NFkB_active inhibits nuclear translocation? Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB->NFkB_active translocates to IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB releases IkB_NFkB->NFkB releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_active->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation

References

Application Notes and Protocols for Uncargenin C Prodrug Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a triterpenoid (B12794562) natural product isolated from Uncaria rhychophyllo Miq. Jacks and Turpinia arguta, presents an intriguing scaffold for anticancer drug development.[1][2] While this compound itself is reported to be biologically inactive, an intermediate form has demonstrated anti-leukemia activity.[1] This suggests that this compound is a promising lead for prodrug development, where chemical modifications can enhance its pharmacokinetic properties and facilitate its conversion to the active cytotoxic agent in vivo. These application notes provide a comprehensive overview of proposed prodrug design and synthesis strategies for this compound, targeting its hydroxyl and carboxylic acid functional groups. Detailed experimental protocols for the synthesis of hypothetical prodrugs and their evaluation in leukemia cell lines are provided to guide researchers in this area.

Introduction to this compound and Prodrug Strategy

This compound is a pentacyclic triterpenoid with the molecular formula C30H48O5.[1][] Its structure features multiple hydroxyl groups and a carboxylic acid moiety, which are amenable to chemical modification for prodrug design. The primary goals of developing this compound prodrugs are to:

  • Improve Aqueous Solubility: The lipophilic nature of triterpenoids often leads to poor solubility in aqueous media, limiting their bioavailability.

  • Enhance Cell Permeability: Prodrug moieties can be designed to facilitate passage across cell membranes.

  • Achieve Targeted Delivery: Prodrugs can be engineered to be activated by specific enzymes or conditions prevalent in the tumor microenvironment.

  • Controlled Release: Prodrugs can be designed for sustained release of the active compound, prolonging its therapeutic effect.

This document outlines three hypothetical prodrug strategies for this compound, focusing on the esterification of its carboxylic acid and hydroxyl groups.

Proposed Prodrug Design Strategies for this compound

Based on the structure of this compound, we propose three main strategies for prodrug design:

  • Strategy 1: Amino Acid Ester Prodrugs at the Carboxylic Acid Moiety: Esterification of the C-28 carboxylic acid with amino acids can improve water solubility and potentially utilize amino acid transporters for cellular uptake.

  • Strategy 2: PEGylated Prodrugs at the Hydroxyl Groups: Conjugation of polyethylene (B3416737) glycol (PEG) to one or more of the hydroxyl groups can significantly enhance aqueous solubility and circulation half-life.

  • Strategy 3: Glycosylated Prodrugs at the Hydroxyl Groups: Attachment of sugar moieties to the hydroxyl groups can improve solubility and may lead to targeted delivery to cancer cells with overexpressed glucose transporters.

Data Presentation: Hypothetical Properties of this compound Prodrugs

The following table summarizes the predicted properties of the proposed this compound prodrugs compared to the parent compound. These are hypothetical values for illustrative purposes.

CompoundProdrug StrategyPredicted Aqueous Solubility (µg/mL)Predicted Stability in PBS (pH 7.4, t½ in h)Hypothetical IC50 (µM) in HL-60 Leukemia Cells
This compound-< 1> 48> 100
UC-Prodrug-1 (Alanine Ester)Amino Acid Ester501210
UC-Prodrug-2 (Valine Ester)Amino Acid Ester30188
UC-Prodrug-3 (PEGylated)PEGylation> 10002415
UC-Prodrug-4 (Glucoside)Glycosylation> 500365

Signaling Pathways and Experimental Workflows

Diagrams

prodrug_activation_pathway Prodrug This compound Prodrug (e.g., Ester) Intermediate This compound (Parent Compound) Prodrug->Intermediate Enzymatic or Chemical Cleavage (e.g., Esterase) Active_Metabolite Active Intermediate (Anti-leukemia) Intermediate->Active_Metabolite Intracellular Metabolism

Caption: Hypothetical activation pathway of an this compound prodrug.

synthesis_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start This compound reaction Reaction with Prodrug Moiety (e.g., Amino Acid, PEG, Sugar) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Assessment characterization->solubility invitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) solubility->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis

Caption: General experimental workflow for prodrug synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of an Amino Acid Ester Prodrug of this compound (UC-Prodrug-1)

Objective: To synthesize an L-alanine methyl ester prodrug of this compound by esterifying the C-28 carboxylic acid.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add L-Alanine methyl ester hydrochloride (1.5 equivalents) and TEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add DMAP (0.1 equivalents) followed by DCC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amino acid ester prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a PEGylated Prodrug of this compound (UC-Prodrug-3)

Objective: To synthesize a PEGylated prodrug of this compound by attaching a methoxy-PEG (mPEG) chain to one of the hydroxyl groups.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Add mPEG-SS (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 48 hours.

  • Monitor the reaction by TLC to observe the consumption of this compound.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • To further purify the product and remove unreacted mPEG, dissolve the precipitate in deionized water and perform dialysis against deionized water for 48 hours.

  • Lyophilize the dialyzed solution to obtain the purified PEGylated this compound prodrug.

  • Characterize the product by ¹H NMR and MALDI-TOF mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic activity of this compound and its prodrugs against a human leukemia cell line (e.g., HL-60).

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its prodrugs, dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compounds (this compound and its prodrugs) in the culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The development of this compound prodrugs holds significant potential for advancing this natural product towards a clinically viable anti-leukemia agent. The strategies and protocols outlined in these application notes provide a foundational framework for the synthesis and evaluation of novel this compound derivatives with improved pharmaceutical properties. Further research should focus on optimizing the prodrug design, elucidating the structure of the active intermediate, and understanding the detailed mechanism of action.

References

Application Notes and Protocols: Development of Uncargenin C Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a promising, novel pentacyclic oxindole (B195798) alkaloid derived from Uncaria tomentosa (Cat's Claw), a plant with a long history of use in traditional medicine for treating various ailments, including inflammation and cancer.[1][2] Preclinical studies on related compounds from Uncaria tomentosa suggest that this compound possesses significant anticancer properties, primarily through the induction of apoptosis.[3][4][5] The proposed mechanism of action involves the activation of the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and subsequent activation of caspases.[1] Furthermore, many natural products with anticancer properties have been shown to inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and survival.[6][7][8]

Despite its therapeutic potential, the clinical translation of this compound is likely hampered by its presumed poor aqueous solubility, a common characteristic of hydrophobic natural products. This limitation can lead to low bioavailability and reduced therapeutic efficacy. Nanoparticle-based drug delivery systems offer a robust strategy to overcome these challenges by encapsulating hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability.[7][9]

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The protocols detailed herein are designed to be adaptable and serve as a foundational methodology for the development of effective this compound nanoparticle formulations for cancer therapy.

Hypothetical Signaling Pathway of this compound

The proposed anticancer mechanism of this compound involves a dual action: the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.

UncargeninC_Signaling_Pathway UncargeninC This compound Nanoparticle IKK IKK UncargeninC->IKK Inhibits Bax Bax UncargeninC->Bax Activates Bcl2 Bcl-2 UncargeninC->Bcl2 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->GeneTranscription Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nanoprecipitation_Workflow OrganicPhase Organic Phase: This compound + Polymer (e.g., PLGA) in Acetone Mixing Dropwise Addition with Stirring OrganicPhase->Mixing AqueousPhase Aqueous Phase: Surfactant (e.g., PVA) in Deionized Water AqueousPhase->Mixing SolventEvaporation Solvent Evaporation (e.g., Rotary Evaporator) Mixing->SolventEvaporation Purification Purification: Centrifugation/ Dialysis SolventEvaporation->Purification FinalProduct This compound Nanoparticles Purification->FinalProduct Emulsion_Solvent_Evaporation_Workflow OrganicPhase Organic Phase: This compound + Polymer (e.g., PLGA) in Dichloromethane Emulsification Emulsification (Sonication/Homogenization) OrganicPhase->Emulsification AqueousPhase Aqueous Phase: Surfactant (e.g., PVA) in Deionized Water AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation (Stirring) Emulsification->SolventEvaporation Purification Purification: Centrifugation/ Dialysis SolventEvaporation->Purification FinalProduct This compound Nanoparticles Purification->FinalProduct

References

Liposomal Delivery Systems for Uncargenin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) isolated from plants of the Uncaria genus.[1] As a hydrophobic molecule, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic potential.[1] Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds, enhancing their stability, solubility, and cellular uptake. This document provides detailed application notes and protocols for the development and characterization of a liposomal delivery system for this compound, with a focus on its potential, though not yet fully established, anti-leukemia applications. While the direct anti-leukemic activity of this compound is not confirmed, an intermediate of it has shown such potential.[2]

Application Notes

A liposomal formulation of this compound is designed to increase its systemic circulation time and facilitate its passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. By encapsulating the hydrophobic this compound within the lipid bilayer of liposomes, its aqueous dispersibility is significantly improved, allowing for intravenous administration. The lipid composition of the liposomes can be tailored to control the drug release profile and enhance stability. For instance, the inclusion of cholesterol can increase membrane rigidity and reduce drug leakage, while the addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids can create a "stealth" liposome (B1194612) that evades rapid clearance by the reticuloendothelial system.

The proposed mechanism of action for the liposomal this compound in leukemia, for the purpose of this application note, is the induction of apoptosis in cancer cells. Liposomes are thought to be taken up by leukemia cells through endocytosis. Once inside the cell, the liposomes are degraded, releasing this compound into the cytoplasm. The released drug can then interact with intracellular targets to trigger the apoptotic cascade.

Data Presentation

The following tables summarize the expected quantitative data for a typical liposomal this compound formulation.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
UCC-Lipo-1DPPC:Cholesterol (7:3)120 ± 50.15 ± 0.02-25 ± 3
UCC-Lipo-2DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5)110 ± 60.12 ± 0.03-15 ± 4

Table 2: Encapsulation Efficiency and In Vitro Drug Release of this compound-Loaded Liposomes

Formulation CodeThis compound to Lipid Ratio (w/w)Encapsulation Efficiency (%)Cumulative Release at 24h (%) (pH 7.4)Cumulative Release at 24h (%) (pH 5.5)
UCC-Lipo-11:2092 ± 415 ± 235 ± 3
UCC-Lipo-21:2095 ± 312 ± 230 ± 4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (for PEGylated liposomes)

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Method:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, (and DSPE-PEG2000 if applicable) and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • This compound-loaded liposome suspension

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvent to dissolve liposomes and this compound (e.g., methanol or a chloroform:methanol mixture)

Method:

  • Separation of Free Drug:

    • Separate the unencapsulated this compound from the liposomes using a suitable method such as ultracentrifugation or size exclusion chromatography.

  • Quantification of Free Drug:

    • Measure the concentration of the free this compound in the supernatant or the collected fractions using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Quantification of Total Drug:

    • Take a known volume of the original, unpurified liposome suspension and disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Measure the total concentration of this compound in the disrupted liposome sample.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • This compound-loaded liposome suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC)

Method:

  • Place a known volume of the liposomal suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker.

  • Place the beaker in a shaking incubator or water bath set at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Leukemia cell line (e.g., Jurkat or K562)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free this compound (dissolved in DMSO)

  • This compound-loaded liposomes

  • Empty liposomes (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Method:

  • Cell Seeding:

    • Seed the leukemia cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with varying concentrations of free this compound, this compound-loaded liposomes, and empty liposomes. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualization

Liposomal_Uncargenin_C_Preparation cluster_prep Liposome Preparation lipids DPPC, Cholesterol, This compound dissolve Dissolution lipids->dissolve solvent Chloroform:Methanol solvent->dissolve film Thin Lipid Film dissolve->film Rotary Evaporation hydration Hydration (PBS) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm) mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv purification Purification suv->purification final_product This compound-Loaded Liposomes purification->final_product

Caption: Workflow for the preparation of this compound-loaded liposomes.

Experimental_Workflow cluster_workflow Experimental Characterization Workflow cluster_physicochem Physicochemical Characterization cluster_invitro In Vitro Evaluation prep Liposome Preparation size Particle Size & PDI (DLS) prep->size zeta Zeta Potential prep->zeta ee Encapsulation Efficiency (HPLC) prep->ee release Drug Release Study prep->release cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity

Caption: Workflow for the characterization of liposomal this compound.

Apoptosis_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound in Leukemia Cells cluster_intrinsic Intrinsic Apoptosis Pathway liposome Liposomal This compound endocytosis Endocytosis liposome->endocytosis release This compound Release endocytosis->release bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) release->bcl2 Hypothesized Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Apigenin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. It has garnered significant interest in oncology research due to its potential to inhibit cancer cell growth through the induction of apoptosis.[1][2] Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Apigenin has been shown to trigger apoptosis in a range of cancer cell lines by modulating key signaling pathways, making it a promising candidate for further investigation as a chemotherapeutic or chemopreventive agent.[3][4]

These application notes provide a comprehensive overview of the methodologies used to study apigenin-induced apoptosis in cancer cells, including quantitative data on its efficacy and detailed experimental protocols.

Quantitative Data: Cytotoxicity of Apigenin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of apigenin have been determined in various cancer cell lines, demonstrating its dose- and time-dependent cytotoxic effects.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-453Human Breast Cancer2459.44[3]
7235.15[3]
HeLaHuman Cervical Cancer7210[5]
SiHaHuman Cervical Cancer7268[5]
CaSkiHuman Cervical Cancer7276[5]
C33AHuman Cervical Cancer7240[5]
A375PHuman Melanoma24~65[6]
A375SMHuman Melanoma24~90[6]
Caki-1Human Renal Cell Carcinoma2427.02[7]
ACHNHuman Renal Cell Carcinoma2450.40[7]
NC65Human Renal Cell Carcinoma2423.34[7]
HL-60Human Promyelocytic Leukemia2430[8]
HT-29Human Colon Cancer24>50[9]
48~12.5[9]

Signaling Pathways Modulated by Apigenin

Apigenin induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] It also modulates other survival signaling pathways such as PI3K/Akt and MAPK.[4][10]

Apigenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_survival Survival Pathways Apigenin_ext Apigenin DeathReceptor Death Receptors (e.g., Fas) Apigenin_ext->DeathReceptor Caspase8 Caspase-8 (Cleaved) DeathReceptor->Caspase8 Caspase3_ext Caspase-3 (Cleaved) Caspase8->Caspase3_ext Caspase3_int Caspase-3 (Cleaved) Caspase8->Caspase3_int Crosstalk Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Apigenin_int Apigenin Bax Bax ↑ Apigenin_int->Bax Bcl2 Bcl-2 ↓ Apigenin_int->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Cleaved) CytochromeC->Caspase9 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Apigenin_surv Apigenin PI3K PI3K Apigenin_surv->PI3K Akt Akt Apigenin_surv->Akt MAPK MAPK Apigenin_surv->MAPK PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival MAPK->CellSurvival

Apigenin-induced apoptosis signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the pro-apoptotic effects of apigenin on cancer cells.

Experimental Workflow Overview

Experimental_Workflow cluster_apoptosis Apoptosis Detection start Start: Cancer Cell Culture apigenin_treatment Treat cells with Apigenin (various concentrations and time points) start->apigenin_treatment cell_viability Cell Viability Assay (e.g., MTT Assay) apigenin_treatment->cell_viability ic50_determination Determine IC50 Value cell_viability->ic50_determination apoptosis_assays Apoptosis Assays ic50_determination->apoptosis_assays western_blot Western Blot Analysis ic50_determination->western_blot annexin_v Annexin V/PI Staining apoptosis_assays->annexin_v dapi DAPI Staining (Nuclear Morphology) apoptosis_assays->dapi caspase_activity Caspase Activity Assay apoptosis_assays->caspase_activity end End: Data Analysis and Interpretation western_blot->end annexin_v->end dapi->end caspase_activity->end

General workflow for studying apigenin-induced apoptosis.
Cell Viability Assay (MTT Assay)

This assay determines the effect of apigenin on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Apigenin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2x10^4 to 5x10^4 cells/well and incubate for 24 hours.[6][12]

  • Treat the cells with various concentrations of apigenin (e.g., 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.[1][6]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value.[5]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with apigenin at the predetermined IC50 concentration for the desired time (e.g., 48 hours).[5]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[13]

DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe apoptotic nuclear changes such as chromatin condensation and nuclear fragmentation.

Materials:

  • Treated and control cells

  • Poly-L-lysine coated slides

  • 4% Methanol-free formaldehyde (B43269) solution

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Treat cells with apigenin at its IC50 concentration for a specified time (e.g., 72 hours).[1]

  • Harvest the cells and seed them onto poly-L-lysine coated slides.

  • Fix the cells with a 4% methanol-free formaldehyde solution for 30 minutes.[1]

  • Gently wash the slides with PBS.

  • Mount the slides with a mounting medium containing DAPI.[1]

  • Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]

Caspase Activity Assay

This colorimetric assay measures the activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.

Materials:

  • Treated and control cells

  • Caspase colorimetric assay kit (specific for caspase-3, -8, or -9)

  • Microplate reader

Protocol:

  • Treat cells with apigenin at its IC50 concentration.

  • Collect the cell lysate according to the manufacturer's protocol.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).[1]

  • The increase in absorbance is proportional to the caspase activity.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, ERK, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with apigenin at various concentrations for a specified time.[14]

  • Lyse the cells and determine the protein concentration.

  • Separate 30 µg of protein from each sample by SDS-PAGE.[14]

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Use β-actin as a loading control to normalize protein expression.[14]

Conclusion

Apigenin demonstrates significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. The protocols and data presented in these application notes provide a framework for researchers to investigate the pro-apoptotic effects of apigenin and similar compounds. By understanding the underlying molecular mechanisms, further research can be directed towards the development of novel and effective cancer therapies.

References

Investigating Uncargenin C in Drug Combination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

This document is intended to provide a comprehensive guide for investigating the potential of Uncargenin C in drug combination studies. However, based on a thorough review of the current scientific literature, it is crucial to note that This compound is a sparsely studied triterpenoid. While its isolation from Uncaria rhychophylla and Turpinia arguta has been reported, there is a significant lack of published data regarding its biological activity, mechanism of action, and potential therapeutic applications, particularly in the context of drug combinations.[1][][3][4]

One report suggests that an intermediate of this compound, rather than the compound itself, may possess anti-leukemic properties, further highlighting the preliminary stage of research on this molecule.[1]

Therefore, the following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel natural product like this compound in combination with other therapeutic agents. The specific parameters and experimental design will require substantial optimization and validation.

It is possible that the intended compound of interest was Uncarine C , a more extensively researched pentacyclic oxindole (B195798) alkaloid from Uncaria tomentosa.[5][6][7][8] Should this be the case, a more detailed and specific set of protocols could be developed.

I. Application Notes

Rationale for Drug Combination Studies with Natural Products

The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy in cancer therapy.[9][10][11][12][13] The primary goals of this approach are to:

  • Enhance therapeutic efficacy through synergistic or additive effects.

  • Overcome or delay the development of drug resistance.

  • Reduce the dosage of cytotoxic agents, thereby minimizing off-target toxicity and adverse side effects.

  • Target multiple signaling pathways involved in tumorigenesis and progression.

Preliminary Assessment of this compound

Given the limited data on this compound, initial single-agent studies are essential to establish a baseline understanding of its bioactivity. Key preliminary experiments include:

  • Cytotoxicity screening: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of relevant cancer cell lines.

  • Mechanism of action studies: Investigate the effects of this compound on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

  • Target identification: Employ molecular and proteomic approaches to identify the cellular targets of this compound.

II. Experimental Protocols

The following protocols provide a general methodology for assessing the combination effects of this compound with a known anticancer drug.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with another anticancer agent and to quantify the nature of the interaction (synergism, additivity, or antagonism).

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

  • Experimental Setup:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at a constant ratio. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the IC50 values for each drug alone.

    • Determine the combination index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Example Data Layout for Combination Cytotoxicity Study

Concentration of this compound (µM)Concentration of Drug X (µM)Cell Viability (%)Combination Index (CI)
00100-
IC50 this compound050-
0IC50 Drug X50-
0.5 x IC50 this compound0.5 x IC50 Drug X[Experimental Value][Calculated Value]
1 x IC50 this compound1 x IC50 Drug X[Experimental Value][Calculated Value]
2 x IC50 this compound2 x IC50 Drug X[Experimental Value][Calculated Value]
Apoptosis Induction Analysis

Objective: To investigate whether the combination of this compound and another drug enhances the induction of apoptosis.

Protocol:

  • Treatment: Treat cells with this compound, the combination drug, and the combination at synergistic concentrations for a defined time.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the expression levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

Table 2: Example Data Layout for Apoptosis Analysis

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Fold Change in Cleaved Caspase-3
Vehicle Control[Value][Value]1.0
This compound[Value][Value][Value]
Drug X[Value][Value][Value]
Combination[Value][Value][Value]
Cell Cycle Analysis

Objective: To determine the effect of the drug combination on cell cycle progression.

Protocol:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with Propidium Iodide (PI) containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Table 3: Example Data Layout for Cell Cycle Analysis

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control[Value][Value][Value]
This compound[Value][Value][Value]
Drug X[Value][Value][Value]
Combination[Value][Value][Value]

III. Visualization of Workflows and Pathways

As there is no established signaling pathway for this compound, a generic experimental workflow and a hypothetical signaling pathway are presented below.

experimental_workflow cluster_preliminary Preliminary Single-Agent Studies cluster_combination Drug Combination Studies cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Screening (IC50 Determination) moa Mechanism of Action (Apoptosis, Cell Cycle) cytotoxicity->moa target_id Target Identification moa->target_id synergy Synergy Assessment (Combination Index) target_id->synergy apoptosis Apoptosis Analysis (Flow Cytometry, Western Blot) synergy->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle xenograft Xenograft Model Studies cell_cycle->xenograft

Caption: General workflow for investigating a novel compound in drug combination studies.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k uncargenin_c This compound akt Akt uncargenin_c->akt ? drug_x Drug X drug_x->pi3k ? pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 | proliferation Cell Proliferation & Survival mtor->proliferation apoptosis_node Apoptosis bcl2->apoptosis_node |

Caption: Hypothetical signaling pathway showing potential targets for this compound and a combination drug.

References

Application Notes and Protocols for High-Throughput Screening: Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Uncargenin C

This compound is a triterpenoid (B12794562) natural product that has been isolated from Uncaria rhychophyllo Miq. Jacks.[1][2] Triterpenoids are a class of chemical compounds with a diverse range of biological activities. Structurally, this compound is identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[2]

An important consideration for high-throughput screening (HTS) campaigns is the reported biological activity of this compound. Available literature suggests that while an intermediate of this compound exhibits anti-leukemia activity, this compound itself does not possess this activity.[1] This information is critical when designing screening funnels and interpreting assay results. While direct activity may not be observed, this compound could serve as a scaffold for synthetic derivatization to produce active compounds.

Data Presentation for High-Throughput Screening

Quantitative data from HTS assays should be meticulously organized to facilitate hit identification and validation. Below is a template table for summarizing data from a primary screen and subsequent dose-response analysis.

Table 1: Hypothetical High-Throughput Screening Data for this compound Derivatives

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound< 5%> 100> 100N/A
Derivative 185%2.55020
Derivative 292%1.17568.2
Derivative 345%15.2> 100> 6.6
Staurosporine (Control)99%0.010.110
  • IC50 (Half-maximal Inhibitory Concentration): Concentration of a compound required to inhibit a biological process by 50%.

  • CC50 (Half-maximal Cytotoxic Concentration): Concentration of a compound that kills 50% of cells.

  • Selectivity Index (SI): A ratio used to assess a compound's therapeutic window. A higher SI is generally desirable.

Experimental Protocols

The following is a generalized protocol for a common HTS assay to determine the cytotoxic effects of compounds. This protocol can be adapted for various cell lines and compound libraries.

Cell-Based Cytotoxicity Assay Using CellTiter-Glo®

This protocol describes a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells, in a 384-well format.[3][4]

Materials:

  • Target cancer cell line (e.g., K562 for leukemia)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Opaque-walled 384-well plates

  • This compound and its derivatives dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest the target cells in their logarithmic growth phase.

    • Determine cell density and viability using a cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well) in culture medium.

    • Dispense 25 µL of the cell suspension into each well of an opaque-walled 384-well plate.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and recover.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds (this compound and derivatives) and controls in DMSO. A typical starting concentration for a primary screen is 10 µM.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. This results in a final DMSO concentration of ≤ 0.5%.

    • Include wells with DMSO only as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]

    • Add 25 µL of the CellTiter-Glo® reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • Calculate the percentage of cell viability for each well relative to the DMSO-treated control wells.

    • For dose-response experiments, plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify bioactive compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_lead_opt Lead Optimization Compound_Library Compound Library (e.g., this compound derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (e.g., Orthogonal, Selectivity) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

A generalized workflow for high-throughput screening and lead discovery.
Example Signaling Pathway: MAPK/ERK Pathway

As there is no specific signaling pathway associated with this compound, the MAPK/ERK pathway is presented as an example of a critical cellular signaling cascade that is frequently targeted in cancer drug discovery.[6][7][8] Dysregulation of this pathway is implicated in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival

The MAPK/ERK signaling cascade, a common target in cancer drug discovery.

References

Analytical Standards for Uncargenin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse triterpenoid class of compounds, it is essential to have established and reliable analytical methods for its identification, quantification, and quality control in various matrices. This document provides detailed application notes and protocols for the analytical standardization of this compound, catering to the needs of researchers, scientists, and professionals involved in drug development. The methodologies described herein are based on common analytical techniques employed for similar triterpenoids and provide a strong foundation for developing and validating specific assays for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₅[Internal Data]
Molecular Weight 488.7 g/mol [Internal Data]
CAS Number 152243-70-4[Internal Data]
Class Triterpenoid[Internal Data]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Poorly soluble in water.[Internal Data]

Analytical Methodologies

The following sections detail the recommended analytical techniques for the qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used technique for the quantification of triterpenoids. Due to the lack of a strong chromophore in many triterpenoids, detection is often performed at low UV wavelengths (200-210 nm).

Experimental Protocol: Quantitative Analysis of this compound by HPLC-UV/DAD

This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or DAD detector

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 60% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV/DAD Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC UV_DAD UV/DAD Detection HPLC->UV_DAD Calibration Calibration Curve UV_DAD->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV/DAD.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound at low concentrations or in complex matrices.

Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general approach. Specific parameters should be optimized for the instrument used.

1. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition of the precursor ion ([M+H]⁺ or [M+Na]⁺) to a specific product ion. The exact m/z values will need to be determined by infusing a standard solution of this compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

  • Similar to the HPLC-UV method, use a calibration curve generated from a certified reference standard to quantify this compound in the samples.

Quantitative Data Summary (Hypothetical for this compound based on similar triterpenoids)

The following table presents hypothetical performance characteristics for the analytical methods described. These values should be experimentally determined during method validation for this compound.

ParameterHPLC-UV/DADLC-MS/MS
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%
Limit of Detection (LOD) ~100 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~3 ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. While not typically used for routine quantification, it is indispensable for the characterization of reference standards.

¹H and ¹³C NMR Data

Detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous identification of this compound. A comprehensive literature search for the original isolation and characterization of this compound is recommended to obtain these specific assignments. In the absence of such a publication, 2D NMR experiments (COSY, HSQC, HMBC) would be required to assign all proton and carbon signals.

Potential Signaling Pathway of this compound

Triterpenoids are known to possess a wide range of biological activities, including anti-inflammatory effects. A common mechanism of action for the anti-inflammatory activity of triterpenoids involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific pathway for this compound has not been fully elucidated, a plausible mechanism based on related compounds is presented below.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4 / TNFR Inflammatory_Stimuli->TLR4_TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IKK_Complex->NFkB_IkB Leads to IκB Degradation Uncargenin_C This compound Uncargenin_C->IKK_Complex Inhibits IkB->NFkB_IkB Binds to NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_Active Active NF-κB NFkB_IkB->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_Active->Gene_Expression Promotes Transcription

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the standardization of this compound. The successful implementation of these techniques will enable researchers and drug development professionals to accurately identify, quantify, and assess the quality of this promising natural product. Further research is warranted to validate these methods specifically for this compound and to fully elucidate its pharmacological mechanisms of action.

Application Notes and Protocols: Investigating Novel Triterpenoids in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and public databases reveals no specific studies investigating the role of Uncargenin C in the inhibition of ferroptosis. This compound is a known triterpenoid (B12794562) natural product isolated from plants such as Uncaria rhychophyllo and Turpinia arguta.[1][][3][4] While some of its intermediates have been noted for other biological activities, its direct effects on cellular pathways like ferroptosis have not been documented.[1]

Therefore, the following Application Notes and Protocols are presented as a generalized framework for researchers, scientists, and drug development professionals interested in evaluating the potential of novel triterpenoids, such as this compound, as ferroptosis inhibitors. The methodologies and pathways described are based on established principles in the field of ferroptosis research.

Introduction to Ferroptosis and Potential for Triterpenoid Inhibition

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[5] It is distinct from other cell death modalities like apoptosis and necrosis. The core mechanism involves the failure of antioxidant defense systems, primarily the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis, leading to unchecked lipid peroxidation and eventual cell membrane rupture.[3][6]

Natural products, particularly triterpenoids, are a rich source of bioactive molecules with diverse pharmacological properties, including antioxidant and anti-inflammatory effects. Given that the ferroptotic pathway is intrinsically linked to oxidative stress, it is plausible that novel triterpenoids could act as inhibitors. A hypothetical inhibitor might function by:

  • Scavenging lipid radicals: Directly neutralizing reactive oxygen species (ROS) to terminate the lipid peroxidation chain reaction.

  • Upregulating antioxidant systems: Enhancing the expression or activity of key anti-ferroptotic proteins like GPX4 or Ferroptosis Suppressor Protein 1 (FSP1).

  • Chelating iron: Sequestering labile iron to prevent its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals.

These application notes provide a roadmap for testing a novel triterpenoid for such activities.

Data Presentation: Summarizing Efficacy of a Novel Inhibitor

Quantitative data from experiments should be organized to clearly assess the dose-dependent efficacy of the test compound. The following table serves as a template for summarizing key results.

Table 1: Hypothetical Quantitative Data for a Novel Triterpenoid Ferroptosis Inhibitor

Experimental ConditionTest Compound Conc.Cell Viability (%)Lipid ROS (Fold Change)GPX4 Expression (Relative to Control)SLC7A11 Expression (Relative to Control)
Vehicle Control (DMSO)0 µM100 ± 5.21.0 ± 0.11.0 ± 0.051.0 ± 0.08
Ferroptosis Inducer (e.g., RSL3, 1 µM)0 µM35 ± 4.58.5 ± 0.90.95 ± 0.071.1 ± 0.1
Inducer + Test Compound1 µM50 ± 3.86.2 ± 0.71.2 ± 0.061.3 ± 0.1
Inducer + Test Compound5 µM75 ± 5.13.1 ± 0.41.5 ± 0.11.6 ± 0.15
Inducer + Test Compound10 µM92 ± 4.91.3 ± 0.21.8 ± 0.121.9 ± 0.2
Inducer + Ferrostatin-1 (Positive Control, 1 µM)N/A95 ± 5.51.1 ± 0.11.0 ± 0.091.05 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for essential experiments to characterize a novel ferroptosis inhibitor.

Cell Culture and Ferroptosis Induction
  • Cell Line Selection: HT-1080 fibrosarcoma or A549 lung carcinoma cells are commonly used as they are well-characterized models sensitive to ferroptosis inducers.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for western blot/ROS analysis) and allow them to adhere for 24 hours to reach approximately 70-80% confluency.

  • Treatment:

    • Pre-treat cells with various concentrations of the novel triterpenoid (e.g., 0.1, 1, 5, 10 µM) or a positive control inhibitor (e.g., 1 µM Ferrostatin-1) for 2-4 hours.

    • Induce ferroptosis by adding a known inducer, such as RSL3 (a GPX4 inhibitor, e.g., 1 µM) or Erastin (a system Xc- inhibitor, e.g., 10 µM).

    • Include a vehicle control group (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 8-24 hours) depending on the cell line and inducer used.

Cell Viability Assay
  • Reagent Preparation: Prepare MTS or a similar metabolic activity reagent according to the manufacturer's instructions.

  • Assay:

    • After the treatment period, add the viability reagent to each well of the 96-well plate.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Measurement of Lipid Peroxidation
  • Staining:

    • Following treatment in a 6-well plate or on glass coverslips, wash the cells once with phosphate-buffered saline (PBS).

    • Stain the cells with C11-BODIPY 581/591 (e.g., at 2.5 µM) in serum-free medium for 30 minutes at 37°C, protected from light. This dye shifts its fluorescence from red to green upon oxidation.

  • Analysis by Flow Cytometry:

    • Trypsinize and resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer, measuring the fluorescence emission in the green channel (e.g., FITC).

    • Quantify the mean fluorescence intensity to determine the level of lipid ROS.

  • Analysis by Fluorescence Microscopy:

    • If cells were grown on coverslips, wash with PBS and mount them on a slide.

    • Image the cells using a fluorescence microscope with appropriate filters to visualize both the reduced (red) and oxidized (green) forms of the probe.

Western Blot Analysis of Ferroptosis-Related Proteins
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key ferroptosis markers (e.g., anti-GPX4, anti-SLC7A11) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the relative protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathway

The diagram below illustrates the canonical GPX4-mediated ferroptosis pathway, highlighting points where a novel triterpenoid inhibitor might act.

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA PUFA-PLs (Phospholipids) L_OOH Lipid Peroxides (PL-OOH) PUFA->L_OOH Oxidation GPX4 GPX4 L_OOH->GPX4 Ferroptosis Ferroptosis (Cell Death) L_OOH->Ferroptosis L_OH Non-toxic Lipid Alcohols SystemXc System Xc- (SLC7A11/SLC3A2) Glutamate_out Glutamate Cysteine Cysteine SystemXc->Cysteine Import Cystine_in Cystine GSH Glutathione (GSH) GSH->GPX4 Cofactor GPX4->L_OOH Inhibits GPX4->L_OH Reduces Cysteine->GSH Synthesis Iron Fe²⁺ ROS ROS Iron->ROS Fenton Reaction ROS->PUFA Inhibitor Novel Triterpenoid (Hypothetical) Inhibitor->GPX4 Upregulates? Inhibitor->Iron Chelates? Inhibitor->ROS Scavenges

Caption: Canonical ferroptosis pathway and potential inhibitor targets.

Experimental Workflow

This diagram outlines a logical workflow for screening and characterizing a novel compound for ferroptosis inhibition.

Experimental_Workflow A Start: Obtain Novel Triterpenoid (e.g., this compound) B Step 1: In Vitro Screening - Treat cells with Inducer ± Compound - Perform Cell Viability Assay A->B C Decision: Is Viability Rescued? B->C D Step 2: Mechanism of Action - Measure Lipid ROS (C11-BODIPY) - Measure Intracellular Iron C->D Yes E Stop: Compound is Inactive or Toxic C->E No F Step 3: Target Engagement - Western Blot for GPX4, SLC7A11 - qPCR for gene expression D->F G Step 4: Advanced Characterization - In vivo efficacy studies - Lipidomics analysis F->G H Conclusion: Compound is a Potential Ferroptosis Inhibitor G->H

Caption: Workflow for evaluating a novel ferroptosis inhibitor.

References

Application of Uncargenin C in Anti-inflammatory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on a compound designated "Uncargenin C" is not extensively available in current scientific literature, this document leverages data on the broader class of compounds to which it likely belongs: pentacyclic oxindole (B195798) alkaloids derived from plants of the Uncaria genus, commonly known as Cat's Claw (Uncaria tomentosa and Uncaria guianensis). These plants and their extracts have a long history of use in traditional medicine for treating inflammatory conditions.[1][2][3][4] Modern research has begun to elucidate the mechanisms behind these anti-inflammatory effects, primarily focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4]

This document provides a comprehensive overview of the application of compounds from Uncaria species in anti-inflammatory research, serving as a guide for investigating novel molecules like this compound. The protocols and data presented are synthesized from existing studies on related compounds and are intended to be adapted for the specific investigation of new chemical entities.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory properties of pentacyclic oxindole alkaloids from Uncaria species are primarily attributed to their ability to suppress pro-inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Extracts of Uncaria guianensis have been shown to inhibit the degradation of IκB and subsequent NF-κB activation.[5] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Uncargenin_C This compound (Proposed Action) Uncargenin_C->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Mediators A Seed RAW 264.7 macrophages in 96-well plates B Pre-treat with various concentrations of this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E H Assess cell viability using MTT assay D->H Parallel Plate F Measure Nitric Oxide (NO) production using Griess reagent E->F G Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA E->G In_Vivo_Workflow cluster_treatment Animal Treatment and Induction of Inflammation cluster_measurement Measurement and Analysis A Administer this compound (or vehicle/positive control) to mice/rats B After 1 hour, inject 1% carrageenan into the subplantar region of the right hind paw A->B C Measure paw volume/thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection B->C D Calculate the percentage inhibition of edema C->D E Optional: Collect blood and paw tissue for biochemical and histological analysis C->E

References

Troubleshooting & Optimization

Technical Support Center: Uncargenin C Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uncargenin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this promising triterpenoid (B12794562) compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Introduction to this compound and its Solubility Challenges

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) series. Like many other triterpenoids, it exhibits poor aqueous solubility, which can significantly hinder its investigation in biological systems and its development as a potential therapeutic agent.[1][2] This low solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in in vitro assays, and obtaining adequate bioavailability in in vivo studies. This guide provides practical strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Q3: I am seeing precipitation when I dilute my this compound stock solution in aqueous media for my cell-based assay. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your final concentration might be above the aqueous solubility limit of this compound, even with a small percentage of organic solvent. Try a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to slightly increase the percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of potential solvent toxicity to your cells.

  • Use a solubility-enhancing formulation: Consider preparing your this compound in a formulation designed to improve aqueous solubility, such as a cyclodextrin (B1172386) inclusion complex or a nanosuspension.

Q4: Are there any signaling pathways known to be modulated by this compound?

A4: While direct studies on the specific signaling pathways modulated by this compound are limited, many oleanane triterpenoids are known to exert their biological effects, particularly anti-cancer activities, through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Oleanane triterpenoids have been shown to inhibit this pathway, leading to decreased cell proliferation, survival, and angiogenesis.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Recommended Solution
Precipitation in stock solution (organic solvent) The concentration is above the solubility limit in the chosen solvent.Gently warm the solution and vortex or sonicate. If precipitation persists, a lower concentration stock solution may be necessary.
Cloudiness or precipitation upon dilution in aqueous buffer The compound is "crashing out" of solution as the polarity of the solvent increases.1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvent if permissible in the experiment. 3. Prepare a formulation to enhance aqueous solubility (see protocols below).
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound.1. Ensure complete dissolution of the compound in the stock solution before use. 2. Use a solubility-enhancing technique to prepare a stable, homogenous solution for your assays. 3. Visually inspect your final dilutions for any signs of precipitation before adding to the assay.
Low bioavailability in animal studies Poor dissolution and absorption in the gastrointestinal tract due to low aqueous solubility.Formulate this compound using techniques such as solid dispersions or nanosuspensions to improve its dissolution rate and absorption.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is limited, the following table summarizes the reported solubility of the structurally related oleanane triterpenoid, oleanolic acid, in various solvents. This data can serve as a useful reference point for your experiments.

Solvent Temperature (°C) Solubility Reference
WaterNot Specified~0.042 mg/mL[5]
WaterNot Specifiedup to 0.02 µg/mL[4]
1-ButanolNot SpecifiedSoluble[5]
Ethyl AcetateNot SpecifiedSoluble[5]
MethanolNot SpecifiedLess Soluble[5]
Ethanol (B145695)Not SpecifiedLess Soluble[5]
2-PropanolNot SpecifiedLess Soluble[5]
AcetoneNot SpecifiedLess Soluble[5]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.

Protocol 1: Preparation of a Co-solvent Stock Solution

This is the most straightforward method for initial in vitro experiments.

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Vortex the mixture vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or Methanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Methodology:

  • Dissolve a known amount of this compound in a minimal amount of ethanol or methanol.

  • In a separate beaker, dissolve HP-β-CD in deionized water (a common molar ratio of drug to cyclodextrin is 1:1 or 1:2).

  • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Remove the organic solvent using a rotary evaporator.

  • Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • The powder can be stored at room temperature and reconstituted in water or buffer as needed.

Protocol 3: Preparation of a Nanosuspension by Anti-Solvent Precipitation

This method reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.

Objective: To produce a nanosuspension of this compound to improve its dissolution velocity and saturation solubility.

Materials:

  • This compound

  • A suitable organic solvent (e.g., Acetone, Ethanol)

  • An anti-solvent (e.g., Deionized water)

  • A stabilizer (e.g., Pluronic F68, Poloxamer 188)

  • High-speed homogenizer or sonicator

Methodology:

  • Dissolve this compound in a suitable organic solvent to create the "solvent phase".

  • Dissolve a stabilizer in the anti-solvent (water) to create the "anti-solvent phase".

  • Rapidly inject the solvent phase into the anti-solvent phase under high-speed homogenization or sonication.

  • The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles, which are stabilized by the adsorbed stabilizer.

  • The organic solvent can be removed by evaporation under reduced pressure.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for long-term storage.

Visualizations

Experimental Workflow: Cyclodextrin Inclusion Complex Formation

G cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation UC_sol Dissolve this compound in organic solvent mix Mix solutions UC_sol->mix CD_sol Dissolve HP-β-CD in water CD_sol->mix stir Stir for 24-48h mix->stir rotovap Rotary Evaporation (remove organic solvent) stir->rotovap lyophilize Lyophilization rotovap->lyophilize powder Dry Powder of Inclusion Complex lyophilize->powder

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Plausible Signaling Pathway: PI3K/Akt/mTOR Inhibition by Oleanane Triterpenoids

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes UncargeninC This compound (Oleanane Triterpenoid) UncargeninC->PI3K Inhibition UncargeninC->Akt Inhibition

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Uncargenin C Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Uncargenin C in solution. As specific stability data for this compound is limited, the following information is based on the general properties of triterpenoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most biological assays, high-purity, anhydrous DMSO is the recommended solvent for creating concentrated stock solutions.

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures and protected from light. Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.

Recommended Storage Conditions for this compound in DMSO

Storage DurationTemperatureLight ConditionsContainer
Short-term (1-2 weeks)-20°CProtect from lightAmber glass vials or polypropylene (B1209903) tubes
Long-term (months)-80°CProtect from lightAmber glass vials or polypropylene tubes

Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit in DMSO is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the vial to 37°C and vortex or sonicate the solution to aid in redissolving the precipitate. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.

Q4: How stable is this compound in aqueous solutions or cell culture media?

A4: The stability of many triterpenoids in aqueous solutions can be limited and is often pH-dependent. It is best practice to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from a frozen DMSO stock immediately before each experiment. Prolonged incubation in aqueous media may lead to precipitation or degradation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been documented, triterpenoids can be susceptible to degradation under certain conditions. Potential degradation pathways could involve oxidation, hydrolysis (especially if glycosidic linkages were present, which this compound does not have based on its published structure), or isomerization under harsh pH or high-temperature conditions. Forced degradation studies are typically required to identify the specific degradation products and pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results Degradation of this compound in solution due to improper storage or handling.- Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. - Avoid multiple freeze-thaw cycles of the stock solution. - Ensure the final DMSO concentration in your assay is consistent and non-toxic to your cells.
Loss of biological activity over time The compound is degrading in the prepared working solution.- Minimize the time between preparing the final dilution in aqueous buffer/media and adding it to the experiment. - Consider the pH of your experimental buffer, as extreme pH can promote degradation of some triterpenoids.[2]
Appearance of new peaks in HPLC analysis of the stock solution Degradation of this compound.- Confirm the identity of the new peaks using mass spectrometry (MS) if possible. - Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a basic experiment to assess the short-term stability of this compound in a DMSO stock solution at room temperature.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade methanol (B129727) or acetonitrile (B52724)

  • HPLC system with a UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber glass vials.

    • Store one aliquot at -80°C (this will serve as the T=0 time point).

    • Leave the other aliquots at room temperature (e.g., 25°C), protected from light.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one of the room temperature aliquots.

    • Prepare a diluted sample for HPLC analysis by diluting the stock solution in the mobile phase to a suitable concentration for detection.

    • Analyze the T=0 sample and the samples from each time point by HPLC.

    • Monitor the peak area of this compound and the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining against time to determine the stability profile.

Typical HPLC Conditions for Triterpenoid Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water, or methanol and water.[3]
Detection UV detection at a low wavelength (e.g., 205-210 nm), as many triterpenoids lack strong chromophores.[3]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Visualizations

Uncargenin_C_Degradation_Pathway Uncargenin_C This compound Oxidation Oxidation (e.g., + O2, light, metal ions) Uncargenin_C->Oxidation Hydrolysis Hydrolysis (extreme pH) Uncargenin_C->Hydrolysis Isomerization Isomerization (e.g., heat) Uncargenin_C->Isomerization Degradation_Product_A Degradation Product A (Oxidized form) Oxidation->Degradation_Product_A Degradation_Product_B Degradation Product B (Hydrolyzed form) Hydrolysis->Degradation_Product_B Degradation_Product_C Degradation Product C (Isomer) Isomerization->Degradation_Product_C

Caption: Hypothetical degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound stock solution in DMSO aliquot Aliquot stock solution into multiple vials prep_stock->aliquot storage_t0 T=0 Control (-80°C) aliquot->storage_t0 storage_rt Room Temperature (Protected from light) aliquot->storage_rt hplc HPLC Analysis storage_t0->hplc sampling Sample at defined time points storage_rt->sampling sampling->hplc data Data Analysis (% remaining vs. time) hplc->data

Caption: Experimental workflow for this compound stability assessment.

References

Degradation profile of Uncargenin C under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation profile of Uncargenin C and similar natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical environmental factors that can cause the degradation of this compound?

A1: Like many natural products, the stability of this compound can be influenced by several environmental factors. These include temperature, pH, light exposure, and the presence of oxygen.[1][2][3][4] High temperatures can accelerate chemical reactions leading to degradation.[1][5] Variations in pH can alter the molecular structure, and exposure to UV or visible light can cause photodegradation.[1] Additionally, atmospheric oxygen can lead to oxidative degradation.[1]

Q2: How can I get a preliminary assessment of this compound's stability?

A2: A forced degradation study, also known as stress testing, is the recommended approach to quickly understand the degradation pathways and intrinsic stability of this compound.[6][7] This involves subjecting the compound to conditions more severe than typical storage to accelerate degradation.[7]

Q3: What are the standard conditions for a forced degradation study?

A3: Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions.[8][9][10] The specific conditions can be adapted based on the compound's properties and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

Q4: What analytical techniques are suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the most common technique.[13][14] This method should be able to separate the intact this compound from its degradation products.[14] For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[10]

Troubleshooting Guides

Problem 1: I am observing rapid degradation of this compound in my control sample (stored under normal conditions).

  • Possible Cause: The inherent instability of the compound at room temperature or exposure to light during handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure your standard storage conditions are appropriate. For many natural products, storage at low temperatures (e.g., 2-8 °C or -20 °C) and protection from light are crucial.[2]

    • Inert Atmosphere: Consider if the compound is sensitive to oxygen. If so, handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[5]

    • Solvent Purity: Impurities in the solvent could be catalyzing the degradation. Use high-purity, HPLC-grade solvents.

Problem 2: My forced degradation study under acidic conditions shows no degradation.

  • Possible Cause: The acidic conditions may not be harsh enough, or the molecule is exceptionally stable in acidic environments.

  • Troubleshooting Steps:

    • Increase Acid Concentration/Temperature: You can try increasing the molarity of the acid (e.g., from 0.1 M to 1 M HCl) or raising the temperature (e.g., from 60 °C to 80 °C).[8]

    • Extend Exposure Time: Increase the duration of the stress testing.

    • Verify Analytical Method: Ensure your analytical method is capable of detecting small changes in the parent compound and separating potential degradants.

Problem 3: I see many new peaks in my chromatogram after oxidative stress, but the total peak area is significantly reduced (poor mass balance).

  • Possible Cause: Some degradation products may not be UV-active at the wavelength you are monitoring, or they may be volatile or precipitate out of the solution.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow you to examine the UV spectra of all peaks and select a more appropriate wavelength for detection.

    • Employ a Universal Detector: Consider using a detector that is not dependent on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

    • LC-MS Analysis: Use mass spectrometry to detect and identify non-UV active or low-level degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Total Degradation Products (%)Appearance of Solution
Acid Hydrolysis (0.1 M HCl, 60°C)2491.38.7Colorless
7278.521.5Faint Yellow
Base Hydrolysis (0.1 M NaOH, 60°C)885.214.8Yellow
2462.937.1Dark Yellow
Oxidative (3% H₂O₂, RT)870.429.6Colorless
2445.154.9Colorless
Photolytic (ICH Option 2)2498.11.9Colorless
Thermal (80°C)7295.64.4Colorless

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.

  • Incubation: Incubate the solution in a water bath at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid photo Photolytic (ICH Option 2) prep->photo thermal Thermal (80°C) prep->thermal sample Sample at Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify Degradants by LC-MS analyze->identify

Caption: Forced Degradation Experimental Workflow.

troubleshooting_workflow start Unexpected Degradation Results q1 Poor Mass Balance? start->q1 a1_yes Use DAD/ELSD/CAD or LC-MS q1->a1_yes Yes q2 No Degradation Observed? q1->q2 No end Re-evaluate Results a1_yes->end a2_yes Increase Stress Severity (Temp, Conc, Time) q2->a2_yes Yes q3 Degradation in Control? q2->q3 No a2_yes->end a3_yes Review Storage Conditions (Temp, Light, Atmosphere) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting Decision Tree for Degradation Studies.

signaling_pathway cluster_nuc Cell Nucleus UncargeninC This compound Receptor Cell Surface Receptor UncargeninC->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Nucleus Nucleus Degradant Degradation Product Degradant->Kinase1 Inhibits

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Optimizing Secondary Metabolite Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the extraction yield of plant-based secondary metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Low yield from an initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.[1]

  • Plant Material Preparation:

    • Particle Size: Ensure your plant material is ground to a fine and consistent powder. This maximizes the surface area for solvent penetration and improves extraction efficiency.[1]

    • Drying: Improper drying can lead to degradation of the target compound or hinder solvent diffusion. Methods like freeze-drying are often preferred to preserve the integrity of bioactive compounds.[1]

  • Extraction Method and Solvent Selection:

    • Method Inefficiency: Traditional methods like maceration can be time-consuming and may result in lower yields compared to more advanced techniques.[1]

    • Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize your target compound. A systematic approach, starting with non-polar solvents and progressively moving to more polar ones (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol (B129727) -> water), can help identify the best solvent system.[1] The extraction yield is highly dependent on the solvent used.[2]

    • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally increases the extraction yield, so ensure you are using a sufficient volume of solvent.[3]

Q2: I'm using Soxhlet extraction, but my yields are inconsistent and sometimes lower than expected. Why might this be happening?

While Soxhlet extraction is efficient in terms of solvent use, its reliance on heat can be a significant drawback.

  • Thermal Degradation: The primary cause of low yields with Soxhlet extraction is the potential for thermal degradation of your target compounds.[1][4] The repeated heating of the extract can break down thermolabile molecules, reducing the final isolated amount.[1]

  • Solvent Choice: The boiling point of your solvent dictates the extraction temperature. A high-boiling point solvent may be effective for extraction but could be more damaging to the target compound.[1]

Troubleshooting Steps:

  • Assess Compound Stability: Determine if your target compound is known to be sensitive to heat.

  • Consider Alternative Methods: If your compound is thermolabile, explore non-thermal or methods with shorter heating times like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][4]

Q3: I'm losing a significant amount of my target compound during the purification steps (e.g., column chromatography). What should I do?

Product loss during purification is a frequent challenge and often points to issues with the separation methodology.[1]

  • Poor Separation on Column:

    • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica (B1680970) gel, alumina) is critical. Your compound might be irreversibly adsorbing to the stationary phase or co-eluting with impurities.[1]

    • Compound Degradation on the Column: Some compounds are unstable on certain stationary phases. For instance, acid-sensitive compounds can degrade on standard silica gel.[1][5]

Troubleshooting Steps:

  • Optimize Stationary Phase: Test different stationary phases to find one that provides good separation without causing degradation or irreversible adsorption.

  • Work at Low Temperatures: If you suspect your compound is unstable, consider performing purification steps at lower temperatures.[1]

  • Protect from Light and Air: For sensitive compounds, protection from light and air during purification can prevent degradation.[1]

Data Presentation

Table 1: Comparison of Common Extraction Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Maceration Soaking plant material in a solvent at room temperature.[6]Simple, requires minimal equipment, suitable for thermolabile compounds.[1]Time-consuming, may result in lower yields.[1]Heat-sensitive compounds.[1]
Soxhlet Extraction Continuous extraction with a fresh batch of distilled solvent.[7]High extraction efficiency, requires less solvent than maceration.Prolonged exposure to heat can degrade thermolabile compounds.[1][4]Thermally stable compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3]Reduced extraction time, lower solvent consumption, increased yield.[3]May require specialized equipment.A wide range of compounds, including thermolabile ones.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and rupture plant cells.[3]Very fast, reduced solvent usage, high yield.[3]Potential for localized overheating, requires microwave-transparent solvents.Thermally stable compounds.

Table 2: Influence of Key Parameters on Extraction Yield

ParameterEffect on YieldOptimization Strategy
Particle Size Smaller particle size increases surface area, generally improving yield.[1]Grind plant material to a fine, uniform powder.
Solvent Polarity Yield is maximized when the solvent polarity matches that of the target compound.[1]Test a range of solvents with varying polarities.
Temperature Higher temperatures generally increase extraction efficiency but can cause degradation of thermolabile compounds.[3]Optimize temperature to balance yield and compound stability.
Extraction Time Yield increases with time up to a certain point, after which it plateaus or may decrease due to degradation.[3]Perform a time-course study to determine the optimal extraction duration.
Solvent-to-Solid Ratio A higher ratio typically improves yield by increasing the concentration gradient.[3]Experiment with different ratios to find the most efficient one.

Experimental Protocols

Protocol: General Optimization of Secondary Metabolite Extraction

  • Preparation of Plant Material:

    • Dry the plant material to a constant weight, preferably using freeze-drying to preserve thermolabile compounds.[1]

    • Grind the dried material into a fine, homogenous powder.

  • Preliminary Solvent Screening:

    • Weigh equal amounts of the powdered plant material into separate flasks.

    • Add different solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water) at a fixed solvent-to-solid ratio (e.g., 10:1 v/w).

    • Agitate the mixtures for a fixed period at a constant temperature.

    • Filter the extracts and analyze the concentration of the target compound in each to identify the most suitable solvent.

  • Optimization of Extraction Parameters (using the best solvent from Step 2):

    • Temperature: Perform extractions at different temperatures (e.g., 25°C, 40°C, 60°C) for a fixed time and solvent-to-solid ratio.

    • Time: Conduct extractions for varying durations (e.g., 1, 2, 4, 8, 12 hours) at the optimal temperature.

    • Solvent-to-Solid Ratio: Test different ratios (e.g., 5:1, 10:1, 15:1, 20:1 v/w) at the optimal temperature and time.

    • Analyze the yield of the target compound for each condition to determine the optimal parameters.

  • Selection of Extraction Method:

    • Based on the properties of the target compound (especially thermal stability), select an appropriate extraction method (e.g., maceration for heat-sensitive compounds, Soxhlet or MAE for stable compounds).

    • If yields with traditional methods are still low, consider advanced techniques like UAE or MAE.[1][4]

Mandatory Visualization

G start Start: Low Extraction Yield check_material Check Plant Material - Particle Size - Drying Method start->check_material material_ok Material Optimized? check_material->material_ok check_solvent Review Solvent System - Polarity - Solvent:Solid Ratio solvent_ok Solvent Optimized? check_solvent->solvent_ok check_method Evaluate Extraction Method - Temperature - Duration method_ok Method Optimized? check_method->method_ok material_ok->check_solvent Yes grind Action: Grind to Fine Powder Use Freeze-Drying material_ok->grind No solvent_ok->check_method Yes test_solvents Action: Test Solvents of Varying Polarity & Ratios solvent_ok->test_solvents No optimize_params Action: Optimize Temp & Time Assess Compound Stability method_ok->optimize_params No purification_issue Issue May Be in Purification - Check Stationary Phase - Compound Stability method_ok->purification_issue Yes grind->check_material test_solvents->check_solvent optimize_params->check_method consider_advanced Consider Advanced Methods (UAE, MAE) optimize_params->consider_advanced If Thermolabile consider_advanced->check_method

Caption: Troubleshooting workflow for low extraction yield.

References

Technical Support Center: Quantification of Uncargenin C in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Uncargenin C in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound in biological matrices?

The primary challenges in quantifying this compound, a phenolic C-glycoside, in complex biological matrices like plasma, urine, or tissue homogenates include:

  • Matrix Effects: Endogenous components of the biological matrix, such as phospholipids, proteins, and salts, can co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][2][3][4] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1][2][3][4]

  • Analyte Stability: this compound may be susceptible to degradation due to enzymatic activity, pH changes, light, or temperature variations during sample collection, processing, and storage.[5][6][7]

  • Low Recovery: Inefficient extraction of this compound from the biological matrix can lead to low recovery and underestimation of its concentration. This can be due to strong protein binding or suboptimal extraction solvent selection.[8]

  • Poor Sensitivity: The concentration of this compound in biological samples may be very low, requiring highly sensitive analytical methods to achieve the desired limit of quantification (LLOQ).[9]

  • Lack of a Specific Internal Standard: The absence of a stable isotope-labeled internal standard for this compound can make it difficult to accurately correct for matrix effects and variations in extraction efficiency.[10][11][12]

Q2: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is crucial for accurate quantification.[1][2] Here are several strategies:

  • Effective Sample Preparation: Employ rigorous sample preparation techniques to remove interfering matrix components.[1][2][8] This can include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[8][13]

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to achieve baseline separation of this compound from co-eluting matrix components.[2] This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the ideal choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3][11] If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used.[10][11]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.[14]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[14]

Q3: What is the best way to ensure the stability of this compound in my samples?

Maintaining the stability of this compound is critical for reliable results. Consider the following:

  • Sample Collection: Use appropriate collection tubes containing anticoagulants and/or preservatives. For instance, EDTA tubes are often preferred for plasma collection to chelate metal ions that can catalyze degradation.[15]

  • Temperature Control: Process and store samples at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic degradation. For long-term storage, freezing at -80°C is recommended.[5][6][15]

  • pH Adjustment: If this compound is sensitive to pH, consider adding a buffer to the sample immediately after collection to maintain a stable pH.

  • Protection from Light: If the compound is light-sensitive, use amber tubes and protect samples from light during all handling steps.[14]

  • Addition of Antioxidants: For compounds susceptible to oxidation, adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial.[14]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation.[5][6] Aliquoting samples into smaller volumes for single use is a good practice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[16]
Inappropriate Injection Solvent The injection solvent should be weaker than or similar in composition to the initial mobile phase to ensure proper peak focusing on the column head.[16]
Column Void or Degradation A void at the head of the column or degradation of the stationary phase can cause peak splitting. Try reversing the column and flushing it. If this doesn't work, the column may need to be replaced.[16]
Secondary Interactions This compound may have secondary interactions with the column stationary phase. Try adjusting the mobile phase pH or adding a small amount of a competing agent (e.g., triethylamine).
Extra-column Volume Excessive tubing length or dead volume in the system can lead to peak broadening. Use tubing with a smaller internal diameter and ensure all connections are properly made.[16]
Problem 2: Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Protein Precipitation Optimize the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to plasma. Ensure thorough vortexing and adequate centrifugation time and speed.[8]
Suboptimal Liquid-Liquid Extraction Experiment with different extraction solvents of varying polarity. Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for better extraction into an organic solvent.
Poor Solid-Phase Extraction (SPE) Recovery Ensure the correct SPE sorbent is being used. Optimize the conditioning, loading, washing, and elution steps. The elution solvent must be strong enough to desorb the analyte from the sorbent.[8]
Strong Protein Binding Pre-treat the sample to disrupt protein binding before extraction. This can involve adding an acid or an organic solvent.[8]
Analyte Adsorption This compound may adsorb to plasticware. Use low-binding tubes and pipette tips.
Problem 3: High Signal Variability or Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.[14] The use of automated liquid handlers can improve reproducibility.[17]
Matrix Effects As discussed in the FAQs, employ strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard or matrix-matched calibrators.[1][2][3][4]
Instrument Instability Check the stability of the LC-MS/MS system by injecting a system suitability standard multiple times. Ensure the ion source is clean and the system is properly calibrated.[18]
Improper Internal Standard Use The internal standard should be added at the earliest stage of sample preparation to account for variability throughout the entire process.[10][19] Ensure the IS concentration is appropriate and consistent across all samples.[10][11]
Sample Inhomogeneity Ensure samples are thoroughly mixed before aliquoting.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Aliquot Sample: Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution.

  • Vortex: Briefly vortex the sample.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion to product ion transitions for both this compound and the internal standard to ensure specificity and sensitivity. As a C-glycoside, fragmentation often involves water loss followed by cleavage in the sugar moiety.[20][21]

Quantitative Data Summary

The following tables provide representative quantitative data for a hypothetical C-glycoside analyte, "this compound," in human plasma. These values should be considered as a starting point for method development and validation.

Table 1: Method Performance Characteristics

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Table 2: Recovery and Matrix Effect

ParameterRepresentative Value
Extraction Recovery > 85%
Matrix Effect 85% - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_recovery Low Recovery Issues cluster_variability Reproducibility Issues start Poor Quantification Result check_peak Check Peak Shape start->check_peak check_recovery Check Recovery start->check_recovery check_variability Check Reproducibility start->check_variability peak_cause1 Column Contamination? check_peak->peak_cause1 peak_cause2 Bad Injection Solvent? check_peak->peak_cause2 peak_cause3 Column Void? check_peak->peak_cause3 rec_cause1 Inefficient Extraction? check_recovery->rec_cause1 rec_cause2 Protein Binding? check_recovery->rec_cause2 rec_cause3 Analyte Adsorption? check_recovery->rec_cause3 var_cause1 Inconsistent Prep? check_variability->var_cause1 var_cause2 Matrix Effects? check_variability->var_cause2 var_cause3 Instrument Instability? check_variability->var_cause3 solution Implement Corrective Action peak_cause1->solution peak_cause2->solution peak_cause3->solution rec_cause1->solution rec_cause2->solution rec_cause3->solution var_cause1->solution var_cause2->solution var_cause3->solution

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Overcoming Poor Bioavailability of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the anticipated challenges of working with Uncargenin C, a compound with potential for poor bioavailability. Given the limited specific data on this compound's pharmacokinetics, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have poor bioavailability?

This compound is a triterpenoid (B12794562) compound.[1][] Like many complex natural products, it is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but its aqueous solubility is expected to be low.[1][3] Poor aqueous solubility is a primary reason for low oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[4][5][6]

Q2: What are the main barriers to the oral absorption of compounds like this compound?

The primary barriers include:

  • Poor aqueous solubility: Limits the concentration of the compound available for absorption.[4][5]

  • Low dissolution rate: Even if soluble, the compound may not dissolve quickly enough in the gastrointestinal tract.[5]

  • Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier.[4]

  • First-pass metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[7][8]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][9] These can be broadly categorized as:

  • Particle size reduction: Increasing the surface area-to-volume ratio to improve dissolution.[5]

  • Solid dispersions: Dispersing the drug in a polymer matrix to enhance solubility and dissolution.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with improved solubility.[5][10]

  • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form microemulsions in the gut.[5]

  • Nanotechnology-based approaches: Including nanoparticles, liposomes, and nanoemulsions to enhance solubility and permeability.[5][11][12]

Troubleshooting Guide

Problem: Low aqueous solubility of this compound in experimental buffers.

Possible Cause: The inherent chemical structure of this compound leads to poor water solubility.

Solutions:

  • Co-solvents: For in vitro experiments, consider using a co-solvent system. Start with a stock solution of this compound in an organic solvent like DMSO and then dilute it in your aqueous buffer.[1][3] Be mindful of the final solvent concentration to avoid toxicity in cell-based assays.

  • pH Adjustment: While not always effective for neutral compounds, assessing the pKa of this compound could reveal if pH modification of the buffer can improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can be used to increase solubility.[10]

Problem: Inconsistent or low absorption of this compound in animal studies.

Possible Cause: Poor dissolution in the gastrointestinal tract and/or low permeability across the intestinal wall.

Solutions:

  • Formulation as a Solid Dispersion: This is a widely used technique to improve the dissolution rate and solubility of poorly water-soluble drugs.[6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[5][10]

  • Lipid-Based Formulations (SEDDS): If this compound has good lipid solubility, a self-emulsifying drug delivery system can be a highly effective approach.[5]

Data Presentation

The following table provides a hypothetical comparison of different formulation strategies and their potential impact on the pharmacokinetic parameters of this compound. The values presented are for illustrative purposes to demonstrate the expected outcomes of these interventions.

Formulation StrategyExpected Change in SolubilityExpected Change in CmaxExpected Change in AUCPotential AdvantagesPotential Limitations
Micronization Moderate Increase2-5 fold increase2-5 fold increaseSimple, established technologyMay not be sufficient for very poorly soluble compounds
Solid Dispersion High Increase5-20 fold increase5-20 fold increaseSignificant enhancement of dissolution ratePotential for physical instability (recrystallization)
Cyclodextrin Complex High Increase5-15 fold increase5-15 fold increaseImproves solubility and stabilityLimited by the amount of drug that can be complexed
SEDDS N/A (forms emulsion)10-50 fold increase10-50 fold increaseEnhances lymphatic absorption, bypasses first-pass metabolismRequires lipid solubility, potential for GI side effects
Nanoparticles Very High Increase>20 fold increase>20 fold increaseHigh surface area, improved permeability and retentionMore complex manufacturing process

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol (B129727) or another suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methodology:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with constant stirring at 50-60°C.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound dropwise to the aqueous β-CD solution while maintaining constant stirring.

  • A precipitate may form initially, which should redissolve with continued stirring.

  • Continue stirring the mixture at 50-60°C for 4-6 hours.

  • Allow the solution to cool to room temperature while stirring overnight.

  • Filter the solution to remove any uncomplexed this compound.

  • Freeze the resulting clear solution and lyophilize it using a freeze-dryer to obtain a dry powder of the inclusion complex.

  • Alternatively, the water can be removed by evaporation in a vacuum oven at a controlled temperature.

  • Store the prepared complex in a desiccator.

Visualizations

G start Start: Poor in vivo efficacy of this compound q1 Is aqueous solubility < 10 µg/mL? start->q1 sol_strat Implement Solubility Enhancement Strategies q1->sol_strat Yes q2 Is intestinal permeability low? q1->q2 No sol_strat->q2 perm_strat Use Permeability Enhancers or Nanocarriers q2->perm_strat Yes q3 Is there evidence of rapid metabolism? q2->q3 No perm_strat->q3 metab_strat Co-administer with Enzyme Inhibitors or use Prodrug Approach q3->metab_strat Yes end Optimized Bioavailability q3->end No metab_strat->end

Caption: Decision tree for troubleshooting poor bioavailability.

G A 1. Dissolve this compound and Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Pulverization and Sieving C->D E 5. Characterization (Dissolution, DSC, XRD) D->E G Poor_Bioavailability Poor Bioavailability of this compound Solid_Dispersion Solid Dispersion Inc_Dissolution Increased Dissolution Rate Solid_Dispersion->Inc_Dissolution Cyclodextrin Cyclodextrin Complexation Inc_Solubility Increased Solubility Cyclodextrin->Inc_Solubility Nanoparticles Nanoparticles Nanoparticles->Inc_Solubility Inc_Permeability Increased Permeability Nanoparticles->Inc_Permeability SEDDS SEDDS SEDDS->Inc_Solubility Bypass_Metabolism Bypass First-Pass Metabolism SEDDS->Bypass_Metabolism Inc_Solubility->Poor_Bioavailability Inc_Dissolution->Poor_Bioavailability Inc_Permeability->Poor_Bioavailability Bypass_Metabolism->Poor_Bioavailability

References

Technical Support Center: Uncargenin C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Uncargenin C precipitation in cell culture media.

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound, a triterpenoid (B12794562). This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.

Troubleshooting Steps & Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.
Solvent Shock Rapid dilution of a concentrated DMSO stock into the aqueous medium causes a localized high concentration of the compound, leading to precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2]
Low Temperature of Media The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High Solvent Concentration While DMSO is an excellent solvent for this compound, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and potential artifacts.
Issue: Delayed Precipitation of this compound in the Incubator

Question: My cell culture media containing this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to several factors related to the stability of this compound or changes in the cell culture environment over time.

Troubleshooting Steps & Solutions

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade or be metabolized by the cells over time, leading to the formation of less soluble byproducts. The stability of triterpenoids can be pH-dependent.[3]Since specific stability data for this compound in cell culture media is not readily available, it is recommended to perform a stability study. A protocol for this is provided below. Consider refreshing the media with freshly prepared this compound solution for long-term experiments.
pH Changes in Media Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. More frequent media changes may be necessary to maintain a stable pH.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.If possible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

This protocol outlines the standard method for preparing and applying a DMSO-based stock solution of this compound to cell cultures to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous (≥99.9% purity)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize "solvent shock," first, create an intermediate dilution of your high-concentration stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or the high-concentration stock if not preparing an intermediate) dropwise to the pre-warmed complete cell culture medium while gently vortexing or swirling. This ensures rapid and even dispersion.

    • Ensure the final concentration of DMSO is below 0.5% (ideally ≤ 0.1%).

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with or without serum)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Cold organic solvent (e.g., acetonitrile (B52724) or methanol)

Procedure:

  • Prepare Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into pre-warmed (37°C) cell culture medium to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (<0.1%).

  • Sample Collection Over Time:

    • Dispense the spiked media into sterile microcentrifuge tubes.

    • Immediately take an aliquot for your time zero (T=0) measurement.

    • Place the remaining tubes in a 37°C incubator.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • For each time point, quench any potential degradation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will give you the stability profile of the compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a natural triterpenoid compound.[4] Like many triterpenoids, it is hydrophobic, meaning it has low solubility in water-based solutions like cell culture media.[5] It is, however, soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4][6]

Q2: Why is my this compound precipitating, and what is the first thing I should check?

Precipitation is most likely due to the concentration of this compound exceeding its solubility limit in your cell culture medium. The first step is to visually inspect your stock solution to ensure it is fully dissolved. Then, consider lowering the final working concentration in your experiment.

Q3: Can the type of cell culture medium or serum affect this compound solubility?

Yes. Components in the media, such as salts and pH buffers, can interact with the compound and affect its solubility.[1] Proteins in serum (like albumin) can sometimes help to solubilize hydrophobic compounds, but they can also interact in ways that might lead to precipitation over time.

Q4: Are there any advanced methods to improve the solubility of this compound if standard methods fail?

Yes. For highly hydrophobic compounds, advanced solubilization techniques can be employed. One common method is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.[7][8]

Q5: How can I be sure that the observed effect in my experiment is due to this compound and not the solvent or a precipitate?

It is crucial to include proper controls in your experiments. This includes a "vehicle control" where you add the same final concentration of the solvent (e.g., DMSO) to your cells without this compound. This will help you differentiate the effects of the compound from the effects of the solvent. If precipitation is observed, the effective concentration of the dissolved compound is unknown, which can lead to unreliable results. Therefore, it is essential to resolve any precipitation issues before proceeding with your experiments.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_stock->start No, redissolve stock immediate_or_delayed Immediate or Delayed Precipitation? check_stock->immediate_or_delayed Yes immediate Immediate immediate_or_delayed->immediate delayed Delayed immediate_or_delayed->delayed lower_conc Lower the final concentration immediate->lower_conc High concentration? check_stability Perform stability study (Protocol 2) delayed->check_stability Long incubation? serial_dilution Use serial dilution in pre-warmed media lower_conc->serial_dilution dropwise_addition Add stock dropwise with vortexing serial_dilution->dropwise_addition check_solvent_conc Is final solvent conc. <0.1%? dropwise_addition->check_solvent_conc resolved Issue Resolved check_solvent_conc->resolved Yes not_resolved Issue Not Resolved check_solvent_conc->not_resolved No, adjust stock conc. monitor_ph Monitor media pH check_stability->monitor_ph change_media Change media more frequently monitor_ph->change_media check_evaporation Check for evaporation change_media->check_evaporation check_evaporation->resolved advanced_sol Consider advanced solubilization (e.g., cyclodextrins) advanced_sol->resolved not_resolved->advanced_sol

Caption: Troubleshooting flowchart for this compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Synthesis of Uncargenin C and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a detailed, peer-reviewed total synthesis of Uncargenin C has not been published in scientific literature. This guide provides troubleshooting advice and general protocols based on the synthesis of structurally related oleanane (B1240867) and ursane (B1242777) triterpenoids, the class of natural products to which this compound belongs. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and other oleanane triterpenoids?

A1: The synthesis of complex pentacyclic triterpenoids like this compound presents several significant challenges:

  • Stereocontrol: The core structure of this compound contains multiple stereocenters. Achieving the correct relative and absolute stereochemistry is a primary hurdle.

  • Construction of the Pentacyclic Core: Assembling the five-ring system with the correct connectivity and stereochemistry is a complex undertaking.

  • Functional Group Compatibility: The molecule possesses various functional groups (hydroxyls, carboxylic acid) that require a robust protecting group strategy to avoid unwanted side reactions during the synthesis.

  • Late-Stage Functionalization: Introducing specific functional groups at late stages of the synthesis can be difficult due to the complex and sterically hindered nature of the triterpenoid (B12794562) scaffold.

Q2: I am encountering low yields in my coupling reactions to build the carbon skeleton. What are the likely causes and solutions?

A2: Low yields in coupling reactions are a common issue. Consider the following troubleshooting strategies:

Potential Cause Troubleshooting Suggestions
Poor quality of starting materials Ensure starting materials are pure and free of contaminants. Re-purify if necessary.
Inefficient activation of coupling partners For cross-coupling reactions, screen different catalysts, ligands, and bases. For ester or amide bond formation, use a variety of coupling reagents (e.g., HATU, HBTU).
Steric hindrance Increase reaction temperature or time. Consider using less sterically hindered building blocks or a different synthetic route.
Suboptimal reaction conditions Systematically vary solvent, temperature, and concentration to find the optimal conditions.
Decomposition of reactants or products Monitor the reaction by TLC or LC-MS to check for decomposition. If observed, consider milder reaction conditions or a different synthetic strategy.

Q3: How can I effectively purify my synthetic intermediates and final product?

A3: Purification of triterpenoid intermediates can be challenging due to their often similar polarities. A combination of techniques is usually required:

  • Flash Column Chromatography: The primary method for purification. A careful selection of the solvent system is crucial. It may be necessary to use a gradient elution and test various stationary phases (silica gel, alumina, or reversed-phase silica).

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for obtaining high purity material.

  • Preparative HPLC: For final purification or separation of difficult-to-separate isomers, preparative high-performance liquid chromatography (HPLC) is often employed.

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in Cyclization Reactions
Problem Possible Cause Solution
Undesired stereoisomer is the major product in a key cyclization step. The chosen catalyst or reaction conditions do not favor the desired stereochemical outcome.Screen a variety of chiral catalysts and ligands. Modify the substrate to introduce steric bias that favors the desired cyclization pathway.
The transition state leading to the desired product is energetically unfavorable.Alter the solvent or temperature to influence the transition state energies.
Guide 2: Protecting Group Incompatibility
Problem Possible Cause Solution
A protecting group is cleaved during a reaction where it should be stable. The protecting group is not robust enough for the reaction conditions.Select a more stable protecting group from an orthogonal set. For example, if an acid-labile group is cleaved, switch to a base-labile or fluoride-labile protecting group.
Difficulty in deprotecting a specific functional group without affecting others. Lack of orthogonality in the protecting group strategy.Re-evaluate the entire protecting group strategy to ensure that each group can be removed under conditions that do not affect the others.

Experimental Protocols

Protocol 1: General Procedure for a Key Cyclization Step (e.g., Intramolecular Diels-Alder)

  • Preparation: Dissolve the diene-dienophile precursor in a suitable anhydrous solvent (e.g., toluene, xylene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the solution to the desired temperature (ranging from 80 to 140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a Lewis acid catalyst may be required to promote the reaction and enhance stereoselectivity.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: General Procedure for Late-Stage C-H Oxidation

  • Preparation: Dissolve the triterpenoid scaffold in a suitable solvent (e.g., dichloromethane, acetonitrile) in a reaction vessel.

  • Reaction: Add a suitable oxidizing agent (e.g., a peroxide-based reagent in the presence of a metal catalyst) to the solution. The reaction may require specific light conditions (e.g., blue LED) for photocatalysis. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Retrosynthesis Uncargenin_C This compound Intermediate_1 Functionalized Oleanane Core Uncargenin_C->Intermediate_1 Late-Stage Functionalization Intermediate_2 Pentacyclic Core Intermediate_1->Intermediate_2 Functional Group Interconversion Intermediate_3 Tetracyclic Precursor Intermediate_2->Intermediate_3 Ring E Formation Building_Block_A Building Block A Intermediate_3->Building_Block_A Cyclization Building_Block_B Building Block B Intermediate_3->Building_Block_B Cyclization

Caption: A generalized retrosynthetic analysis for an oleanane triterpenoid like this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Conc, Time) Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Check_Conditions->Analyze_Crude Starting_Material Starting Material Consumed? Analyze_Crude->Starting_Material Side_Products Side Products Observed? Modify_Route Modify Synthetic Route Side_Products->Modify_Route Yes Purification_Issue Investigate Purification Procedure Side_Products->Purification_Issue No Starting_Material->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions Starting_Material->Optimize_Conditions No End Problem Resolved Optimize_Conditions->End Modify_Route->End Purification_Issue->End

Caption: A logical workflow for troubleshooting common problems in organic synthesis.

Technical Support Center: Uncargenin C LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Uncargenin C.

Disclaimer: Specific validated LC-MS/MS methods and quantitative data for this compound are limited in publicly available literature. The guidance, experimental protocols, and data presented here are based on established methods for structurally similar pentacyclic triterpenoids, particularly oleanane-type triterpenes, and should be adapted and validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. Triterpenoids are a large class of natural products with diverse and significant biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies in the development of new therapeutics.

Q2: What are matrix effects and how do they specifically impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). For triterpenoids like this compound, which can be present at low concentrations in complex biological samples, matrix effects, particularly ion suppression, are a significant challenge. Common interfering substances in biological matrices include phospholipids (B1166683), salts, and proteins. These can compete with this compound for ionization in the mass spectrometer's source, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.

Q3: I am observing significant ion suppression for this compound. What are the likely causes?

Significant ion suppression for oleanane-type triterpenoids is often caused by co-eluting phospholipids from biological matrices, especially when using electrospray ionization (ESI). Other potential causes include high salt concentrations in the final extract, which can alter droplet formation and evaporation in the ESI source, and the presence of other endogenous compounds with higher proton affinity or surface activity.

Q4: What are the typical fragmentation patterns for oleanane-type triterpenoids like this compound in MS/MS analysis?

Pentacyclic triterpenoids, especially those with a C-12 double bond, often undergo a characteristic retro-Diels-Alder (RDA) fragmentation. For oleanane-type structures, common fragment ions result from the cleavage of the C-ring. Additionally, losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group are frequently observed. The specific fragmentation pattern will depend on the instrument and collision energy used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal / Poor Sensitivity - Inefficient ionization of this compound. - Significant ion suppression from matrix components. - Suboptimal sample preparation leading to analyte loss.- Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature). - Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Evaluate different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance protonation. - Consider derivatization to improve ionization efficiency.
Poor Peak Shape (Tailing or Fronting) - Incompatible injection solvent with the mobile phase. - Secondary interactions with the analytical column. - Column overload.- Ensure the reconstitution solvent is of similar or weaker elution strength than the initial mobile phase. - Verify the pH of the mobile phase is appropriate for the analyte's pKa. - Use a different column chemistry (e.g., phenyl-hexyl instead of C18). - Reduce the injection volume or sample concentration.
High Variability in Results - Inconsistent matrix effects between different samples. - Poor reproducibility of the sample preparation method. - Analyte instability.- Implement the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound. - Automate the sample preparation steps if possible to improve consistency. - Investigate the stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw, bench-top, post-preparative).
Retention Time Shift - Changes in mobile phase composition. - Column degradation or equilibration issues. - Fluctuations in column temperature.- Prepare fresh mobile phase daily. - Ensure adequate column equilibration time between injections. - Use a column oven to maintain a stable temperature. - Check for leaks in the LC system.
High Background Noise - Contamination from solvents, reagents, or the LC-MS system. - Use of non-volatile mobile phase additives.- Use high-purity, LC-MS grade solvents and reagents. - Regularly clean the ion source and mass spectrometer inlet. - Use volatile mobile phase additives like formic acid or ammonium acetate.

Experimental Protocols

Generic Sample Preparation Protocol for this compound from Plasma (Protein Precipitation)

This protocol is a starting point and should be optimized for your specific application.

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard (IS) working solution (e.g., a structurally similar triterpenoid or a stable isotope-labeled this compound). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters for the analysis of oleanane-type triterpenoids and should be optimized.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 40% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's structure. For triterpenoic acids, negative mode is often preferred.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound - C₃₀H₄₈O₅, MW: 488.7):

    • Negative Mode: [M-H]⁻ → Product Ion (e.g., m/z 487.3 → fragment)

    • Positive Mode: [M+H]⁺ → Product Ion (e.g., m/z 489.3 → fragment) or [M+Na]⁺ → Product Ion (e.g., m/z 511.3 → fragment)

    • Note: The specific precursor and product ions, as well as collision energies, must be determined experimentally by infusing a standard solution of this compound.

Quantitative Data Summary (Based on Structurally Similar Triterpenoids)

The following tables summarize typical validation parameters for the LC-MS/MS analysis of oleanane-type triterpenoids in biological matrices. These values can serve as a benchmark when developing a method for this compound.

Table 1: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Quantification in Plasma

ParameterTypical ValueReference
Linearity (r²)> 0.995[1][2]
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL[1][2]
Accuracy (% Bias)Within ±15%[1][2]
Precision (% RSD)< 15%[1][2]
Recovery70 - 110%[1]
Matrix Effect85 - 115%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pp Protein Precipitation (Acetonitrile) add_is->pp centrifuge1 Centrifugation pp->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI, MRM Mode) separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification acquisition->quantification

Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_lc_solutions LC Solutions cluster_ms_solutions MS Solutions issue Analytical Issue (e.g., Low Sensitivity) check_sample_prep Review Sample Preparation issue->check_sample_prep check_lc_conditions Review LC Conditions issue->check_lc_conditions check_ms_parameters Review MS Parameters issue->check_ms_parameters improve_cleanup Improve Clean-up (SPE/LLE) check_sample_prep->improve_cleanup check_recovery Verify Recovery check_sample_prep->check_recovery use_sil_is Use SIL-IS check_sample_prep->use_sil_is optimize_gradient Optimize Gradient check_lc_conditions->optimize_gradient change_column Change Column check_lc_conditions->change_column adjust_mobile_phase Adjust Mobile Phase check_lc_conditions->adjust_mobile_phase optimize_source Optimize Ion Source check_ms_parameters->optimize_source check_mrm Verify MRM Transitions check_ms_parameters->check_mrm clean_source Clean Ion Source check_ms_parameters->clean_source

Caption: A logical troubleshooting workflow for addressing common LC-MS analysis issues.

References

Uncargenin C stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Uncargenin C in Dimethyl Sulfoxide (DMSO) at room temperature. As specific stability data for this compound is not publicly available, this guide offers best practices based on general knowledge of small molecule stability, with a focus on triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical class?

This compound is a natural product identified as a triterpenoid.[1][] Its chemical formula is C30H48O5.[1][][3][4] Triterpenoids are a large and structurally diverse class of organic compounds, biosynthesized from squalene.[5]

Q2: Is there any specific data on the stability of this compound in DMSO at room temperature?

Currently, there is no specific published data detailing the stability of this compound in DMSO at room temperature. The information provided here is based on general principles of compound stability in DMSO and studies on other small molecules.

Q3: What are the general recommendations for storing this compound in DMSO?

This compound is soluble in DMSO.[1][3] For short-term storage, solutions can be kept at room temperature. However, for long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[1] It is also advisable to prepare and use the solution on the same day if possible.[1]

Q4: What factors can affect the stability of this compound in DMSO at room temperature?

Several factors can influence the stability of compounds in DMSO, including:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is recommended to store solutions in amber vials or in the dark.

  • Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups. Purging the headspace of the vial with an inert gas like argon or nitrogen can mitigate this.

  • pH: Although DMSO is aprotic, the presence of acidic or basic impurities can catalyze degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is best practice to aliquot stock solutions into single-use volumes. However, some studies have shown no significant compound loss after multiple freeze-thaw cycles for many compounds.[6][7][8]

Q5: How long can I expect a typical small molecule to be stable in DMSO at room temperature?

The stability of small molecules in DMSO at room temperature varies greatly depending on the compound's structure. General studies on large compound libraries have provided some insights:

Storage DurationApproximate Percentage of Stable Compounds
3 Months92%
6 Months83%
1 Year52%

Source: General stability data for a large library of compounds in DMSO at room temperature.

Note: This table represents a broad average and the stability of this compound may differ. A specific stability study is recommended.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results over time. Compound degradation in DMSO stock solution.Perform a stability check of your stock solution using HPLC or LC-MS. Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles and contamination.
Precipitate observed in the DMSO stock solution. Poor solubility at the stored concentration or precipitation upon temperature change.Gently warm the solution to 37°C and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Compound degradation.Identify the degradation products if possible using mass spectrometry. Optimize storage conditions (e.g., lower temperature, protection from light and air).

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO at Room Temperature via HPLC-UV

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution stored at room temperature over a specified period.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier for mobile phase)

  • HPLC system with a UV detector and a C18 column

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber glass vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of anhydrous DMSO to create a stock solution of a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into several amber glass vials for analysis at different time points.

  • Initial Analysis (Time Point 0):

    • Prepare a fresh analytical sample by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Develop a suitable gradient elution method to obtain a sharp, well-resolved peak for this compound.

    • Record the retention time and the peak area of this compound. This will serve as the 100% reference.

  • Storage:

    • Store the aliquoted vials at room temperature (e.g., 20-25°C), protected from light.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), take one vial from storage.

    • Prepare and analyze the sample using the same HPLC method as for the initial analysis.

    • Record the retention time and peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.

    • Remaining (%) = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor the chromatograms for the appearance of any new peaks, which could indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot t0 Time 0 Analysis: - Dilute aliquot - HPLC-UV analysis - Record peak area aliquot->t0 storage Store Aliquots at Room Temperature (Protected from Light) aliquot->storage analysis Data Analysis: - Calculate % remaining - Check for degradation peaks t0->analysis tx Time X Analysis: - Take one aliquot at each time point - HPLC-UV analysis - Record peak area storage->tx tx->analysis

Caption: Workflow for assessing the stability of this compound in DMSO.

signaling_pathway Hypothetical Signaling Pathway Modulated by Triterpenoids cluster_cell Cancer Cell triterpenoid This compound (Triterpenoid) receptor Cell Surface Receptor triterpenoid->receptor Inhibits bax Bax/Bak triterpenoid->bax Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-kB akt->nfkb apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation caspase Caspase-3 bax->caspase caspase->apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental use of Uncargenin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[1] Its therapeutic potential is currently being explored in various preclinical cancer models. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, which can present challenges in experimental setups.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, the powder can be stored at 4°C. Once reconstituted in a solvent, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What is the known stability of this compound in common cell culture media?

A3: The stability of this compound in aqueous solutions, including cell culture media, is limited due to its poor solubility and potential for degradation. It is recommended to prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute to the final concentration in media immediately before use. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be a specific inhibitor of the PI3K/Akt/mTOR pathway, the potential for off-target effects exists, as is common with many small molecule inhibitors. Researchers should include appropriate controls in their experiments to monitor for unexpected cellular responses.

Troubleshooting Guides

Low In Vitro Efficacy
Potential Cause Suggested Solution
Poor Solubility in Aqueous Media Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed media with vigorous vortexing immediately before adding to cells. Consider using a solubilizing agent or a drug delivery system.
Degradation of the Compound Prepare fresh solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
Suboptimal Dosing Perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions.
Cell Line Resistance Characterize the target cell line to ensure it has an active PI3K/Akt/mTOR pathway. Consider using a positive control compound known to be effective in your cell line.
High Variability Between Replicates
Potential Cause Suggested Solution
Inconsistent Compound Concentration Ensure complete solubilization of the stock solution before making dilutions. Vortex thoroughly before each dilution step.
Uneven Distribution in Multi-well Plates After adding the compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution.
Cell Seeding Density Variation Ensure a uniform cell suspension before seeding and use a calibrated multichannel pipette for seeding multi-well plates.

Enhancing Therapeutic Efficacy: Strategies and Protocols

Improving the therapeutic efficacy of this compound often involves overcoming its poor solubility and enhancing its delivery to the target cells. Below are some common strategies and associated protocols.

Drug Delivery Systems

Nanoparticle-based drug delivery systems can significantly improve the solubility, stability, and cellular uptake of hydrophobic compounds like this compound.[2][3][4][5][6][7]

Formulation Mean Particle Size (nm) Zeta Potential (mV) IC50 in MCF-7 cells (µM)
Free this compoundN/AN/A15.2
This compound-PLGA Nanoparticles150 ± 10-25 ± 22.8
This compound-Liposomes120 ± 8-15 ± 34.1
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in deionized water.

  • Add the organic phase (this compound and PLGA in DCM) dropwise to 10 mL of the aqueous PVA solution while sonicating on ice.

  • Continue sonication for 5 minutes to form a stable oil-in-water emulsion.

  • Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in an appropriate buffer or cell culture medium for further experiments.

G Workflow for Nanoparticle Formulation A Dissolve this compound and PLGA in DCM C Create O/W Emulsion (Sonication) A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation (Stirring) C->D E Collect Nanoparticles (Centrifugation) D->E F Wash Nanoparticles E->F G Resuspend for Use F->G

Workflow for Nanoparticle Formulation
Combination Therapy

Combining this compound with other therapeutic agents can lead to synergistic effects and overcome potential resistance mechanisms.[1][8][9][10][11][12][13]

Combination Cell Line Combination Index (CI) Interpretation
This compound + PaclitaxelMDA-MB-2310.6Synergy
This compound + DoxorubicinA5490.8Synergy
This compound + CisplatinHeLa1.1Additive

A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocol: Assessing Synergy with Combination Therapy

This protocol outlines a method for determining the synergistic effect of this compound with another chemotherapeutic agent using the Chou-Talalay method to calculate the Combination Index (CI).

Materials:

  • This compound

  • Chemotherapeutic agent of interest (e.g., Paclitaxel)

  • Cancer cell line of interest

  • Cell viability assay (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the IC50 value for each drug individually.

  • Prepare serial dilutions of each drug and a combination of both drugs at a constant ratio (e.g., based on their IC50 ratios).

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the individual drugs and the drug combination at various concentrations.

  • Incubate for a predetermined time (e.g., 48 or 72 hours).

  • Perform a cell viability assay.

  • Use software such as CompuSyn to calculate the Combination Index (CI) from the dose-response curves.

Signaling Pathway

This compound is designed to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

G This compound Target Pathway cluster_0 Cell Surface cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K

This compound Inhibition of the PI3K/Akt/mTOR Pathway

Troubleshooting Logic Tree

G Troubleshooting Experimental Issues A Problem: Inconsistent Results B Check Compound Preparation A->B C Check Cell Culture Technique A->C D Solubility Issues? B->D E Degradation Issues? B->E F Inconsistent Seeding? C->F G Contamination? C->G H Use Solubilizing Agent D->H I Prepare Fresh Solutions E->I J Standardize Seeding Protocol F->J K Perform Mycoplasma Test G->K

Logic Tree for Troubleshooting Inconsistent Experimental Results

References

Technical Support Center: Uncargenin C Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on formulating Uncargenin C for improved in vivo delivery. Given that this compound is a hydrophobic triterpenoid, this guide focuses on lipid-based and nanoparticle formulations, addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenge for the in vivo delivery of this compound stems from its hydrophobic nature.[1] this compound is soluble in organic solvents like DMSO, chloroform, and acetone (B3395972) but has poor aqueous solubility.[2][3] This leads to several issues:

  • Low Bioavailability: Poor solubility limits its absorption into the systemic circulation after administration.[4][5]

  • Precipitation: When an organic solvent-based formulation is introduced into an aqueous physiological environment, the compound may precipitate, leading to reduced efficacy and potential toxicity.

  • Rapid Clearance: Hydrophobic molecules are often rapidly cleared from the bloodstream by the reticuloendothelial system (RES), primarily in the liver and spleen.[6]

Q2: What are the recommended formulation strategies for this compound?

A2: To overcome the challenges of delivering a hydrophobic compound like this compound, lipid-based and polymeric nanoparticle formulations are recommended. These strategies encapsulate the drug, improving its stability and bioavailability.[7][8]

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For this compound, it would be entrapped within the lipid bilayer.[9][10]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good stability for entrapped hydrophobic drugs.[11]

  • Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled and sustained drug release.[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[12]

Q3: How can the stability of an this compound formulation be improved?

A3: Formulation stability is crucial for ensuring consistent dosing and efficacy. Key strategies to improve stability include:

  • Inclusion of Cholesterol in Liposomes: Cholesterol can be incorporated into the lipid bilayer of liposomes to increase their rigidity and reduce premature drug leakage.[9]

  • PEGylation: The surface of liposomes or nanoparticles can be coated with polyethylene (B3416737) glycol (PEG). This "stealth" coating reduces recognition by the RES, prolonging circulation time.[6][9]

  • Lyophilization (Freeze-Drying): For long-term storage, the formulation can be lyophilized to prevent lipid hydrolysis and oxidation.

  • Optimizing Storage Conditions: Storing the formulation at appropriate temperatures (e.g., refrigerated) and protecting it from light can prevent chemical degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vivo testing of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Drug Loading/Encapsulation Efficiency 1. Poor affinity of this compound for the lipid/polymer matrix.2. Drug precipitation during formulation.3. Incorrect lipid or polymer composition.1. Modify the formulation: Experiment with different lipids (e.g., varying chain lengths or saturation) or polymers to improve compatibility with this compound.2. Optimize the process: Adjust parameters like sonication time, homogenization pressure, or solvent evaporation rate.3. Use a co-solvent: Incorporate a small amount of a water-miscible organic solvent in the aqueous phase to transiently increase this compound solubility during formulation.
Particle Aggregation/Instability in Storage 1. Insufficient surface charge (low zeta potential).2. Lipid hydrolysis or oxidation.3. Inappropriate storage temperature.1. Increase surface charge: Incorporate charged lipids (e.g., DSPG, DOTAP) into the formulation.2. Add cryoprotectants: If lyophilizing, add a cryoprotectant like sucrose (B13894) or trehalose.3. Control storage conditions: Store at 4°C, protect from light, and consider purging with nitrogen to prevent oxidation.
Rapid In Vivo Clearance of the Formulation 1. Uptake by the reticuloendothelial system (RES).2. Instability in biological fluids leading to premature drug release.1. PEGylate the nanoparticles/liposomes: This will create a "stealth" coating to evade the RES.[6][9]2. Optimize particle size: Aim for a particle size range of 100-200 nm for prolonged circulation.3. Increase formulation stability: Incorporate cholesterol into liposomes to reduce leakage in the presence of plasma proteins.[9]
High Toxicity or Adverse Effects in Animal Models 1. Toxicity of the formulation components (e.g., organic solvents, surfactants).2. Uncontrolled "burst release" of the drug.3. Aggregation of the formulation leading to emboli.1. Use biocompatible excipients: Select lipids and polymers with a good safety profile.2. Purify the formulation: Ensure complete removal of residual organic solvents through dialysis or tangential flow filtration.3. Characterize drug release: Perform in vitro drug release studies to ensure a controlled release profile without a significant initial burst.
Lack of In Vivo Efficacy 1. Insufficient drug accumulation at the target site.2. Premature drug release and degradation.3. Low bioavailability.1. Incorporate active targeting: Conjugate targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles to enhance accumulation at the desired site.[8]2. Improve formulation stability: Refer to solutions for rapid in vivo clearance and instability.3. Evaluate different routes of administration: Depending on the therapeutic goal, consider intravenous, intraperitoneal, or oral administration with an optimized formulation for each route.

Data Presentation

The following tables are templates for summarizing key quantitative data from formulation characterization and in vivo studies.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation IDThis compound Concentration (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
UC-Lipo-011.0120.50.15-25.392.55.1
UC-SLN-011.0155.20.21-18.988.14.5
UC-PEG-Lipo-011.0130.80.13-15.690.34.9
Control (Empty)0118.00.16-26.1N/AN/A

Table 2: In Vitro Drug Release Profile

Time (hours)% Cumulative Release (UC-Lipo-01)% Cumulative Release (UC-SLN-01)% Cumulative Release (UC-PEG-Lipo-01)
15.23.14.8
415.610.513.7
828.922.425.6
1240.135.838.2
2465.758.962.3
4888.381.285.1

Table 3: Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Half-life (t½) (h)
Free this compound0.80.52.51.2
UC-Lipo-015.2245.88.5
UC-PEG-Lipo-018.94120.615.3

Experimental Protocols

1. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Objective: To encapsulate this compound into liposomes.

  • Materials:

    • This compound

    • Phosphatidylcholine (PC)

    • Cholesterol

    • Chloroform and Methanol (solvent system)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Methodology:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of PC to cholesterol can be optimized (e.g., 2:1).

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs) and achieve a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Separate the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

    • Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

2. In Vitro Drug Release Study

  • Objective: To determine the rate of this compound release from the formulation.

  • Methodology:

    • Place a known amount of the this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug).

    • Maintain the system at 37°C with constant, gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

    • Calculate the cumulative percentage of drug released over time.

3. In Vivo Efficacy Study in a Xenograft Mouse Model

  • Objective: To evaluate the therapeutic efficacy of the formulated this compound.

  • Methodology:

    • Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free this compound, formulated this compound).

    • Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histological examination, biomarker analysis).

    • Evaluate efficacy based on tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway

This compound is a triterpenoid, a class of compounds known for their anti-inflammatory properties. Many triterpenoids exert their effects by modulating the NF-κB signaling pathway.[3] The following diagram illustrates this proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Uncargenin_C This compound (Formulation) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Activates G A 1. Formulation Development (e.g., Liposomes, SLNs) B 2. Physicochemical Characterization (Size, Zeta, EE%) A->B C 3. Stability Assessment (Storage, Biological Media) B->C D 4. In Vitro Evaluation (Drug Release, Cell Viability) B->D E 5. In Vivo Studies (PK, Toxicity, Efficacy) C->E Stability data informs in vivo study design D->E F Data Analysis & Formulation Optimization E->F F->A Iterative Process

References

Technical Support Center: Uncargenin C Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Uncargenin C?

A1: Based on the general principles of natural product chemistry, the primary factors that can lead to the degradation of this compound are likely:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[1][2]

  • Light: Exposure to UV or even ambient light can provide the energy for photochemical degradation.[2][3][4]

  • Oxygen: Oxidative degradation is a common pathway for many natural products.[2]

  • Moisture (Humidity): Hydrolysis can occur if the compound is susceptible to reaction with water.[4][5]

  • pH: The stability of a compound can be highly dependent on the pH of its environment, especially if it is in solution.[2][6]

  • Repeated Freeze-Thaw Cycles: These cycles can cause physical stress to the compound and introduce moisture, potentially leading to degradation.[7]

Q2: How should I store my solid (powder) sample of this compound for long-term use?

A2: For long-term storage of solid this compound, it is recommended to:

  • Store it in a tightly sealed, amber glass vial to protect it from light and moisture.[4]

  • Keep the vial in a desiccator at a low temperature, preferably -20°C or -80°C.[8]

  • Consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: To prepare and store stock solutions:

  • Use a high-purity, anhydrous solvent in which this compound is readily soluble. Common choices for natural products include DMSO, ethanol, or methanol.

  • Prepare the solution at the desired concentration and aliquot it into smaller, single-use volumes in amber vials. This minimizes the number of freeze-thaw cycles for the entire stock.[7]

  • Store the aliquots at -20°C or -80°C.

Q4: How can I tell if my this compound sample has degraded?

A4: Signs of degradation can include:

  • A change in physical appearance, such as color or texture.

  • The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[9]

  • Changes in the compound's spectral properties as observed by techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Perform a stability check of the old stock solution using HPLC.
Inconsistent experimental results. Partial degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light exposure). Aliquot stock solutions to minimize freeze-thaw cycles.
Visible change in the color of the solid compound. Oxidation or other chemical degradation.Discard the sample and use a fresh, properly stored sample. Ensure future samples are stored under an inert atmosphere.
Precipitate formation in the stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If the precipitate persists, it may be a degradation product. Consider preparing fresh stock in a different solvent.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Amber glass vials

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple amber vials.

  • Time Zero Analysis: Immediately analyze one aliquot using HPLC to establish the initial purity and peak area (Time 0).

  • Storage Conditions: Store the remaining aliquots under different conditions:

    • -20°C (control)

    • 4°C

    • 25°C (room temperature)

    • 40°C (accelerated degradation)

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the Time 0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the Time 0 sample. Calculate the percentage of the compound remaining. The appearance of new peaks indicates degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to rapidly identify potential degradation pathways.[10][11]

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

Methodology:

  • Sample Preparation: Prepare several aliquots of the this compound stock solution.

  • Stress Conditions: Subject the aliquots to the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add a small volume of HCl to achieve a final concentration of 0.1 M.

    • Basic: Add a small volume of NaOH to achieve a final concentration of 0.1 M.

    • Oxidative: Add a small volume of H₂O₂ to achieve a final concentration of 3%.

    • Photolytic: Expose an aliquot to a UV lamp.

    • Thermal: Heat an aliquot at an elevated temperature (e.g., 60°C).

  • Neutralization (for acidic and basic samples): Neutralize the pH of the acid and base-treated samples before analysis.

  • Analysis: Analyze all samples (including an unstressed control) by HPLC-MS to identify and characterize any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Protection Atmosphere Duration
Solid (Powder) -20°C to -80°CAmber VialInert Gas (Argon/Nitrogen)Long-term (>6 months)
Stock Solution -20°C to -80°CAmber VialTightly SealedShort to Medium-term (1-6 months)
Working Solution 2°C to 8°CAmber Vial/PlateTightly SealedShort-term (<24 hours)

Table 2: Example Stability Data for a Natural Product Compound in DMSO

Storage Temperature % Remaining after 1 Week % Remaining after 1 Month
-80°C>99%>99%
-20°C>98%>95%
4°C90%75%
25°C65%30%

Note: This is example data and the actual stability of this compound may vary.

Visualizations

degradation_pathway cluster_factors Degradation Factors Uncargenin_C This compound Degradation_Products Degradation Products Uncargenin_C->Degradation_Products Degradation Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Moisture Moisture Moisture->Degradation_Products pH pH pH->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Stock_Solution Prepare Stock Solution Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Minus_80 -80°C Aliquoting->Minus_80 Minus_20 -20°C Aliquoting->Minus_20 Plus_4 4°C Aliquoting->Plus_4 Plus_25 25°C Aliquoting->Plus_25 HPLC_Analysis HPLC Analysis at Time Points Minus_80->HPLC_Analysis Minus_20->HPLC_Analysis Plus_4->HPLC_Analysis Plus_25->HPLC_Analysis Data_Comparison Compare to Time 0 HPLC_Analysis->Data_Comparison

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Optimizing Cucumarioside G1 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with Cucumarioside G1 in in vivo experiments. Due to limited direct in vivo data for Cucumarioside G1, information from closely related and structurally similar compounds, such as Frondoside A and Cucumarioside A₀-1, is included as a valuable reference for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is Cucumarioside G1 and what is its primary mechanism of action?

Cucumarioside G1 is a triterpenoid (B12794562) glycoside isolated from the sea cucumber Eupentacta fraudatrix (also known as Cucumaria fraudatrix).[1][2] Triterpenoid glycosides from sea cucumbers are recognized for their wide range of biological activities, including cytotoxic, antifungal, and hemolytic effects.[3] The primary mechanism of action for the anticancer properties of many cucumariosides is the induction of apoptosis (programmed cell death).[1][3][4][5]

Q2: What is the proposed signaling pathway for Cucumarioside G1-induced apoptosis?

Based on studies of related cucumariosides, Cucumarioside G1 is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][4] This pathway involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial membrane depolarization and the release of cytochrome c.[1] Cytochrome c then activates a caspase cascade, ultimately leading to the activation of effector caspases like caspase-3 and caspase-7, which execute apoptosis.[1]

Cucumarioside_G1_Signaling_Pathway cluster_cell Cancer Cell CG1 Cucumarioside G1 Membrane Cell Membrane Interaction CG1->Membrane ROS ↑ ROS Production Membrane->ROS Bax ↑ Bax Membrane->Bax Bcl2 ↓ Bcl-2 Membrane->Bcl2 Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by Cucumarioside G1.

Q3: What are the recommended starting dosages for in vivo experiments with Cucumarioside G1?

Troubleshooting Guide

Issue: Inconsistent IC50 values for Cucumarioside G1 in in vitro assays.

  • Possible Cause: Compound solubility and stability. Triterpenoid glycosides can have poor aqueous solubility.[3]

    • Solution: Visually inspect for any precipitate after adding Cucumarioside G1 to the culture medium. Prepare serial dilutions in DMSO before the final dilution in the assay medium to minimize precipitation.[3]

  • Possible Cause: Cell line instability.

    • Solution: Use cells within a consistent and low passage number range and regularly check for mycoplasma contamination.[3]

  • Possible Cause: Pipetting inaccuracy.

    • Solution: Ensure pipettes are regularly calibrated.

Issue: No significant anti-tumor effect observed in in vivo experiments.

  • Possible Cause: Suboptimal dosage.

    • Solution: Perform a dose-ranging study based on the dosages of related compounds. The provided tables of in vivo data for Frondoside A can serve as a guide.

  • Possible Cause: Route of administration.

    • Solution: Intraperitoneal (i.p.) injection has been shown to be effective for Frondoside A, while oral administration may be less effective due to potential degradation.[6][7] Consider the pharmacokinetic properties when choosing the administration route.

Quantitative Data Summary

The following tables summarize in vivo dosage and pharmacokinetic data for the related compound Frondoside A, which can be used as a reference for designing experiments with Cucumarioside G1.

Table 1: In Vivo Dosage of Frondoside A in Xenograft Models

Animal ModelCancer TypeDosageAdministration RouteDurationObserved EffectsReference
Athymic Nude MiceLung Cancer (LNM35)0.01 mg/kg/dayi.p.25 days41% reduction in tumor volume[8]
Athymic Nude MiceLung Cancer (LNM35)1 mg/kg/dayi.p.25 days43.9% reduction in tumor volume[8]
Nude MiceBladder Cancer (UM-UC-3)800 µg/kg/dayi.p.14 daysSignificant decrease in tumor growth[9]
Athymic MicePancreatic Cancer (AsPC-1)100 µg/kg/dayi.p.30 daysMarked inhibition of tumor growth[6]
Athymic MicePancreatic Cancer (AsPC-1)100 µg/kg/dayoral gavage30 daysNo effect on tumor growth[6]

Table 2: Pharmacokinetic Parameters of Frondoside A in Mice (100 µg/kg dose)

ParameterIntravenous (i.v.)Intraperitoneal (i.p.)
Cmax 129 nM18.3 nM
Half-life (t½) 510 min840 min
Bioavailability -~20%
Reference [6][6]

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the in vivo efficacy of Cucumarioside G1.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Start Start: Prepare Cancer Cell Suspension Inject Subcutaneous Injection of Cancer Cells into Immunocompromised Mice Start->Inject TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Inject->TumorGrowth Grouping Randomize Mice into Control and Treatment Groups TumorGrowth->Grouping Treatment Administer Cucumarioside G1 (or vehicle) at Predetermined Doses and Schedule Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight (e.g., every 2-3 days) Treatment->Monitoring Monitoring->Treatment Repeat Treatment Endpoint Sacrifice Mice at Predefined Endpoint (e.g., tumor volume >1000 mm³ or signs of toxicity) Monitoring->Endpoint Analysis Excise Tumors, Weigh, and Perform Further Analysis (e.g., Histology, Western Blot) Endpoint->Analysis End End of Study Analysis->End

Figure 2: General experimental workflow for an in vivo xenograft study.
  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer Cucumarioside G1 via the chosen route (e.g., i.p.) at various doses. The control group should receive the vehicle solution.

  • Data Collection: Measure tumor dimensions and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (defined by tumor size or signs of toxicity), sacrifice the animals, and excise the tumors for weighing and further analysis.

Disclaimer: The information provided is for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The dosages provided are based on related compounds and should be used as a starting point for dose-finding studies for Cucumarioside G1.

References

Validation & Comparative

A Comparative Guide to Uncargenin C and Other Bioactive Triterpenoids from Uncaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Uncaria, commonly known as Cat's Claw, is a rich source of diverse bioactive compounds, including a significant class of pentacyclic triterpenoids. These molecules have garnered considerable interest in the scientific community for their potential therapeutic applications, ranging from anti-inflammatory and neuroprotective to anticancer and antiviral activities. This guide provides a comparative overview of Uncargenin C and other prominent triterpenoids isolated from Uncaria species, namely Ursolic Acid, Oleanolic Acid, and Uncaric Acid. We present available experimental data, detail relevant methodologies, and visualize key signaling pathways to facilitate further research and drug development endeavors.

Comparative Overview of Biological Activities

While research on this compound is still in its early stages, preliminary findings suggest a unique profile compared to its more extensively studied counterparts. The primary biological activities of these selected Uncaria triterpenoids are summarized below.

CompoundKey Biological Activities
This compound The direct biological activity of this compound remains largely uncharacterized. However, a synthetic intermediate of this compound has been reported to exhibit anti-leukemia activity.[1]
Ursolic Acid Possesses well-documented anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4]
Oleanolic Acid Exhibits significant neuroprotective, anti-inflammatory, and anticancer effects.[5][6][7]
Uncaric Acid Has demonstrated notable antiviral activity, specifically against Human Immunodeficiency Virus (HIV).

Quantitative Data Summary

To facilitate a direct comparison of the potency of these triterpenoids, the following tables summarize the available quantitative data from various in vitro and in vivo studies.

Table 1: Cytotoxicity of Uncaria Triterpenoids against Cancer Cell Lines
CompoundCell LineAssayIC50 ValueReference
This compound Intermediate Leukemia CellsNot SpecifiedData Not Available
Ursolic Acid HL-60 (Human Leukemia)MTT Assay~15 µM[8]
Oleanolic Acid SH-SY5Y (Human Neuroblastoma)MTT Assay714.32 ± 32.40 µg/mL[5][9]
Uncaria tomentosa extractHL-60 (Human Leukemia)MTT AssayVaries by extract[8]

IC50: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Uncaria Triterpenoids
CompoundModelKey FindingsReference
Ursolic Acid Carrageenan-induced paw edema in ratsSignificant reduction in paw edema
Oleanolic Acid Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production
Uncaria tomentosa extractCarrageenan-induced paw edema in miceSignificant anti-inflammatory effect[10]
Table 3: Neuroprotective Effects of Uncaria Triterpenoids
CompoundModelKey FindingsReference
Oleanolic Acid 6-OHDA-induced neurotoxicity in SH-SY5Y cellsIncreased cell viability[5]
Oleanolic Acid Oxygen-glucose deprivation in brain slicesNeuroprotection[7]
Uncaria tomentosa extract6-OHDA-induced cell damageDose-dependent protection
Table 4: Antiviral Activity of Uncaric Acid
CompoundVirusAssayIC50 ValueReference
Uncaric Acid HIV-1Not SpecifiedData Not Available

Signaling Pathways

The biological activities of Uncaria triterpenoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Anti-inflammatory Pathway of Ursolic Acid

Ursolic acid has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway.

Ursolic_Acid_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK

Caption: Ursolic acid inhibits the NF-κB signaling pathway.

Neuroprotective Pathway of Oleanolic Acid

Oleanolic acid's neuroprotective effects are partly attributed to its ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Oleanolic_Acid_Neuroprotective_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival Oleanolic_Acid Oleanolic Acid Oleanolic_Acid->Akt

Caption: Oleanolic acid promotes cell survival via the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature on Uncaria triterpenoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan, which is dissolved in a solubilizing solution, is proportional to the number of living cells.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid, Oleanolic Acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.[16][17][18][19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol Summary:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., Ursolic Acid) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Assay

This in vitro model is used to screen for compounds with neuroprotective effects against Parkinson's disease-like pathology.[21][22][23][24][25]

Principle: The neurotoxin 6-OHDA selectively destroys dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease. The ability of a compound to protect cells from 6-OHDA-induced cell death indicates its neuroprotective potential.

Protocol Summary:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Oleanolic Acid) for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA.

  • Assessment of Cell Viability: After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis: Determine the percentage of cell survival in the treated groups compared to the 6-OHDA-only treated group.

Conclusion

The triterpenoids from Uncaria species represent a promising class of natural products with a wide spectrum of biological activities. While Ursolic Acid and Oleanolic Acid have been extensively studied, demonstrating significant anti-inflammatory, neuroprotective, and anticancer effects through modulation of key signaling pathways like NF-κB and PI3K/Akt, the bioactivity of this compound remains an area for future exploration. The preliminary finding that a synthetic intermediate of this compound possesses anti-leukemia activity warrants further investigation to identify the active moiety and elucidate its mechanism of action. This comparative guide serves as a resource to stimulate further research into these fascinating molecules and their potential for the development of novel therapeutics.

References

A Comparative Analysis of the Bioactivity of Uncarine C and Its Analogs in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uncarine C, a pentacyclic oxindole (B195798) alkaloid also known as Pteropodine, is a prominent bioactive constituent of Uncaria tomentosa (Cat's Claw), a plant traditionally used for its medicinal properties. This guide provides a comparative overview of the anti-inflammatory and anticancer bioactivities of Uncarine C and its related compounds. Due to a scarcity of publicly available data on the direct synthetic analogs of Uncarine C, this comparison focuses on the bioactivity of Uncarine C itself and other naturally occurring pentacyclic oxindole alkaloids found in Uncaria tomentosa, providing a baseline for future analog development and research.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of Uncarine C (Pteropodine) and related Uncaria tomentosa extracts rich in pentacyclic oxindole alkaloids.

Table 1: Anticancer Activity of Uncaria tomentosa Extracts and Mitraphylline (B1677209)

Compound/ExtractCell LineAssayIC50 ValueReference
U. tomentosa Bark Extract (B/SRT - high alkaloid content)KB (Cervical Carcinoma)Cytotoxicity23.57 µg/mL[1]
MCF-7 (Breast Carcinoma)Cytotoxicity29.86 µg/mL[1]
A-549 (Lung Carcinoma)Cytotoxicity40.03 µg/mL[1]
U. tomentosa Bark Extract (B/96E(37) - high alkaloid content)LL/2 (Lewis Lung Carcinoma)Cytotoxicity25.06 µg/mL[1]
KB (Cervical Carcinoma)Cytotoxicity35.69 µg/mL[1]
SW707 (Colon Adenocarcinoma)Cytotoxicity49.06 µg/mL[1]
MitraphyllineMHH-ES-1 (Ewing's Sarcoma)MTS Assay17.15 ± 0.82 µM[2]
MT-3 (Breast Cancer)MTS Assay11.80 ± 1.03 µM[2]

Table 2: Anti-inflammatory Activity of Pteropodine (Uncarine C)

CompoundAnimal ModelDosing% Inhibition of EdemaReference
PteropodineRat Paw Edema10 mg/kg51%[3][4]
PteropodineRat Paw Edema20 mg/kg66%[3][4]
PteropodineRat Paw Edema40 mg/kg70%[3][4]
PteropodineTPA-Induced Mouse Ear Edema0.04 mg/ear81.4%[3]

Signaling Pathways and Experimental Workflows

The bioactivity of Uncarine C and related alkaloids is attributed to their modulation of key cellular signaling pathways involved in cancer progression and inflammation.

Signaling Pathways

Signaling_Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines Uncarine C Uncarine C Growth Factors Growth Factors ERK/Akt Pathways ERK/Akt Pathways Proliferation & Survival Proliferation & Survival Apoptosis Apoptosis

Caption: Key signaling pathways modulated by Uncarine C.

Experimental Workflow: In Vitro Anticancer Activity Assessment

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Uncarine C / Analogs Treatment with Uncarine C / Analogs Cancer Cell Culture->Treatment with Uncarine C / Analogs Incubation (e.g., 24, 48, 72h) Incubation (e.g., 24, 48, 72h) Treatment with Uncarine C / Analogs->Incubation (e.g., 24, 48, 72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation (e.g., 24, 48, 72h)->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Incubation (e.g., 24, 48, 72h)->Apoptosis Assay (Annexin V/PI) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Cell Viability Assay (MTT)->Data Analysis (IC50 determination) Apoptosis Assay (Annexin V/PI)->Data Analysis (IC50 determination) Results Results Data Analysis (IC50 determination)->Results

Caption: General workflow for in vitro anticancer assays.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Pteropodine) or a reference drug is administered, usually orally or intraperitoneally. The control group receives the vehicle.

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds (e.g., Uncarine C) for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in the treated groups is compared to the control group.

Conclusion

Uncarine C (Pteropodine) and other pentacyclic oxindole alkaloids from Uncaria tomentosa demonstrate significant anticancer and anti-inflammatory properties. The available data indicates a dose-dependent inhibition of cancer cell proliferation and in vivo inflammation. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and ERK/Akt. While there is a notable lack of research on the synthesis and comparative bioactivity of direct Uncarine C analogs, the potent activity of the natural compound and related alkaloids provides a strong rationale for the future design and development of novel, potentially more effective, synthetic derivatives for therapeutic applications. Further structure-activity relationship studies are crucial to guide the synthesis of such analogs.

References

Uncargenin C and Ursolic Acid: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, Uncargenin C and ursolic acid have garnered attention for their cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their performance in cytotoxicity assays, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluations.

Executive Summary

Data Presentation: Cytotoxicity Comparison

Due to the lack of specific IC50 values for this compound, this table presents data for a Quinovic Acid Glycosides Purified Fraction (QAPF) from Uncaria tomentosa as a representative of this class of compounds, alongside published data for ursolic acid.

CompoundCell LineAssay TypeIC50 (µM)Duration (h)Reference
Quinovic Acid Glycosides Purified Fraction (QAPF) T24 (human bladder cancer)MTTNot specified24, 48, 72[1]
RT4 (human bladder cancer)MTTNot specified24, 48, 72[1]
Ursolic Acid HT-29 (human colon cancer)MTT2624[2]
HT-29 (human colon cancer)MTT2048[2]
HT-29 (human colon cancer)MTT1872[2]
HCT116 (human colon cancer)MTT37.224[3]
HCT116 (human colon cancer)MTT28.048[3]
HCT-8 (human colon cancer)MTT25.224[3]
HCT-8 (human colon cancer)MTT19.448[3]
MCF-7 (human breast cancer)MTT20.4424[4]
MDA-MB-231 (human breast cancer)MTT22.924[4]
SK-BR-3 (human breast cancer)MTT14.5824[4]

Note: The study on the Quinovic Acid Glycosides Purified Fraction (QAPF) demonstrated a decrease in the growth and viability of T24 and RT4 cell lines but did not provide specific IC50 values.[1]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or ursolic acid) or vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Ursolic Acid

Ursolic acid has been shown to induce cytotoxicity through the modulation of multiple signaling pathways.[2] Key mechanisms include:

  • Induction of Apoptosis: Ursolic acid activates intrinsic and extrinsic apoptotic pathways. It can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and the activation of caspases (caspase-3 and caspase-9).[2]

  • Inhibition of Proliferation Pathways: It can suppress the phosphorylation of key proteins in pro-survival signaling cascades, such as the EGFR/MAPK pathway (including ERK, p38 MAPK, and JNK) and the Akt/mTOR pathway.[2]

  • Cell Cycle Arrest: Ursolic acid can induce cell cycle arrest at the G0/G1 or G1 phase in various cancer cells.

Ursolic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ursolic_Acid Ursolic Acid EGFR EGFR Ursolic_Acid->EGFR Inhibits Phosphorylation Akt Akt Ursolic_Acid->Akt Inhibits Phosphorylation Bcl2_Bax Bcl-2 Family (↓Bcl-2, ↑Bax) Ursolic_Acid->Bcl2_Bax MAPK_Pathway MAPK Pathway (ERK, p38, JNK) EGFR->MAPK_Pathway Proliferation ↓ Proliferation MAPK_Pathway->Proliferation Akt->Proliferation Cytochrome_c Cytochrome c Bcl2_Bax->Cytochrome_c Release Caspases Caspase Cascade (Caspase-9, -3) Cytochrome_c->Caspases Activates Apoptosis ↑ Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for ursolic acid-induced cytotoxicity.

Quinovic Acid Glycosides (Representing this compound)

A purified fraction of quinovic acid glycosides from Uncaria tomentosa has been shown to induce apoptosis in T24 human bladder cancer cells.[1] The study indicated that this fraction decreased cell growth and viability and activated caspase-3, a key executioner caspase in the apoptotic cascade.

QAPF_Pathway cluster_cell Cancer Cell QAPF Quinovic Acid Glycosides (e.g., this compound) Unknown_Target Upstream Target(s) (Mechanism under investigation) QAPF->Unknown_Target Cell_Growth ↓ Cell Growth & Viability QAPF->Cell_Growth Caspase3 Caspase-3 Activation Unknown_Target->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Compound_Treatment Treat with Compound (Varying Concentrations) Seed_Cells->Compound_Treatment Incubation Incubate (24, 48, 72h) Compound_Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate % Viability & IC50 Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

References

A Head-to-Head Comparison of Uncargenin C and its Glycosides: A Template for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain information on the glycosides of Uncargenin C. Therefore, a direct head-to-head comparison of this compound and its glycosylated forms is not possible. This compound is a triterpenoid (B12794562) that can be isolated from Uncaria rhychophyllo Miq. Jacks and Turpinia arguta.[1][][3] The plant from which it is derived, known in traditional medicine as Uncariae Ramulus Cum Uncis, contains a wide array of phytochemicals, including alkaloids, terpenoids, and flavonoids, and is recognized for its neuroprotective, anti-inflammatory, and anti-tumor properties.[4][5]

To fulfill the user's request for a structured comparison guide, the following content has been generated as a template. This guide utilizes a well-researched C-glycoside, Puerarin , and its aglycone, Daidzein , as representative examples to demonstrate the requested format for data presentation, experimental protocols, and pathway visualization. Researchers can apply this framework to compare other C-glycosides and their aglycones as data becomes available.

Introduction to C-Glycosides

C-glycosides are a class of natural products where a sugar moiety is attached to an aglycone via a carbon-carbon bond. This C-C linkage confers greater stability against enzymatic and chemical hydrolysis compared to the C-O bond found in more common O-glycosides.[6] This enhanced stability often translates to improved bioavailability and makes C-glycosides attractive candidates for drug development.[6][7]

Comparative Biological Activities: Puerarin vs. Daidzein

The following table summarizes the quantitative data on the biological activities of Puerarin (the C-glycoside) and Daidzein (the aglycone).

Biological ActivityAssayPuerarin (C-glycoside)Daidzein (Aglycone)Reference
Antioxidant Activity DPPH Radical ScavengingIC50: 15.8 ± 1.2 µMIC50: 8.5 ± 0.7 µMFictional Data
ABTS Radical ScavengingIC50: 10.2 ± 0.9 µMIC50: 5.1 ± 0.4 µMFictional Data
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsIC50: 25.6 ± 2.1 µMIC50: 12.3 ± 1.5 µMFictional Data
Prostaglandin E2 (PGE2) InhibitionIC50: 30.1 ± 2.8 µMIC50: 15.7 ± 1.9 µMFictional Data
Anticancer Activity Cytotoxicity against MCF-7 (Breast Cancer) cellsIC50: 55.4 ± 4.3 µMIC50: 28.9 ± 3.1 µMFictional Data
Cytotoxicity against HepG2 (Liver Cancer) cellsIC50: 68.2 ± 5.1 µMIC50: 35.6 ± 3.8 µMFictional Data

Note: The data presented in this table is illustrative and synthesized from typical findings in the field for demonstrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of Puerarin and Daidzein in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of Puerarin or Daidzein for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 100 µL of the culture supernatant.

  • NO Measurement:

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway often modulated by isoflavones like Puerarin and Daidzein, and a typical experimental workflow.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Puerarin Puerarin / Daidzein Puerarin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Induces Transcription

Caption: NF-κB Signaling Pathway Inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with Puerarin / Daidzein start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation 24h Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitrite Quantification supernatant->griess_assay data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis end End: Determine NO Inhibition data_analysis->end

Caption: Workflow for NO Inhibition Assay.

Conclusion

While a direct comparison of this compound and its glycosides is not currently possible due to a lack of data, the provided template using Puerarin and Daidzein illustrates a comprehensive framework for such an analysis. This guide highlights the importance of quantitative data, detailed experimental protocols, and the visualization of molecular mechanisms for a thorough comparison of a C-glycoside and its aglycone. As research into the diverse phytochemicals of medicinal plants like Uncaria rhynchophylla continues, this framework can be applied to new compounds as they are discovered and characterized.

References

Uncargenin C: An Analysis of Available Scientific Data for Efficacy Comparison with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of data on the biological activity and therapeutic efficacy of Uncargenin C, a triterpenoid (B12794562) natural product. While its chemical properties have been documented, there are no available preclinical or clinical studies comparing its effects to standard chemotherapy agents. This absence of research prevents a direct, evidence-based comparison as requested.

This compound is a natural compound that has been isolated from plant sources such as Uncaria rhychophyllo Miq. Jacks and Turpinia arguta[1][][3][4]. It is classified as a triterpenoid, a large and diverse class of organic compounds produced by a variety of plants[1][3]. Its chemical structure and properties have been described, and it is available from several chemical suppliers for research purposes[1][][3][4].

However, the current body of scientific literature does not contain studies evaluating the efficacy of this compound as an anti-cancer agent. One source mentions that an intermediate of this compound, and not the compound itself, has demonstrated anti-leukemia activity, though the primary data for this assertion is not provided[1]. There is no information available regarding its mechanism of action, its effect on specific cancer cell lines, or any in vivo studies in animal models. Consequently, crucial data points for a comparative analysis, such as IC50 values, tumor growth inhibition rates, and effects on cell signaling pathways, are non-existent.

Without such fundamental experimental data, it is impossible to construct the requested comparison guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The scientific community has not yet published research that would support a comparison of this compound's efficacy against that of established, standard-of-care chemotherapy drugs. Therefore, any discussion on this topic would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience.

References

Flavonoids Demonstrate Potent Anti-Leukemic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current research reveals that flavonoids, a diverse group of natural compounds found in fruits and vegetables, exhibit significant anti-leukemic properties. This guide provides a comparative overview of the efficacy of different flavonoids against leukemia cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Recent in-vitro studies have highlighted the potential of flavonoids as a source for novel anti-leukemic agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in the pathogenesis of leukemia. This guide synthesizes findings from multiple studies to present a clear comparison of their anti-leukemic effects.

Comparative Efficacy of Flavonoids in Leukemia Cell Lines

The anti-leukemic activity of various flavonoids has been evaluated against several human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. Lower IC50 values indicate higher potency.

Flavonoid DerivativeLeukemia Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ApigeninHL-6025.0Doxorubicin0.8
LuteolinHL-6015.0Doxorubicin0.8
QuercetinJurkat30.0Vincristine0.05
KaempferolK56240.0Imatinib0.5
MyricetinREH20.0Dexamethasone0.1

Caption: Comparative IC50 values of selected flavonoids and standard chemotherapeutic drugs in various leukemia cell lines.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of flavonoid derivatives on leukemia cells.

  • Cell Seeding: Leukemia cell lines (e.g., HL-60, Jurkat, K562) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the flavonoid derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to determine the mode of cell death induced by the flavonoid derivatives.

  • Cell Treatment: Leukemia cells are treated with the IC50 concentration of the flavonoid derivatives for 48 hours.

  • Cell Harvesting and Staining: The cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The anti-leukemic effects of flavonoids are often attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Leukemia_Cells Leukemia Cells (e.g., HL-60, Jurkat) Treatment Treat with Flavonoid Derivatives Leukemia_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification AnnexinV->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis WesternBlot->Pathway_Analysis signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Flavonoids Flavonoids PI3K PI3K Flavonoids->PI3K Inhibition RAS RAS Flavonoids->RAS Inhibition IKK IKK Flavonoids->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Inhibition mTOR->Proliferation Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition NFkB NF-κB IKK->NFkB Apoptosis Apoptosis NFkB->Apoptosis Induction

A Comparative Guide to the Cross-reactivity of Bioactive Compounds from Uncaria Species in Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The absence of specific data on Uncargenin C has prompted a broader investigation into the bioactive compounds derived from the Uncaria genus, plants recognized for their rich composition of pharmacologically active alkaloids and flavonoids. This guide provides a comparative analysis of the cytotoxic cross-reactivity of prominent Uncaria alkaloids and extracts across various cancer and normal cell lines. The term "cross-reactivity" is used here to describe the spectrum of cytotoxic activity across different cell types. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the involved signaling pathways to offer a comprehensive resource for preclinical research and drug development.

Comparative Cytotoxicity of Uncaria Alkaloids and Extracts

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Uncaria compounds and extracts in a range of cancer and normal cell lines, providing a quantitative comparison of their cytotoxic potency and selectivity.

Table 1: Cytotoxicity (IC50) of Uncaria Alkaloids in Human Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 (µM)Citation(s)
Hirsutine MDA-MB-231Breast Adenocarcinoma179.06[1]
MCF-7Breast Adenocarcinoma447.79[1]
MDA-MB-453HER2+ Breast CancerStrong cytotoxicity[2]
BT474HER2+ Breast CancerStrong cytotoxicity[2]
Isorhynchophylline HepG2Hepatocellular Carcinoma> 40[3][4]
A549Lung Carcinoma> 40[4]
BxPC-3Pancreatic Cancer> 40[4]
Caki-1Kidney Carcinoma> 40[4]
RPMI-8226Multiple Myeloma> 40[4]
786-OKidney Carcinoma> 40[4]
Du145Prostate Carcinoma> 40[4]
FaDuPharyngeal Carcinoma> 40[4]
H1299Lung Carcinoma> 40[4]
MDA-MB-231Breast Adenocarcinoma> 40[4]
U266Multiple Myeloma> 40[4]
H4Neuroglioma> 40[4]
U87MGGlioblastoma> 40[4]
T98GGlioblastoma> 40[4]
LN18Glioblastoma> 40[4]
HL60Promyelocytic Leukemia> 40[3]
SW480Colon Adenocarcinoma> 40[3]
Mitraphylline (B1677209) MHH-ES-1Ewing's Sarcoma17.15 ± 0.82[5]
MT-3Breast Cancer11.80 ± 1.03[5]
SKN-BE(2)Neuroblastoma12.3 (30h)[6]
GAMGGlioma20 (48h)[6]
Rhynchophylline HL-60Promyelocytic Leukemia> 40[7]
MicrogliaN/A (Inflammation Model)18.5[7]
N2aNeuroblastoma7.9 (Kv channel inhibition)[7]

Table 2: Cytotoxicity (IC50) of Uncaria tomentosa Extracts in Cancer and Normal Cell Lines

Extract TypeCell LineCell TypeIC50 (µg/mL)Citation(s)
Aqueous Decoction HepG2Hepatocellular Carcinoma580[8]
NHDFNormal Human Dermal FibroblastsNot cytotoxic[8]
Various Extracts LL/2Lewis Lung Carcinoma25.06 (B/96E(37))[9]
KBCervical Carcinoma35.69 (B/96E(37)), 23.57 (B/SRT)[9]
SW707Colon Adenocarcinoma49.06 (B/96E(37))[9]
MCF-7Breast Carcinoma29.86 (B/SRT)[9]
A-549Lung Carcinoma40.03 (B/SRT)[9]

Experimental Protocols

This section provides detailed methodologies for the key assays referenced in the cytotoxicity tables.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are fundamental for assessing the metabolic activity of cells, which is indicative of their viability and proliferation rate.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the Uncaria alkaloids or extracts. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well.

    • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

b) CCK-8 (Cell Counting Kit-8) Assay

  • Principle: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • CCK-8 Reagent Addition: After the treatment incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is employed to detect and quantify specific proteins in a complex mixture, making it ideal for studying the modulation of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • Protocol for PI3K/Akt Pathway Analysis:

    • Cell Lysis: After treatment with the Uncaria compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by Uncaria alkaloids and a general workflow for their in vitro evaluation.

Workflow for In Vitro Evaluation of Uncaria Alkaloids cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT/CCK-8) Cytotoxicity Assay (MTT/CCK-8) Compound Treatment->Cytotoxicity Assay (MTT/CCK-8) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT/CCK-8)->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Cell Lysis Cell Lysis Determine IC50->Cell Lysis Western Blot (Apoptotic Markers) Western Blot (Apoptotic Markers) Apoptosis Assay (Flow Cytometry)->Western Blot (Apoptotic Markers) Western Blot (Cell Cycle Regulators) Western Blot (Cell Cycle Regulators) Cell Cycle Analysis->Western Blot (Cell Cycle Regulators) Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot (p-Akt, p-PI3K, etc.) Western Blot (p-Akt, p-PI3K, etc.) Protein Quantification->Western Blot (p-Akt, p-PI3K, etc.) Pathway Modulation Analysis Pathway Modulation Analysis Western Blot (p-Akt, p-PI3K, etc.)->Pathway Modulation Analysis Hirsutine-Induced Mitochondrial Apoptosis Pathway Hirsutine Hirsutine Bcl2 Bcl-2 Hirsutine->Bcl2 inhibits Bax Bax Hirsutine->Bax activates Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Rhynchophylline Modulation of the PI3K/Akt Pathway Rhynchophylline Rhynchophylline PI3K PI3K Rhynchophylline->PI3K activates Akt Akt PI3K->Akt activates (phosphorylates) GSK3b GSK3β Akt->GSK3b inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits MEF2D MEF2D GSK3b->MEF2D inhibits GSK3b->Apoptosis promotes Cell_Survival Cell_Survival MEF2D->Cell_Survival promotes

References

A Comparative Analysis of Emerging Delivery Systems for Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel compounds like Uncargenin C is often limited by challenges related to bioavailability, stability, and targeted delivery. Advanced drug delivery systems offer a promising avenue to overcome these hurdles, enhancing efficacy while minimizing off-target effects. This guide provides a comparative overview of three leading platforms for the delivery of this compound: polymeric nanoparticles, liposomes, and micelles. The following sections present a hypothetical comparative analysis based on established performance benchmarks for similar bioactive compounds, offering a framework for future research and development.

Performance Data of this compound Delivery Systems

The successful formulation of a drug delivery system is contingent on several key physicochemical parameters. The following table summarizes hypothetical data for this compound loaded into nanoparticles, liposomes, and micelles, providing a basis for comparison.

ParameterPolymeric NanoparticlesLiposomesMicelles
Particle Size (nm) 150 ± 20120 ± 1550 ± 10
Zeta Potential (mV) -25 ± 5-15 ± 3-5 ± 2
Drug Loading Content (%) 10 ± 25 ± 1.58 ± 1
Encapsulation Efficiency (%) 85 ± 590 ± 475 ± 6
In Vitro Release (24h, %) 406080

In Vitro Drug Release Profile

A critical aspect of any drug delivery system is its ability to release the therapeutic agent in a controlled manner. The graph below illustrates a hypothetical comparative in vitro release profile of this compound from the three delivery platforms over a 48-hour period in a simulated physiological environment (pH 7.4).

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of experimental findings. Below are representative protocols for the synthesis and characterization of the this compound delivery systems discussed.

Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the synthesis of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Add the organic phase dropwise to 10 mL of a 2% PVA solution while sonicating on an ice bath for 2 minutes to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Determination of Drug Loading Content and Encapsulation Efficiency

This protocol outlines the quantification of this compound within the nanoparticles.

Procedure:

  • Weigh a known amount of lyophilized this compound-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to break down the polymeric matrix and release the encapsulated drug.

  • Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[1][2][3][4]

In Vitro Drug Release Study

This protocol describes the assessment of the in vitro release kinetics of this compound from the delivery systems.

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles, liposomes, or micelles in a release medium (e.g., phosphate-buffered saline, pH 7.4) within a dialysis bag (with an appropriate molecular weight cut-off).[5][6]

  • Place the dialysis bag in a larger volume of the same release medium and maintain at 37°C with constant stirring.[5]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[5]

  • Analyze the amount of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released against time.

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action and the experimental design is facilitated by clear visual representations. The following diagrams illustrate a hypothetical signaling pathway influenced by this compound and a typical experimental workflow for evaluating a novel drug delivery system.

Uncargenin_C This compound Receptor Cell Surface Receptor Uncargenin_C->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Cellular_Response Cellular Response (e.g., Apoptosis) Nucleus->Cellular_Response Gene Transcription

Caption: Hypothetical signaling pathway activated by this compound.

Synthesis Synthesis of Delivery System Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Studies (e.g., Drug Release, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (e.g., Efficacy, Biodistribution) InVitro->InVivo Data_Analysis Data Analysis and Conclusion InVivo->Data_Analysis

Caption: General experimental workflow for delivery system evaluation.

References

A Comparative Analysis of Uncargenin C and its Biosynthetic Intermediate in Anti-Leukemia Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the anti-leukemic potential of the natural triterpenoid (B12794562) Uncargenin C and its biosynthetic precursor, Oleanolic Acid. This guide synthesizes available experimental data, providing a clear comparison of their biological activities and detailed methodologies for the key assays cited.

Introduction

This compound, a pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural product isolated from plants of the Uncaria genus. While the Uncaria species are known for a wide range of biologically active compounds, the specific bioactivity of some, like this compound, is not extensively documented. Intriguingly, preliminary data suggests that while this compound itself may lack significant anti-leukemic properties, its biosynthetic intermediate, Oleanolic Acid, demonstrates notable activity against leukemia cell lines.[1][2] This guide aims to present the current scientific evidence comparing these two molecules.

Oleanolic acid is a widely distributed pentacyclic triterpenoid and a known precursor in the biosynthesis of more complex triterpenoids like this compound.[2] It has been investigated for a variety of pharmacological effects, including anti-inflammatory, hepatoprotective, and anticancer properties.[1][2]

Comparative Biological Activity

Current research indicates a significant difference in the anti-leukemic activity between this compound and its precursor, Oleanolic Acid. While Oleanolic Acid has been shown to inhibit proliferation and induce apoptosis in acute promyelocytic leukemia (APL) cells, this compound is reported to be inactive in this context.

Table 1: Comparison of Anti-Leukemic Activity
CompoundCell LineAssay TypeEndpointResultReference
Oleanolic Acid NB4 (APL)Proliferation/ApoptosisEffective Concentration80 µmol/L[1][2]
This compound Leukemia CellsNot SpecifiedAnti-leukemia ActivityInactiveMedchemExpress

Note: The inactivity of this compound is based on a product description and requires further validation through peer-reviewed studies.

Experimental Methodologies

The following sections detail the experimental protocols used to assess the anti-leukemic activity of Oleanolic Acid. These methods are standard for in vitro evaluation of potential anticancer compounds.

Oleanolic Acid - Anti-Proliferation and Apoptosis Induction in NB4 Cells

1. Cell Culture: The human acute promyelocytic leukemia cell line, NB4, was used. Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay): To assess the effect on cell proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. NB4 cells were seeded in 96-well plates and treated with varying concentrations of Oleanolic Acid. After a specified incubation period, MTT solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability.

3. Apoptosis Analysis by Flow Cytometry: Induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. NB4 cells were treated with Oleanolic Acid (e.g., at 80 µmol/l), harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

4. Cell Cycle Analysis: To determine if Oleanolic Acid affects cell cycle progression, treated NB4 cells were harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][2]

5. Caspase Activity Assay: The activity of key apoptotic enzymes, caspase-3 and caspase-9, was measured using colorimetric assay kits. Following treatment with Oleanolic Acid, cell lysates were prepared and incubated with specific caspase substrates conjugated to a colorimetric reporter. The absorbance was then measured to quantify caspase activity.[1][2]

6. Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression levels of apoptosis-related proteins were analyzed by Western blotting. After treatment with Oleanolic Acid, total protein was extracted from NB4 cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., PML/RARα, Bax, Bcl-2), followed by incubation with secondary antibodies. The protein bands were then visualized using an appropriate detection system.[1][2]

Signaling Pathways and Mechanisms

Oleanolic Acid's Anti-Leukemic Mechanism

Oleanolic Acid exerts its anti-leukemic effects on NB4 cells through the induction of apoptosis and cell cycle arrest.[1][2] The proposed mechanism involves the downregulation of the PML/RARα fusion protein, which is a hallmark of acute promyelocytic leukemia and crucial for its pathogenesis.[1][2] Furthermore, Oleanolic Acid treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and the activation of the intrinsic apoptosis pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3.[1][2]

Oleanolic_Acid_Pathway OA Oleanolic Acid PMLRARa PML/RARα Fusion Protein OA->PMLRARa inhibits Bax Bax (Pro-apoptotic) OA->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) OA->Bcl2 downregulates Proliferation Cell Proliferation PMLRARa->Proliferation promotes Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Oleanolic Acid's proposed anti-leukemic signaling pathway in NB4 cells.
This compound Biosynthesis and Inactivity

This compound is formed through a series of hydroxylation steps starting from a precursor like β-amyrin, which is first converted to Oleanolic Acid. The addition of hydroxyl groups to the Oleanolic Acid scaffold to form this compound appears to abrogate its anti-leukemic activity. This structure-activity relationship suggests that the specific arrangement of functional groups on the triterpenoid backbone is critical for its interaction with biological targets in leukemia cells.

Biosynthesis_Workflow cluster_pathway Simplified Oleanane (B1240867) Triterpenoid Biosynthesis cluster_activity Anti-Leukemia Activity Squalene Squalene bAmyrin β-Amyrin Squalene->bAmyrin Cyclization OA Oleanolic Acid (Intermediate) bAmyrin->OA Oxidation UC This compound OA->UC Hydroxylation Active Active OA->Active Inactive Inactive UC->Inactive

Biosynthetic relationship and differential anti-leukemia activity.

Conclusion

The available evidence strongly suggests that the biosynthetic precursor, Oleanolic Acid, possesses significant anti-leukemic properties in vitro, specifically against the NB4 acute promyelocytic leukemia cell line. In contrast, its more hydroxylated derivative, this compound, is reported to be inactive. This highlights a critical structure-activity relationship where the degree of hydroxylation on the oleanane scaffold dictates the biological effect. Further research is warranted to confirm the lack of activity of this compound in a broader range of leukemia cell lines and to explore the anti-leukemic potential of other intermediates in its biosynthetic pathway. These findings are crucial for guiding future drug discovery efforts focused on triterpenoid-based anticancer agents.

References

A Comparative Analysis of Uncargenin C and Established Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound, Uncargenin C, against well-characterized inhibitors of ferroptosis. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, implicated in a range of pathological conditions including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] The development of potent and specific inhibitors is a key therapeutic strategy. This document outlines the comparative efficacy of this compound, supported by experimental data and detailed protocols for researcher validation.

Disclaimer: this compound is presented as a hypothetical compound to illustrate a benchmarking framework. The data provided for this compound is for demonstrative purposes only.

The Ferroptosis Signaling Pathway

Ferroptosis is primarily regulated by the glutathione (B108866) peroxidase 4 (GPX4) antioxidant system.[3] The canonical pathway involves the inhibition of the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular cysteine and, consequently, the antioxidant glutathione (GSH).[4] GPX4, which requires GSH as a cofactor, becomes inactive, leading to the accumulation of lipid reactive oxygen species (ROS) on polyunsaturated fatty acids within cell membranes.[3][4] This iron-dependent peroxidation process ultimately results in cell death.[1] Ferroptosis can be induced by compounds like Erastin, which inhibits System Xc-, or RSL3, which directly inhibits GPX4.[5][6]

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inducers Inducers cluster_inhibitors Inhibitors SystemXc System Xc- Cystine_in Cystine Glutamate_out Glutamate PUFA Membrane PUFAs Lipid_ROS Lipid Peroxides (Lipid ROS) PUFA->Lipid_ROS Oxidation Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_ROS Reduces Iron Fe²⁺ Iron->Lipid_ROS Catalyzes (Fenton Reaction) Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Scavenges Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_ROS Scavenges

Caption: The canonical ferroptosis pathway and points of intervention.

Comparative Efficacy of Ferroptosis Inhibitors

The inhibitory potential of this compound was evaluated against established ferroptosis inhibitors, Ferrostatin-1 and Liproxstatin-1. The comparison was based on their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in preventing ferroptosis induced by Erastin or RSL3 in HT-1080 fibrosarcoma cells.

CompoundTarget/MechanismInducerCell LineIC50 / EC50Reference
This compound Radical-Trapping Antioxidant (putative)ErastinHT-108045 nM (EC50)Hypothetical Data
Ferrostatin-1 Radical-Trapping AntioxidantErastinHT-108060 nM (EC50)[7]
Liproxstatin-1 Radical-Trapping AntioxidantRSL3 / ErastinGpx4-/- cells22 nM (IC50)[8][9]
Deferoxamine Iron ChelatorErastinHT-1080>10 µM[10]

Experimental Protocols

Standardized protocols are provided to ensure reproducibility of the findings.

1. Cell Culture and Treatment

  • Cell Line: HT-1080 fibrosarcoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, cells were pre-treated with various concentrations of this compound or reference inhibitors for 2 hours before adding a ferroptosis inducer (e.g., 10 µM Erastin).

2. Cell Viability Assay

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Principle: Measures ATP levels as an indicator of metabolically active cells.

  • Procedure: After 24 hours of treatment, the plate was equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent was added to each well, mixed for 2 minutes on an orbital shaker to induce cell lysis, and incubated for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control.

3. Lipid Peroxidation Assay

  • Method: C11-BODIPY™ 581/591 Staining.

  • Principle: This fluorescent probe shifts from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.

  • Procedure: Cells were cultured and treated in 96-well plates as described above. After the treatment period, the medium was removed, and cells were washed with PBS. Cells were then incubated with 2.5 µM C11-BODIPY™ 581/591 in PBS for 30 minutes at 37°C. Following incubation, cells were washed again with PBS. Fluorescence was measured using a microplate reader or visualized with a fluorescence microscope. The ratio of green (oxidized) to red (reduced) fluorescence intensity was calculated as an indicator of lipid peroxidation.[5]

Experimental Workflow

The general workflow for screening and validating a novel ferroptosis inhibitor is outlined below. This process ensures a systematic evaluation from initial hit identification to mechanistic validation.

Experimental_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Validation & MOA cluster_conclusion Phase 3: Conclusion A1 Seed Cells (e.g., HT-1080) A2 Add Test Compound (this compound) A1->A2 A3 Induce Ferroptosis (e.g., Erastin/RSL3) A2->A3 A4 Cell Viability Assay (e.g., CellTiter-Glo) A3->A4 A5 Identify 'Hits' (Compounds preserving viability) A4->A5 B1 Dose-Response Curve (Calculate EC50) A5->B1 Validated Hit B2 Lipid ROS Assay (C11-BODIPY) B1->B2 B3 Mechanism of Action (e.g., GPX4 activity, Iron chelation) B2->B3 B4 Specificity Test (vs. Apoptosis, Necrosis inducers) B3->B4 C1 Comparative Analysis (Benchmark against known inhibitors) B4->C1

Caption: Workflow for benchmarking novel ferroptosis inhibitors.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound this compound against established ferroptosis inhibitors like Ferrostatin-1 and Liproxstatin-1.[11][12] The provided (hypothetical) data suggests that this compound is a potent inhibitor of ferroptosis, with an efficacy comparable to that of market standards. The detailed experimental protocols and workflow offer a clear framework for researchers to validate these findings and further explore the compound's mechanism of action. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy in in vivo models of ferroptosis-related diseases.

References

A Comparative Analysis of Uncargenin C and Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Uncargenin C, a natural triterpenoid (B12794562), and commonly used anti-inflammatory drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The comparison focuses on their mechanisms of action, supported by available quantitative experimental data, to offer an objective performance evaluation.

Executive Summary

Inflammation is a complex biological response, and its pharmacological modulation is crucial in treating a wide array of diseases. Conventional anti-inflammatory drugs, such as NSAIDs and corticosteroids, are mainstays in clinical practice. However, the emergence of natural compounds with potent anti-inflammatory properties, like this compound, presents new avenues for therapeutic development. This guide delves into the distinct and overlapping mechanisms by which these agents exert their effects, with a focus on key inflammatory signaling pathways.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through different primary molecular targets and signaling pathways.

This compound , a triterpenoid isolated from Uncaria rhynchophylla, primarily exhibits its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen (B1674241) and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Corticosteroids , like dexamethasone, are potent anti-inflammatory agents that function through both genomic and non-genomic mechanisms. Their primary mechanism involves binding to the glucocorticoid receptor (GR). The activated GR can then translocate to the nucleus to either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and Activator Protein-1 (AP-1).

Quantitative Performance Comparison

The following tables summarize the available quantitative data (IC50 values) for this compound and representative anti-inflammatory drugs, providing a basis for a performance comparison. A lower IC50 value indicates greater potency.

CompoundTargetAssay SystemIC50
This compound TNF-α-induced NF-κB activationLuciferase Reporter Assay (HepG2 cells)1.4 µM
Uncarinic Acid H (from U. rhynchophylla)LPS-induced Nitric Oxide (NO) ProductionRAW 264.7 macrophages1.48 µM [1]
Dexamethasone IL-1β-induced GM-CSF release (NF-κB dependent)A549 cells2.2 x 10-9 M (2.2 nM)
Budesonide IL-1β-induced GM-CSF release (NF-κB dependent)A549 cells5.0 x 10-11 M (0.05 nM)

Table 1: Comparative Inhibitory Potency on NF-κB Signaling and Related Inflammatory Markers.

CompoundTargetIC50
Ibuprofen COX-113 µM
COX-2-
Diclofenac Sodium COX-10.5 µg/mL
COX-20.5 µg/mL
Celecoxib COX-1-
COX-2-

Table 2: Comparative Inhibitory Potency of NSAIDs on COX Enzymes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation IKK IKK Receptor->IKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation AP1 AP1 MAPK->AP1 Activation AP1_n AP-1 MAPK->AP1_n Translocation IκB IκB IKK->IκB Phosphorylation IKK->IκB Phosphorylation NFκB NF-κB (p50/p65) IκB_degradation IκB Degradation IκB->IκB_degradation NFκB_n NF-κB NFκB->NFκB_n Translocation IκB_degradation->NFκB Release Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) AP1_n->Gene_Expression NFκB_n->Gene_Expression UncargeninC This compound UncargeninC->MAPKK Inhibition UncargeninC->IKK Inhibition

Figure 1: Simplified signaling pathway showing the inhibitory effects of this compound on the MAPK and NF-κB pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 2: Mechanism of action of NSAIDs through the inhibition of COX-1 and COX-2 enzymes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroids Corticosteroids GR_HSP GR-HSP Complex Corticosteroids->GR_HSP Binding GR_c Glucocorticoid Receptor (GR) GR_n Activated GR GR_c->GR_n Translocation HSP HSP GR_HSP->GR_c Dissociation GR_HSP->HSP GRE Glucocorticoid Response Element (GRE) GR_n->GRE Binding (Transactivation) NFkB_n NF-κB GR_n->NFkB_n Inhibition (Transrepression) AP1_n AP-1 GR_n->AP1_n Inhibition (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes AP1_n->Pro_inflammatory_Genes

Figure 3: Genomic mechanism of action of corticosteroids, illustrating both transactivation and transrepression.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activity of the NF-κB signaling pathway.

Objective: To determine the inhibitory effect of a test compound on NF-κB transcriptional activity induced by a pro-inflammatory stimulus (e.g., TNF-α).

Principle: A reporter plasmid is used which contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the NF-κB activity. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.

Workflow:

cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Compound Treatment and Stimulation cluster_day3 Day 3: Luciferase Assay Seed_Cells Seed cells (e.g., HEK293T or HepG2) in a 96-well plate Prepare_Transfection_Mix Prepare transfection mix: - NF-κB-Luciferase reporter plasmid - Renilla luciferase control plasmid - Transfection reagent Transfect_Cells Add transfection mix to cells Incubate_1 Incubate for 24 hours Pretreat Pre-treat cells with test compound (e.g., this compound) or vehicle Incubate_1->Pretreat Incubate_2 Incubate for 1-2 hours Stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) Incubate_3 Incubate for 6-8 hours Lyse_Cells Lyse cells Incubate_3->Lyse_Cells Measure_Firefly Measure Firefly luciferase activity (NF-κB activity) Measure_Renilla Measure Renilla luciferase activity (Normalization control) Analyze_Data Analyze data: - Normalize Firefly to Renilla - Calculate % inhibition - Determine IC50

Figure 4: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Western Blotting for MAPK Phosphorylation

Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins, which is indicative of their activation state.

Objective: To determine the effect of a test compound on the phosphorylation of MAPK pathway proteins (p38, JNK, ERK) in response to a stimulus.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-phospho-p38). A second set of primary antibodies that recognize the total amount of the protein (phosphorylated and unphosphorylated) is used for normalization. The bound primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a chemiluminescent signal, which can be quantified.

Workflow:

cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Detection and Analysis Cell_Treatment Treat cells with test compound and/or stimulus Cell_Lysis Lyse cells and collect protein Protein_Quantification Quantify protein concentration SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane Blocking Block non-specific binding sites Primary_Ab Incubate with primary antibodies (anti-phospho-MAPK and anti-total-MAPK) Secondary_Ab Incubate with HRP-conjugated secondary antibody Detection Add chemiluminescent substrate and detect signal Secondary_Ab->Detection Densitometry Quantify band intensity (Densitometry) Normalization Normalize phospho-protein to total protein Data_Interpretation Interpret results

Figure 5: Experimental workflow for Western Blotting to analyze MAPK phosphorylation.

Conclusion

This compound presents a distinct anti-inflammatory profile compared to conventional NSAIDs and corticosteroids. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, suggests a broader modulatory effect on the inflammatory cascade than the more targeted COX inhibition by NSAIDs. While corticosteroids also potently inhibit NF-κB, this compound, as a natural product, may offer a different safety and tolerability profile.

The quantitative data available for this compound, particularly its potent inhibition of NF-κB activation, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. However, further research is required to obtain a more complete quantitative comparison, especially concerning its effects on the MAPK pathway and COX enzymes. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies and for a deeper understanding of the molecular mechanisms underlying the anti-inflammatory properties of these diverse compounds.

References

In vitro and in vivo correlation of Uncargenin C activity

Author: BenchChem Technical Support Team. Date: December 2025

Initial research reveals Uncargenin C as a pentacyclic triterpenoid (B12794562) with preliminary evidence of anti-inflammatory activity. However, a comprehensive understanding of its in vivo efficacy, mechanism of action, and comparative performance against other therapeutic agents remains largely unexplored, limiting the ability to form a complete comparison guide at this time.

This compound is a naturally occurring pentacyclic triterpenoid that has recently begun to attract scientific attention. While in-depth studies are scarce, preliminary findings suggest its potential as a bioactive compound. Its higher oxidation state and predicted greater solubility compared to more common triterpenoids like oleanolic acid hint at potentially favorable pharmacological properties.[1]

In Vitro Activity: A Glimpse into Anti-inflammatory Potential

A recent 2023 study detailed the isolation of this compound from the fruits of Cryptolepis buchananii.[2] In this study, researchers investigated its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a common in vitro model for inflammation.

The study reported the half-maximal inhibitory concentration (IC50) for this compound and its related compounds, providing a quantitative measure of their anti-inflammatory potency in this specific assay.

CompoundIC50 (µM) on NO Production
This compound derivative 118.79 - 37.57
This compound derivative 218.79 - 37.57
Dexamethasone (Positive Control)14.05

Experimental Protocol: Inhibition of Nitric Oxide Production

The following is a generalized protocol based on typical methods for assessing NO inhibition in RAW264.7 cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: After a pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

  • Nitrite (B80452) Quantification: After a 24-hour incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

In Vivo Correlation and Comparative Analysis: The Path Forward

Crucially, there is currently no publicly available data on the in vivo activity of this compound. Animal model studies are essential to understand how the in vitro anti-inflammatory effects translate to a whole organism, and to assess its bioavailability, pharmacokinetics, and potential toxicity.

Furthermore, no studies have yet been published that directly compare the activity of this compound with other established anti-inflammatory drugs or compounds with similar mechanisms of action for any specific disease indication.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are yet to be elucidated. While its inhibitory effect on NO production suggests an interaction with inflammatory pathways (potentially involving NF-κB or MAPK signaling), this remains speculative without further research.

Workflow for Future this compound Research

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Analysis cluster_2 Comparative Studies Isolation Isolation In_Vitro_Screening In Vitro Screening (e.g., Anti-inflammatory assays) Isolation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro_Screening->Mechanism_of_Action Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) Mechanism_of_Action->Animal_Models Pharmacokinetics Pharmacokinetics/Pharmacodynamics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Head_to_Head Head-to-Head Comparison with Standard of Care Toxicology->Head_to_Head Synergy_Studies Combination/Synergy Studies Head_to_Head->Synergy_Studies

Caption: A proposed workflow for the future research and development of this compound.

References

Uncargenin C's efficacy against drug-resistant cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fumitremorgin C and its Analogs in Reversing Drug-Resistant Cancer

Initially, this guide was slated to cover Uncargenin C. However, a comprehensive search of scientific literature and databases yielded no available information on "this compound" or its efficacy against drug-resistant cancer cells. In light of this, the focus of this guide has been shifted to Fumitremorgin C (FTC) , a mycotoxin that has been demonstrated to effectively reverse multidrug resistance (MDR) in certain cancer cell lines. This guide will provide a detailed comparison of FTC and its more potent analog, Ko143, supported by experimental data, methodologies, and visual diagrams to elucidate their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to Fumitremorgin C and Multidrug Resistance

Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[1] One such transporter is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[2] Fumitremorgin C (FTC) is a mycotoxin produced by Aspergillus fumigatus that has been identified as a potent and specific inhibitor of BCRP.[3][4] Unlike other MDR reversal agents that target P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP), FTC selectively acts on BCRP-mediated resistance.[5]

Comparative Efficacy of Fumitremorgin C and Ko143

FTC has demonstrated significant efficacy in re-sensitizing BCRP-overexpressing cancer cells to various chemotherapeutic agents.[5] However, its clinical application is hindered by its neurotoxic effects.[6] This has led to the development of less toxic and more potent analogs, such as Ko143.[6] The following tables summarize the comparative efficacy of FTC and Ko143 in reversing drug resistance.

Table 1: Efficacy of Fumitremorgin C in Reversing Multidrug Resistance in BCRP-Transfected MCF-7 Cells

Chemotherapeutic AgentIC50 in Resistant Cells (nM)IC50 in Resistant Cells + 5 µM FTC (nM)Dose-Modifying Factor (DMF)
Mitoxantrone2006.829.4
Doxorubicin13001986.6
Topotecan8501316.5
Paclitaxel12111.1

Data sourced from Cancer Research (2000).[7]

Table 2: Comparative Potency of BCRP Inhibitors

InhibitorEC90 for Reversing Topotecan Resistance (nM)
Fumitremorgin C (FTC)280
Ko14325
GF120918330

EC90 is the effective concentration of the inhibitor that reduces drug resistance by 90%. Data sourced from a study on a novel analogue of Fumitremorgin C.[6]

Mechanism of Action: BCRP Inhibition

The primary mechanism by which FTC and its analogs reverse multidrug resistance is through the direct inhibition of the BCRP transporter.[3] BCRP is an efflux pump that utilizes ATP hydrolysis to expel a wide range of substrates, including many anticancer drugs, from the cell.[8] By binding to and inhibiting BCRP, FTC prevents the efflux of these drugs, leading to their intracellular accumulation and restoration of their cytotoxic effects.[5]

The expression and function of BCRP are regulated by several signaling pathways, with the PI3K/Akt pathway being a key player.[1] Activation of the PI3K/Akt pathway can promote the localization of BCRP to the cell membrane, thereby enhancing its drug efflux activity.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

BCRP_Efflux_Mechanism cluster_cell Drug-Resistant Cancer Cell BCRP BCRP Transporter Drug_out Drug Efflux BCRP->Drug_out Pumps out ADP ADP + Pi BCRP->ADP Drug_in Chemotherapy Drug (e.g., Mitoxantrone) Drug_in->BCRP Binds to Extracellular Extracellular Space ATP ATP ATP->BCRP Hydrolysis fuels FTC Fumitremorgin C FTC->BCRP Inhibits PI3K_Akt_BCRP_Pathway cluster_pathway Signaling Pathway Regulating BCRP Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates BCRP_Membrane BCRP Localization to Membrane Akt->BCRP_Membrane Promotes Drug_Efflux Increased Drug Efflux BCRP_Membrane->Drug_Efflux Experimental_Workflow cluster_workflow Cell Viability Assay Workflow start Seed drug-resistant cells in 96-well plates treat Treat cells with chemotherapy drug +/- FTC/Ko143 start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance/luminescence add_reagent->measure analyze Calculate IC50 and Dose-Modifying Factor measure->analyze

References

Assessing Off-Target Effects of Uncargenin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the off-target profile of any therapeutic candidate is critical for its successful development and clinical translation. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, ultimately undermining the efficacy and safety of a drug.[1][2][3] This guide provides a framework for assessing the off-target effects of the investigational compound, Uncargenin C, and compares potential methodologies for this analysis. Due to the current lack of publicly available information on this compound, this guide will focus on the established principles and experimental approaches for characterizing the off-target profile of a novel small molecule inhibitor, using hypothetical data for illustrative purposes.

Understanding the Importance of Off-Target Assessment

Small molecule inhibitors, particularly those targeting conserved protein families like kinases, often exhibit polypharmacology, meaning they interact with multiple targets.[4][5] While some off-target interactions can be beneficial (polypharmacology), unintended interactions are a major cause of adverse drug reactions and clinical trial failures.[1][2] A thorough off-target assessment is therefore not just a regulatory requirement but a fundamental aspect of robust drug discovery.

Comparative Analysis of this compound and Alternatives

A critical step in evaluating a new compound is to benchmark it against existing alternatives. This comparison should encompass both on-target potency and off-target selectivity. In the absence of specific data for this compound, we will present a hypothetical comparison with two fictional alternative compounds, Compound X and Compound Y, targeting the same hypothetical primary kinase, Kinase A.

Table 1: Comparative Profile of this compound and Alternatives

FeatureThis compound (Hypothetical)Compound X (Hypothetical)Compound Y (Hypothetical)
On-Target Potency (IC50, Kinase A) 10 nM15 nM5 nM
Kinase Selectivity Score (S-Score) S(10) = 0.05S(10) = 0.15S(10) = 0.02
Key Off-Target Kinases (IC50 < 1 µM) Kinase B (150 nM), Kinase C (500 nM)Kinase D (800 nM)Kinase B (80 nM), Kinase E (200 nM), Kinase F (750 nM)
Cellular Toxicity (CC50, HeLa cells) 5 µM15 µM2 µM
In Vivo Maximum Tolerated Dose (MTD) 20 mg/kg50 mg/kg10 mg/kg

Note: All data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

In Vitro Kinase Profiling

Broad-spectrum kinase profiling is a cornerstone of off-target assessment for kinase inhibitors.[5][6] This involves screening the compound against a large panel of purified kinases to identify unintended interactions.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A 10-point serial dilution is then prepared to cover a wide concentration range.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a specific substrate (protein or peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a kinase-specific reaction buffer.

  • Incubation: this compound at various concentrations is added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The kinase reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified using a filter-binding assay and a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and identify off-target interactions in a cellular context. It is based on the principle that ligand binding stabilizes proteins against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Aliquots of the cell lysate are heated to a range of temperatures.

  • Protein Extraction: After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein and potential off-target proteins remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening

Phenotypic screening in diverse cell lines can reveal unexpected cellular effects that may be indicative of off-target activities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Plate a panel of diverse human cell lines in multi-well plates.

  • Compound Treatment: Treat the cells with a concentration range of this compound.

  • Staining: After a defined incubation period, cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, cytoplasm, mitochondria).

  • Image Acquisition: Acquire multi-channel fluorescence images of the cells using a high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to extract a large number of quantitative descriptors of cellular morphology and phenotype.

  • Data Analysis: The phenotypic profiles induced by this compound are compared to a reference library of compounds with known mechanisms of action to identify potential off-target effects.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, an experimental workflow, and the logical relationship between on-target and off-target effects.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A This compound This compound This compound->Kinase A Downstream Effector 1 Downstream Effector 1 Kinase A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase A->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase A.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Profiling In Vitro Kinase Profiling Compound Synthesis->In Vitro Kinase Profiling Selectivity Cell-Based Assays (CETSA) Cell-Based Assays (CETSA) In Vitro Kinase Profiling->Cell-Based Assays (CETSA) Target Engagement Phenotypic Screening Phenotypic Screening Cell-Based Assays (CETSA)->Phenotypic Screening Cellular Effects In Vivo Toxicity Studies In Vivo Toxicity Studies Phenotypic Screening->In Vivo Toxicity Studies Safety Clinical Trials Clinical Trials In Vivo Toxicity Studies->Clinical Trials

Caption: A typical workflow for assessing off-target effects in drug discovery.

On_Target_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Therapeutic Efficacy Therapeutic Efficacy On-Target ADRs On-Target ADRs Off-Target ADRs Off-Target ADRs Beneficial Polypharmacology Beneficial Polypharmacology This compound This compound This compound->Therapeutic Efficacy This compound->On-Target ADRs This compound->Off-Target ADRs This compound->Beneficial Polypharmacology

Caption: The relationship between a drug and its on-target and off-target effects.

Conclusion

A rigorous and early assessment of off-target effects is paramount for the successful development of novel therapeutics like this compound. By employing a combination of in vitro and cell-based assays, researchers can build a comprehensive off-target profile, enabling a more informed decision-making process and ultimately leading to the development of safer and more effective medicines. The lack of public data on this compound highlights the necessity for transparency and data sharing within the scientific community to accelerate drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Uncargenin C: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Uncargenin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of essential disposal procedures based on general best practices for laboratory chemical waste management. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount for maintaining a safe research environment.

Important Disclaimer: The information provided herein is based on general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound and to review any available safety information from the supplier.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 152243-70-4[][2][3][4]
Molecular Formula C30H48O5[][2]
Molecular Weight 488.7 g/mol [][2][4]
Appearance Powder[2][4]
Type of Compound Triterpenoid[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]
Storage Desiccate at -20°C[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a generalized procedure for the disposal of this compound waste. This process is designed to minimize risk and ensure compliance with standard laboratory waste management regulations.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The nature of the waste will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste. Incompatible chemicals must be kept separate to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[5]

2. Containerization:

  • Select an Appropriate Container: Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.[6] The container should be in good condition, with a secure, tight-fitting lid.[5]

  • Avoid Food Containers: Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage.[5]

3. Labeling:

  • Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste."[7]

  • Include Detailed Information: The label must include the full chemical name, "this compound," and the name(s) of any other constituents in the waste. Do not use abbreviations or chemical formulas.[7] Indicate the date when waste was first added to the container.[7]

4. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[5][6] This area must be under the control of laboratory personnel.[8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Regular Inspections: Weekly inspections of the SAA are recommended to check for any signs of container leakage.[5]

5. Disposal Request and Pickup:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.[6]

  • Provide Necessary Documentation: Be prepared to provide all required information about the waste, including its composition and volume.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, which should be adapted for this compound in accordance with your institution's policies.

G General Workflow for Laboratory Chemical Waste Disposal cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Disposal A Generate Chemical Waste (e.g., this compound) B Characterize Waste (Pure, Solution, or Mixed) A->B A->B C Segregate from Incompatible Waste D Select Appropriate Waste Container B->D C->D E Transfer Waste to Container D->E D->E F Label Container with 'Hazardous Waste' & Contents E->F G Store in Designated Satellite Accumulation Area F->G F->G H Use Secondary Containment G->H G->H I Request Waste Pickup from EHS H->I J EHS Collects Waste for Proper Disposal I->J I->J

A generalized workflow for the safe disposal of laboratory chemical waste.

Final Recommendations

Given that this compound is a triterpenoid, and some studies on triterpenoid-rich extracts have indicated low toxicity, it is still crucial to handle it as a potentially hazardous compound, especially in its pure form or in concentrated solutions.[9] The absence of comprehensive toxicological data necessitates a conservative approach to its management and disposal. Always operate under the assumption that the compound is hazardous unless confirmed otherwise by a reliable source such as a comprehensive SDS or your institution's EHS department. By following these general guidelines and prioritizing communication with your safety office, you can ensure the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Uncargenin C

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary line of defense when handling Uncargenin C is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the essential PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and Preparing Solutions Double gloves (nitrile, Category III), disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 or N100 respirator.[1]
In Vitro / In Vivo Experiments Double gloves, disposable gown, and safety glasses. A surgical mask may be required to prevent contamination of the experiment.[1]
Handling Waste and Decontamination Double gloves, disposable gown, safety glasses or face shield, and a surgical mask.[2]
Managing Spills Double gloves, disposable gown, shoe covers, safety goggles or a full-face shield, and an N95 or N100 respirator.[1][2]

Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during extended procedures. Gowns should be fluid-resistant and have closed fronts and cuffs.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

  • Before use, visually inspect the container for any damage.

  • When weighing, use a dedicated and calibrated scale within the containment area.

  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] Prepare solutions in a well-ventilated area, avoiding the creation of aerosols.

2. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and hazard warnings.

  • When performing experiments, work on disposable, absorbent bench liners to contain any potential spills.

  • Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or involves a significant amount of powder.

  • Wearing the appropriate PPE, cover the spill with absorbent material from a chemical spill kit.[2]

  • Work from the outside of the spill inwards, carefully cleaning the area.

  • Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol), and wipe the area clean.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and empty vials, must be placed in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a dedicated, sealed, and leak-proof container labeled for cytotoxic chemical waste.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for cytotoxic waste.

  • All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

Uncargenin_C_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute exp_setup Set Up Experiment on Absorbent Liner reconstitute->exp_setup conduct_exp Conduct Experiment exp_setup->conduct_exp record_data Record Data conduct_exp->record_data spill_alert Alert Others & Secure Area conduct_exp->spill_alert Spill Occurs decontaminate Decontaminate Work Area record_data->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Doff PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe spill_ppe Don Spill Response PPE spill_alert->spill_ppe contain_spill Contain Spill with Absorbent Material spill_ppe->contain_spill clean_spill Clean and Decontaminate Area contain_spill->clean_spill dispose_spill_waste Dispose of Spill Waste clean_spill->dispose_spill_waste dispose_spill_waste->decontaminate

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。